Product packaging for Cefalonium hydrate(Cat. No.:)

Cefalonium hydrate

Cat. No.: B12057631
M. Wt: 476.5 g/mol
InChI Key: GVIOXNHDFXYYMP-AEFICSSHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefalonium hydrate is a useful research compound. Its molecular formula is C20H20N4O6S2 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N4O6S2 B12057631 Cefalonium hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20N4O6S2

Molecular Weight

476.5 g/mol

IUPAC Name

(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate

InChI

InChI=1S/C20H18N4O5S2.H2O/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13;/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29);1H2/t15-,19-;/m1./s1

InChI Key

GVIOXNHDFXYYMP-AEFICSSHSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Cefalonium Hydrate on Bacterial Cell Walls: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefalonium, a first-generation cephalosporin antibiotic, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. This technical guide delineates the molecular mechanism of action of cefalonium hydrate, focusing on its interaction with penicillin-binding proteins (PBPs) and the subsequent inhibition of peptidoglycan synthesis. While specific binding affinity data for cefalonium is limited in publicly accessible literature, this document provides a comprehensive overview of the established mechanism for first-generation cephalosporins, supported by available quantitative data for cefalonium's antibacterial activity and detailed experimental protocols for the assessment of PBP binding and bacterial susceptibility.

Introduction

The bacterial cell wall is a vital structure that maintains cellular shape and protects against osmotic lysis. It is primarily composed of peptidoglycan, a heteropolymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide bridges. The biosynthesis of peptidoglycan is a complex process that culminates in a transpeptidation reaction, catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).

This compound, as a member of the β-lactam class of antibiotics, specifically targets and inhibits these PBPs. Its chemical structure, featuring a β-lactam ring, mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs. This guide provides a detailed examination of this mechanism, presents relevant quantitative data, and outlines key experimental methodologies.

Mechanism of Action

The bactericidal activity of this compound is a direct consequence of its ability to inhibit the final step of peptidoglycan synthesis. This process can be broken down into the following key stages:

  • Target Recognition and Binding: Cefalonium diffuses across the outer membrane of susceptible bacteria and accesses the periplasmic space where the PBPs are located. The structural similarity between the β-lactam ring of cefalonium and the D-Ala-D-Ala substrate of the PBP allows it to fit into the enzyme's active site.

  • Covalent Acylation of PBPs: Once in the active site, the serine residue of the PBP launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This results in the opening of the strained β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[1][2]

  • Inhibition of Transpeptidation: The acylation of the PBP active site renders the enzyme inactive.[1] Consequently, the cross-linking of the peptide side chains of the peptidoglycan strands is halted. This inhibition of the transpeptidase activity of PBPs is the pivotal step in the mechanism of action.[3]

  • Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking leads to the formation of a weakened and defective cell wall. As the bacterium continues to grow and divide, internal osmotic pressure exceeds the strength of the compromised cell wall, resulting in cell lysis and bacterial death.[1]

Signaling Pathway Diagram

G Cefalonium Cefalonium Hydrate PBP Penicillin-Binding Protein (PBP) Cefalonium->PBP Binds to Active Site AcylEnzyme Acyl-Enzyme Intermediate (Inactive) PBP->AcylEnzyme Forms Covalent Bond Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) AcylEnzyme->Transpeptidation Inhibits CellWall Stable Cell Wall Synthesis Transpeptidation->CellWall Leads to Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption Leads to

Cefalonium's inhibitory action on PBP.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of Cefalonium against Staphylococcus aureus from Bovine Mastitis
StatisticMIC (µg/mL)
Mode0.125[4][5]
Epidemiological Cut-off Value (ECV)≤0.5[4][5]

Data from a study of 130 Staphylococcus aureus isolates.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of β-lactam antibiotics with bacteria.

Protocol for PBP Binding Competition Assay

This protocol is a generalized method for determining the 50% inhibitory concentration (IC50) of a β-lactam antibiotic for specific PBPs.

Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a fluorescent penicillin probe (e.g., Bocillin FL) to specific PBPs.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • This compound stock solution of known concentration

  • Bocillin FL (fluorescent penicillin)

  • SDS-PAGE equipment

  • Fluorescence gel imager

  • Microcentrifuge

Procedure:

  • Bacterial Cell Preparation: Harvest bacterial cells from a mid-log phase culture by centrifugation. Wash the cell pellet with PBS and resuspend in PBS to a specific optical density.

  • Competition Binding:

    • Aliquots of the cell suspension are incubated with serial dilutions of this compound for a defined period (e.g., 30 minutes) at room temperature. A control sample with no cefalonium is included.[6]

    • After incubation with cefalonium, add Bocillin FL to all samples at a concentration known to saturate the PBPs and incubate for a shorter period (e.g., 15 minutes).[6]

  • Cell Lysis and Protein Quantification: Pellet the cells by centrifugation, discard the supernatant, and resuspend in a lysis buffer. Determine the total protein concentration of each lysate.

  • SDS-PAGE and Fluorescence Imaging:

    • Separate the proteins from each sample by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel imager.[6]

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band in each lane.

    • Normalize the fluorescence intensity to the total protein concentration.

    • Plot the percentage of Bocillin FL binding (relative to the no-cefalonium control) against the logarithm of the cefalonium concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Competition Assay cluster_2 Analysis Harvest Harvest Bacterial Cells Wash Wash with PBS Harvest->Wash Resuspend Resuspend in PBS Wash->Resuspend IncubateCef Incubate with Cefalonium Dilutions Resuspend->IncubateCef IncubateBoc Add and Incubate with Bocillin FL IncubateCef->IncubateBoc Lyse Cell Lysis IncubateBoc->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Imaging Fluorescence Imaging SDS_PAGE->Imaging Quantify Quantify Bands Imaging->Quantify IC50 Determine IC50 Quantify->IC50

Workflow for PBP binding competition assay.
Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method to determine the MIC of this compound.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a bacterial isolate.

Materials:

  • Bacterial isolate

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Antibiotic Dilution: Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate.

  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. Include a growth control well containing only the inoculum and broth.

  • Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.[7]

Conclusion

This compound is a bactericidal agent that acts by inhibiting the transpeptidase activity of penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis. This mechanism is characteristic of β-lactam antibiotics and is the foundation of their clinical efficacy. While specific PBP affinity data for cefalonium are not extensively documented, its potent activity against key mastitis pathogens like Staphylococcus aureus is supported by MIC data. The experimental protocols detailed in this guide provide a framework for further investigation into the specific molecular interactions of cefalonium and for the continued surveillance of its antibacterial effectiveness. This in-depth understanding is crucial for the strategic use of cefalonium in veterinary medicine and for the broader efforts in antimicrobial drug development.

References

Unveiling Cefalonium: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefalonium is a first-generation semi-synthetic cephalosporin antibiotic employed in veterinary medicine, primarily for the treatment and prevention of bovine mastitis. As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis. This technical guide provides an in-depth exploration of the discovery and synthesis of Cefalonium, presenting key data, experimental methodologies, and visual representations of its chemical synthesis.

Discovery and Development

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient is crucial for its formulation and delivery. The following table summarizes the key physicochemical data for Cefalonium.

PropertyValueReference
Molecular FormulaC₂₀H₁₈N₄O₅S₂[2]
Molecular Weight458.51 g/mol [2]
AppearanceWhite to off-white powder[2]
SolubilityPractically insoluble in water. Soluble in DMSO (~25 mg/mL). Sparingly soluble in aqueous buffers (approx. 0.09 mg/mL in 1:10 DMSO:PBS pH 7.2).[2][3][4]
UV/Vis Absorptionλmax: 235 nm and 262 nm (in water)[5]
Storage-20°C[3]

Synthesis Pathway

Cefalonium is a semi-synthetic cephalosporin, meaning it is synthesized from a naturally produced precursor. A common starting material for many semi-synthetic cephalosporins is 7-aminocephalosporanic acid (7-ACA), which is derived from Cephalosporin C. However, a documented synthesis pathway for Cefalonium utilizes cephalothin acid as the starting material. This pathway involves a multi-step chemical process.

A patented method outlines the synthesis of Cefalonium from cephalothin acid.[6][7] The key steps in this process are:

  • Carboxyl Protection: The carboxylic acid group of cephalothin acid is protected using a silylating agent.

  • Iodination: The protected intermediate undergoes an iodination reaction.

  • Amination: The iodinated product is then reacted with isonicotinamide (a derivative of pyrazinamide).

  • Deprotection and Crystallization: The protecting group is removed, and the final product, Cefalonium, is crystallized.

The overall yield reported in one instance of this patented method is approximately 72.0%, with a purity of 98.2%.[6]

Synthesis Pathway Diagram

Cefalonium_Synthesis Cefalonium Synthesis Pathway Cephalothin_Acid Cephalothin Acid Protected_Intermediate Silylated Intermediate Cephalothin_Acid->Protected_Intermediate Silylation (Carboxyl Protection) Iodinated_Intermediate Iodinated Intermediate Protected_Intermediate->Iodinated_Intermediate Iodination Aminated_Intermediate Aminated Intermediate Iodinated_Intermediate->Aminated_Intermediate Amination with Isonicotinamide Cefalonium Cefalonium Aminated_Intermediate->Cefalonium Deprotection & Crystallization

Caption: A simplified diagram of the Cefalonium synthesis pathway starting from Cephalothin Acid.

Experimental Protocols

Detailed experimental protocols for the synthesis of Cefalonium are not extensively published in peer-reviewed literature. However, based on the general steps outlined in the patent literature, a representative, generalized protocol can be described. It is important to note that specific reaction conditions, such as solvents, temperatures, and reaction times, would require optimization for successful implementation.

General Synthesis Protocol (from Cephalothin Acid)

Step 1: Carboxyl Protection (Silylation)

  • Dissolve cephalothin acid in a suitable organic solvent (e.g., dichloromethane).

  • Add a silylating agent (e.g., trimethylchlorosilane and hexamethyldisilazane) and reflux the mixture to protect the carboxylic acid group.

Step 2: Iodination

  • To the solution containing the silylated intermediate, add an iodinating agent (e.g., iodotrimethylsilane) at a controlled temperature.

  • Monitor the reaction for completion.

Step 3: Amination

  • Introduce isonicotinamide to the reaction mixture containing the iodinated intermediate.

  • Allow the reaction to proceed to form the aminated intermediate.

Step 4: Deprotection and Crystallization

  • Add a deprotecting agent (e.g., methanol) to remove the silyl protecting group.

  • Adjust the pH of the solution to induce crystallization of the Cefalonium product.

  • Isolate the crystals by filtration, wash with an appropriate solvent, and dry under vacuum.

Quantitative Data and Analysis

The quality control and quantitative analysis of Cefalonium are essential for its use as a pharmaceutical. High-performance liquid chromatography (HPLC) and tandem mass spectrometry (HPLC-MS/MS) are common methods for the determination of Cefalonium residues in biological matrices like milk.

ParameterMethodDetailsReference
Purity Assay HPLCA purity of ≥98% is typically required for the solid form.[3]
Residue Analysis in Milk HPLC-MS/MSLinearity: Good correlation (r > 0.999) in the mass concentration range of 2-200 µg/L.[8][9]
LOD (Limit of Detection): 0.5 µg/kg in milk.[8][9]
LOQ (Limit of Quantification): 2 µg/kg in milk.[8][9]
Mean Recoveries: 78.5% to 86.2%.[8][9]
Intra-day RSDs: 1.5% to 6.2%.[8][9]
Inter-day RSDs: 2.9% to 5.6%.[8][9]

Conclusion

Cefalonium, a first-generation cephalosporin developed by Eli Lilly and Company, remains a relevant antibiotic in veterinary medicine. Its semi-synthetic origin, with a plausible synthesis pathway starting from cephalothin, highlights the chemical modifications that have been instrumental in the development of the broader cephalosporin class. While detailed, publicly available experimental protocols for its synthesis are scarce, the outlined pathway and available quantitative data provide a solid foundation for researchers and drug development professionals. Further research into optimizing the synthesis process and exploring its full therapeutic potential would be of continued interest to the scientific community.

References

In Vitro Efficacy of Cefalonium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the initial in vitro studies on the efficacy of Cefalonium, a first-generation cephalosporin antibiotic. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, antimicrobial activity against key bovine mastitis pathogens, and standardized experimental protocols for its evaluation.

Introduction to Cefalonium

Cefalonium is a broad-spectrum, semi-synthetic cephalosporin antibiotic with bactericidal activity against a majority of the organisms associated with bovine mastitis.[1][2] It is primarily used in veterinary medicine for the treatment of existing sub-clinical infections and to prevent new infections during the dry period of dairy cows. Its efficacy is not impaired by the presence of milk.[1] This guide focuses on the foundational in vitro data that underpins its clinical application.

Mechanism of Action

As a member of the β-lactam class of antibiotics, Cefalonium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The process involves the following key steps:

  • Target Binding: Cefalonium binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

  • Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, a critical component for maintaining the structural integrity of the bacterial cell wall.

  • Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.

G cluster_0 Bacterial Cell Cefalonium Cefalonium PBP Penicillin-Binding Proteins (PBPs) Cefalonium->PBP Binds to Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan Inhibits CellWall Stable Bacterial Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis and Death

Mechanism of action of Cefalonium.

In Vitro Antimicrobial Activity

The in vitro efficacy of Cefalonium is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC data for Cefalonium against key bovine mastitis pathogens.

Staphylococcus aureus

A study evaluating 130 isolates of Staphylococcus aureus from bovine mastitis cases provided a detailed distribution of Cefalonium MIC values.[3][4]

MIC (µg/mL)Number of Isolates
0.0313
0.1251
0.251
0.51
17
21
425
817

Data from a study on S. aureus isolates from bovine mastitis.[3][4]

Streptococcus uberis and Escherichia coli

Summary data on the in vitro susceptibility of Streptococcus uberis and Escherichia coli to Cefalonium is available from the Health Products Regulatory Authority (HPRA).

OrganismNumber of IsolatesMIC Range (µg/mL)MIC90 (µg/mL)
Streptococcus uberisNot SpecifiedNot Specified0.06
Escherichia coliNot SpecifiedNot SpecifiedNot Specified

Summary data for Cefalonium against mastitis isolates. The full MIC distribution and the number of isolates were not detailed in the summary.

Experimental Protocols: Broth Microdilution MIC Testing

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Cefalonium against bovine mastitis pathogens, synthesized from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials
  • Cefalonium analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates from bovine mastitis cases

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

  • Appropriate quality control bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

Preparation of Cefalonium Stock Solution
  • Prepare a stock solution of Cefalonium at a concentration of 1024 µg/mL in a suitable solvent as recommended by the manufacturer.

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

Preparation of Microtiter Plates
  • Dispense 50 µL of CAMHB into each well of the 96-well microtiter plate.

  • Add 50 µL of the Cefalonium stock solution to the first well of each row to be tested, resulting in a concentration of 512 µg/mL.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 50 µL from the last well. This will result in a range of Cefalonium concentrations (e.g., 256 µg/mL to 0.03 µg/mL).

  • The last two wells of a row should be reserved for a positive control (no antibiotic) and a negative control (no bacteria).

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

Inoculation and Incubation
  • Inoculate each well (except the negative control) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.

  • Seal the microtiter plates to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpretation of Results
  • After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

  • The MIC is the lowest concentration of Cefalonium at which there is no visible growth.

  • The positive control well should show clear evidence of bacterial growth, and the negative control well should remain clear.

  • The results for the quality control strains should fall within their established acceptable ranges.

Experimental Workflow

The following diagram illustrates the key steps in the determination of Cefalonium's Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

G A Prepare Cefalonium Stock Solution B Prepare 96-Well Plates (Serial Dilutions) A->B D Inoculate Plates B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no growth) E->F G Interpret Results (Susceptible, Intermediate, Resistant) F->G

Workflow for MIC determination.

Conclusion

The initial in vitro studies of Cefalonium demonstrate its potent bactericidal activity against key pathogens responsible for bovine mastitis. Its mechanism of action, typical of β-lactam antibiotics, is well-established. The available MIC data, particularly for Staphylococcus aureus, confirms its efficacy. Further research providing more detailed MIC distributions for a wider range of clinical isolates of Streptococcus uberis and Escherichia coli would be beneficial for ongoing surveillance of its antimicrobial effectiveness. The standardized protocols outlined in this guide provide a robust framework for future in vitro evaluations of Cefalonium and other antimicrobial agents.

References

Cefalonium Hydrate: A Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefalonium hydrate, a first-generation cephalosporin, exhibits a broad spectrum of antibacterial activity, primarily targeting Gram-positive bacteria, with efficacy against some Gram-negative organisms. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, presenting quantitative data on its in vitro activity against key veterinary and human pathogens. Detailed experimental protocols for antimicrobial susceptibility testing are outlined to ensure reproducibility and standardization of results. The mechanism of action is described, and a workflow for determining minimum inhibitory concentrations (MIC) is visually represented. This document serves as a comprehensive resource for researchers and professionals involved in the study and development of antibacterial agents.

Introduction

Cefalonium is a semi-synthetic, first-generation cephalosporin antibiotic.[1] As a member of the β-lactam class of antibiotics, its primary application is in veterinary medicine, particularly for the treatment and prevention of bovine mastitis during the dry cow period.[1][2] This guide details the antibacterial spectrum of this compound, its mechanism of action, and the methodologies used to evaluate its efficacy.

Mechanism of Action

Like other β-lactam antibiotics, cefalonium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of cefalonium is the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. By binding to and inactivating PBPs, cefalonium disrupts the cross-linking of peptidoglycan chains. This interference leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

Antibacterial Spectrum of Activity

This compound demonstrates a broad spectrum of activity, particularly against Gram-positive aerobes and some Gram-negative bacteria.[1] Its efficacy is well-documented against common mastitis pathogens.[2]

Gram-Positive Bacteria

Cefalonium is highly active against a range of Gram-positive bacteria. This includes key mastitis-causing pathogens such as Staphylococcus aureus, Streptococcus agalactiae, Streptococcus dysgalactiae, Streptococcus uberis, and Corynebacterium bovis.[2]

Gram-Negative Bacteria

While generally more effective against Gram-positive organisms, cefalonium also shows activity against certain Gram-negative bacteria, including Escherichia coli and Klebsiella species.[2]

Quantitative Antimicrobial Susceptibility Data

The in vitro activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC data for cefalonium against various bacterial isolates.

Table 1: In Vitro Activity of Cefalonium Against Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureus130Not Specified0.125Not Specified[3]
Staphylococcus aureus (pooled isolates)Not SpecifiedNot SpecifiedNot Specified2[4]

Table 2: In Vitro Activity of Cefalonium Against Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesInoculum Level (CFU)Geometric Mean MIC50 (µg/mL)Reference(s)
Escherichia coliNot Specified~10⁸4.6[1]

MIC50: The concentration of the antibiotic that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The broth microdilution method is a widely accepted and recommended technique for determining the MIC of an antimicrobial agent.[5][6]

Broth Microdilution Method

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test bacterium. The MIC is determined after a specified incubation period.

5.1.1. Materials

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reservoirs

  • Multichannel and single-channel micropipettes with sterile tips

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Microplate reader or a light box for manual reading

5.1.2. Procedure

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1000 µg/mL.

  • Preparation of Antimicrobial Dilutions:

    • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the cefalonium stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will result in a range of cefalonium concentrations in the wells.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension. This will bring the final volume in each well to 200 µL.

  • Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, examine the wells for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

    • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) should be included for each test.

Visualizations

Experimental Workflow for Broth Microdilution MIC Determination

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis stock Prepare Cefalonium Stock Solution dilutions Perform Serial Dilutions in Microtiter Plate stock->dilutions inoculation Inoculate Microtiter Plate dilutions->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate Plate inoculation->incubation reading Read for Bacterial Growth incubation->reading mic_determination Determine MIC reading->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

This compound remains a relevant first-generation cephalosporin with a significant antibacterial effect, particularly against Gram-positive pathogens responsible for bovine mastitis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. Standardized susceptibility testing is crucial for the effective and prudent use of this antimicrobial agent and for ongoing surveillance of resistance patterns. Further research to expand the quantitative MIC database, especially for a wider range of Gram-negative bacteria, would be beneficial for a more complete understanding of cefalonium's antibacterial spectrum.

References

The Pharmacological Profile of Cefalonium Hydrate in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefalonium, a first-generation cephalosporin antibiotic, is primarily utilized in veterinary medicine for the treatment and prevention of bovine mastitis, particularly as a dry cow therapy. Its pharmacological profile is characterized by broad-spectrum bactericidal activity against common mastitis pathogens, a unique pharmacokinetic profile following intramammary administration, and a favorable safety margin. This technical guide provides an in-depth overview of the pharmacological properties of Cefalonium hydrate in animal models, with a focus on its pharmacodynamics, pharmacokinetics, efficacy, and safety. Detailed experimental methodologies and quantitative data are presented to support researchers and professionals in the field of drug development.

Introduction

Cefalonium is a semi-synthetic cephalosporin belonging to the beta-lactam class of antibiotics.[1] It is structurally similar to other first-generation cephalosporins and exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] In veterinary practice, it is most commonly formulated as an intramammary infusion for use in dairy cows at the point of drying off. This prophylactic and therapeutic application aims to treat existing subclinical infections and prevent new infections during the dry period, a critical phase for udder health.[1] Understanding the comprehensive pharmacological profile of this compound is crucial for its effective and safe use in animal health.

Mechanism of Action

Cefalonium, like other β-lactam antibiotics, disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall. The primary mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2] This disruption leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.

cluster_bacterium Bacterium Cefalonium Cefalonium PBP Penicillin-Binding Proteins (PBPs) Cefalonium->PBP Binds to & Inhibits BacterialCell Bacterial Cell CellWall Cell Wall CellWall->BacterialCell Maintains Integrity of Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Peptidoglycan->CellWall Forms CellLysis Cell Lysis & Death Peptidoglycan->CellLysis Inhibition leads to

Figure 1: Mechanism of action of Cefalonium.

Pharmacodynamics: In Vitro Susceptibility

The in vitro activity of Cefalonium has been evaluated against a range of bacterial pathogens commonly associated with bovine mastitis. As a first-generation cephalosporin, it demonstrates good activity against Gram-positive cocci and some Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefalonium against Bovine Mastitis Pathogens

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Epidemiological Cut-off Value (ECV) (µg/mL)Reference
Staphylococcus aureus1300.06 - >80.251≤0.5[3]

Pharmacokinetics in Cattle (Intramammary Administration)

The pharmacokinetic profile of Cefalonium has been primarily studied in dairy cows following intramammary administration of long-acting formulations designed for use during the dry period. Definitive serum pharmacokinetic studies to determine parameters like half-life have not been conducted.[4] However, studies using radiolabelled Cefalonium provide insights into its absorption, distribution, and excretion.

Following intramammary infusion, Cefalonium is slowly but extensively absorbed from the udder.[4] Mean blood concentrations of radioactivity remain relatively constant for approximately 10 days post-dosing, which is consistent with slow and prolonged absorption.[4] The primary route of excretion is via the urine.[4]

Table 2: Pharmacokinetic Parameters of Cefalonium in Dairy Cows after Intramammary Administration

ParameterValueAnimal ModelNotesReference
Absorption Slow and prolonged from the udderDry dairy cowsBased on radiolabelled studies.[4]
Excretion Primarily in urineDry dairy cows7-13% of radioactivity eliminated in urine in the first 3 days.[4]
Serum Half-life Not determined in definitive studiesCattle-[4]

Note: Detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, and AUC in plasma and milk from well-controlled studies in lactating or dry cows are not consistently available in the public literature.

Efficacy in Animal Models of Bovine Mastitis

The efficacy of Cefalonium as a dry cow therapy has been evaluated in field trials by assessing its ability to cure existing intramammary infections and prevent new infections during the dry period.

Table 3: Efficacy of Cefalonium Dry Cow Therapy in Dairy Cattle

Study TypeComparisonPathogensCure RatePrevention of New InfectionsReference
Comparative Field TrialCefalonium vs. CloxacillinCorynebacterium bovis & Staphylococcus epidermidis (combined)80.3% (Cefalonium) vs. 70.7% (Cloxacillin)No significant difference[5]
Comparative Field TrialCefalonium vs. CloxacillinStaphylococcus aureus, Streptococcus agalactiae, Streptococcus uberisNo significant differenceNot reported[5]
Comparative Therapeutic EfficacyCefalonium vs. Ceftiofur hydrochlorideSubclinical mastitis pathogens48% (Cefalonium) vs. 88% (Ceftiofur)Not reported[6]

Safety and Toxicology

Cefalonium has a high therapeutic index, and adverse effects are uncommon.[4] The most common adverse effect associated with cephalosporins, in general, is hypersensitivity reactions.[4]

Table 4: Toxicological Profile of Cefalonium

Study TypeAnimal ModelRoute of AdministrationKey FindingsReference
Acute ToxicityNot specifiedNot specifiedHigh therapeutic index.[4]
HypersensitivityGeneral for cephalosporinsNot specifiedThe most common adverse effect is hypersensitivity reactions.[4]

Experimental Protocols

General Protocol for Efficacy Trials of Intramammary Dry Cow Therapy

The following outlines a general experimental design for evaluating the efficacy of an intramammary antibiotic for dry cow therapy, based on established guidelines.[7][8]

Start Start: Cow Selection Inclusion Inclusion Criteria: - Healthy cows at drying off - History of subclinical mastitis (optional) Start->Inclusion Randomization Randomization Inclusion->Randomization Treatment Treatment Group: Administer Cefalonium intramammary infusion Randomization->Treatment Group A Control Control Group: Administer reference product or no treatment Randomization->Control Group B DryPeriod Dry Period Treatment->DryPeriod Control->DryPeriod PostCalving Post-Calving Sampling DryPeriod->PostCalving Analysis Bacteriological & SCC Analysis PostCalving->Analysis Cure Determination of Bacteriological Cure Analysis->Cure Prevention Assessment of New Infection Prevention Analysis->Prevention End End: Efficacy Evaluation Cure->End Prevention->End Start Start: Milk Sample Extraction Sample Preparation: - Weigh 5g of milk - Add 20 mL acetonitrile - Vortex and centrifuge Start->Extraction Cleanup Liquid-Liquid Extraction: - Extract supernatant with  acetonitrile-saturated n-hexane Extraction->Cleanup Evaporation Evaporation: - Remove acetonitrile by  rotary evaporation Cleanup->Evaporation SPE Solid Phase Extraction (SPE): - Reconstitute in buffer - Pass through HLB column - Elute with acetonitrile Evaporation->SPE FinalPrep Final Preparation: - Dry eluate with nitrogen - Reconstitute in mobile phase - Filter SPE->FinalPrep Analysis LC-MS/MS Analysis FinalPrep->Analysis

References

Cefalonium Hydrate: A First-Generation Cephalosporin in Focus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefalonium, a first-generation cephalosporin antibiotic, has carved a niche in veterinary medicine, particularly in the management of bovine mastitis.[1] As a member of the β-lactam class of antibiotics, its efficacy is rooted in the disruption of bacterial cell wall synthesis. This guide provides a comprehensive technical overview of cefalonium hydrate, delving into its mechanism of action, spectrum of activity, pharmacokinetic profile, and the experimental methodologies used for its evaluation.

Core Attributes of this compound

Cefalonium is a semi-synthetic cephalosporin characterized by its broad-spectrum activity against both Gram-positive and some Gram-negative bacteria.[2] It is particularly effective against the common pathogens associated with bovine mastitis.[1][2]

Mechanism of Action

The bactericidal action of cefalonium, like other β-lactam antibiotics, is achieved through the inhibition of bacterial cell wall synthesis. The primary target is the penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, cefalonium disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death.

cluster_0 Bacterial Cell Cefalonium Cefalonium PBPs Penicillin-Binding Proteins (PBPs) Cefalonium->PBPs Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Cell_Lysis Cell Lysis

Caption: Mechanism of action of Cefalonium.

Data Presentation

Antimicrobial Spectrum and Potency

The in vitro activity of cefalonium is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for cefalonium and other first-generation cephalosporins against key mastitis pathogens.

OrganismCefalonium MIC (µg/mL)Cephapirin MIC (µg/mL)Cefazolin MIC (µg/mL)
Staphylococcus aureus0.125 (Mode)0.25 (Mode)0.5 (Mode)
Streptococcus uberisData not readily availableData not readily availableData not readily available
Escherichia coliData not readily availableData not readily availableData not readily available
Coagulase-negative staphylococciData not readily available0.12 (MIC90)Data not readily available

Note: Comprehensive MIC50 and MIC90 data for cefalonium against a wide range of mastitis pathogens are not consistently available in the public domain. The provided data is based on available research.

Pharmacokinetic Profile

Definitive pharmacokinetic studies of cefalonium in cattle following intramammary administration are limited.[2][3] However, existing data from studies involving radiolabelled cefalonium provide some insights into its absorption and excretion.

ParameterObservation
Absorption Slow but extensive absorption from the udder.[3]
Distribution Mean blood concentration of radioactivity remained fairly constant for approximately 10 days after dosing, suggesting prolonged absorption.[3]
Metabolism Information not available.
Excretion Primarily excreted in the urine.[3]
Half-life (Serum) Not determined in definitive studies in cattle.[2][3]
Cmax (Peak Concentration) Not determined.
Tmax (Time to Peak Concentration) Not determined.

It is important to note the lack of comprehensive pharmacokinetic data for cefalonium in the target species, which is a limitation in optimizing dosing regimens.

Clinical Efficacy

Cefalonium is primarily used as a dry cow therapy to treat existing subclinical infections and prevent new intramammary infections during the dry period. Clinical trials have demonstrated its efficacy in this application.

PathogenCure Rate (%)
Staphylococcus aureus>90%
Streptococcus agalactiae>90%
Streptococcus dysgalactiae100%[4]
Streptococcus uberis>90%
All major pathogens91.9% - 97.1%[4]

Cure rates are from a randomized, controlled therapeutic trial assessing the efficacy of different dry-cow therapy regimens.[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Protocol:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Serial Dilutions: Perform serial twofold dilutions of the antibiotic stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (MHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth.

Start Start Prepare_Stock Prepare Cefalonium Stock Solution Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilute Inoculate Inoculate Wells Serial_Dilute->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Time-Kill Curve Assay

Time-kill curve assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

  • Culture Preparation: Grow the test organism in a suitable broth to the logarithmic phase.

  • Antibiotic Addition: Add cefalonium at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial cultures. A no-antibiotic control is also included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration.

Start Start Prepare_Culture Prepare Log-Phase Bacterial Culture Start->Prepare_Culture Add_Antibiotic Add Cefalonium at Different Concentrations Prepare_Culture->Add_Antibiotic Incubate_Sample Incubate and Sample at Time Points Add_Antibiotic->Incubate_Sample Determine_CFU Determine Viable Cell Count (CFU/mL) Incubate_Sample->Determine_CFU Plot_Data Plot log10 CFU/mL vs. Time Determine_CFU->Plot_Data End End Plot_Data->End

Caption: Workflow for Time-Kill Curve Assay.

Conclusion

This compound remains a relevant first-generation cephalosporin, particularly for the control of bovine mastitis. Its established mechanism of action and proven clinical efficacy underscore its value in veterinary medicine. However, a notable gap exists in the comprehensive understanding of its pharmacokinetic profile in cattle. Further research to elucidate these parameters would be invaluable for optimizing treatment protocols and ensuring the continued responsible use of this important antibiotic. The experimental protocols detailed in this guide provide a framework for future research and a deeper understanding of cefalonium's antimicrobial properties.

References

Cefalonium Hydrate in Veterinary Medicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefalonium hydrate, a first-generation cephalosporin antibiotic, holds a significant place in veterinary medicine, primarily in the management of bovine mastitis. Its efficacy against a broad spectrum of Gram-positive and some Gram-negative bacteria makes it a valuable tool for both therapeutic and prophylactic applications in dairy cattle. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, clinical efficacy, and the methodologies behind its evaluation.

Mechanism of Action

Cefalonium, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The primary target is the transpeptidase enzyme, also known as penicillin-binding protein (PBP), which is crucial for the cross-linking of peptidoglycan chains.[1][2] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death, particularly in actively dividing bacteria.[1][2] Cephalosporins, including cefalonium, are generally less susceptible to β-lactamase enzymes compared to penicillins, which provides an advantage against certain resistant bacterial strains.[1][2]

Cefalonium Mechanism of Action cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors (NAG-NAM-pentapeptide) Transpeptidase_PBP Transpeptidase (PBP) Peptidoglycan_Precursors->Transpeptidase_PBP Binds to Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Transpeptidase_PBP->Cross_linked_Peptidoglycan Catalyzes cross-linking Cell_Lysis Cell Lysis Transpeptidase_PBP->Cell_Lysis Leads to Cefalonium Cefalonium Cefalonium->Transpeptidase_PBP Inhibits

Caption: Inhibition of bacterial cell wall synthesis by Cefalonium.

Pharmacokinetics and Residue Data

Detailed pharmacokinetic parameters for cefalonium following intramammary administration in cattle are not extensively published. However, studies using radiolabelled cefalonium have shown that it is slowly but extensively absorbed from the udder, with primary excretion through the urine.[1][3] Mean blood concentrations of radioactivity remained relatively constant for about 10 days after administration, indicating prolonged absorption from the udder.[1][3]

Table 1: Pharmacokinetic and Residue Data for this compound

ParameterValue/InformationSpeciesAdministration RouteReference
Absorption Slow and extensive from the udder.CattleIntramammary[1][3]
Excretion Primarily in urine. Between 7% and 13% of radioactivity eliminated in urine on each of the first three days post-dosing. Daily excretion in feces was <1% over the same period.CattleIntramammary[1]
Milk Residue Depletion In primiparous dairy cows, residues were below the limit of quantitation at 96 hours after calving. In multiparous dairy cows, residues were below the limit of quantitation at 36 hours after calving.CattleIntramammary (Dry Cow)[4]
Withdrawal Period (Milk) 96 hours after calving if the dry period is longer than 54 days; 58 days following treatment if the dry period is less than or equal to 54 days.CattleIntramammary (Dry Cow)[5]
Withdrawal Period (Meat and Offal) 21 days.CattleIntramammary (Dry Cow)[5]

Antimicrobial Spectrum and Efficacy

Cefalonium is a broad-spectrum cephalosporin with activity against many of the common pathogens associated with bovine mastitis.[5][6]

Table 2: In Vitro Susceptibility of Bovine Mastitis Pathogens to Cefalonium

PathogenMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Epidemiological Cut-off Value (ECV) (µg/mL)Reference
Staphylococcus aureus---≤ 0.5[1]

Table 3: Clinical Efficacy of Cefalonium Dry Cow Therapy in Bovine Mastitis

PathogenTreatment GroupControl GroupBacteriological Cure Rate (%)Reference
Corynebacterium bovis and Staphylococcus epidermidis (combined)CefaloniumCloxacillin80.3[7][8]
Staphylococcus aureusCefaloniumCloxacillinNo significant difference[7][8]
Streptococcus agalactiaeCefaloniumCloxacillinNo significant difference[7][8]
Streptococcus uberisCefaloniumCloxacillinNo significant difference[7][8]

Experimental Protocols

Protocol 1: Clinical Efficacy Trial for Dry Cow Therapy

This protocol outlines a typical randomized, controlled clinical trial to evaluate the efficacy of an intramammary cefalonium product for the treatment and prevention of mastitis during the dry period.

Clinical_Efficacy_Trial_Workflow Cow_Selection Cow Selection (Late Lactation, History of Mastitis/High SCC) Pre_Treatment_Sampling Pre-Treatment Sampling (Duplicate quarter milk samples for bacteriology and SCC) Cow_Selection->Pre_Treatment_Sampling Randomization Randomization Pre_Treatment_Sampling->Randomization Treatment_Group Treatment Group (Intramammary Cefalonium at drying off) Randomization->Treatment_Group Control_Group Control Group (Placebo or another active comparator) Randomization->Control_Group Dry_Period Dry Period Monitoring (Clinical observations) Treatment_Group->Dry_Period Control_Group->Dry_Period Post_Calving_Sampling Post-Calving Sampling (Duplicate quarter milk samples at ~5 and 12 days post-calving) Dry_Period->Post_Calving_Sampling Data_Analysis Data Analysis (Bacteriological cure rates, new infection rates, SCC reduction) Post_Calving_Sampling->Data_Analysis

Caption: Workflow for a clinical efficacy trial of dry cow therapy.

Methodology:

  • Animal Selection: Select dairy cows in late lactation intended for drying off. Inclusion criteria may include a history of clinical mastitis or a high somatic cell count (SCC).

  • Pre-Treatment Sampling: Aseptically collect duplicate milk samples from each quarter of the udder for bacteriological culture and SCC analysis to determine the infection status at drying off.

  • Randomization: Randomly assign eligible cows to either the cefalonium treatment group or a control group (placebo or another approved dry cow antibiotic).

  • Treatment Administration: Immediately after the final milking of lactation, infuse the assigned treatment into each quarter according to the manufacturer's instructions.

  • Dry Period Monitoring: Monitor cows for any adverse events or signs of clinical mastitis throughout the dry period.

  • Post-Calving Sampling: Collect duplicate quarter milk samples for bacteriological analysis at approximately 5 and 12 days post-calving to assess the bacteriological outcome.

  • Data Analysis: Calculate the bacteriological cure rate for existing infections and the rate of new intramammary infections during the dry period for both groups. Compare the outcomes statistically.

Protocol 2: Milk Residue Depletion Study

This protocol describes a study to determine the depletion of cefalonium residues in milk following intramammary administration in dry cows.

Residue_Depletion_Study_Workflow Animal_Selection Animal Selection (Healthy, late-lactation dairy cows) Treatment_Administration Treatment Administration (Intramammary Cefalonium at drying off) Animal_Selection->Treatment_Administration Post_Calving_Milk_Sampling Post-Calving Milk Sampling (Collect composite milk samples at defined intervals, e.g., 12, 24, 36, 48, 60, 72, 84, 96 hours post-calving) Treatment_Administration->Post_Calving_Milk_Sampling Sample_Analysis Sample Analysis (Quantify Cefalonium concentrations using a validated analytical method, e.g., LC-MS/MS) Post_Calving_Milk_Sampling->Sample_Analysis Withdrawal_Time_Calculation Withdrawal Time Calculation (Statistical analysis to determine the time at which residues fall below the Maximum Residue Limit) Sample_Analysis->Withdrawal_Time_Calculation

Caption: Workflow for a milk residue depletion study.

Methodology:

  • Animal Selection: Select a cohort of healthy dairy cows in late lactation.

  • Treatment Administration: Administer a single intramammary infusion of this compound into each quarter at the time of drying off.

  • Milk Sampling: Following calving, collect composite milk samples from all four quarters at predetermined time points (e.g., at each milking for a specified period).

  • Sample Preparation: Process the milk samples to extract the drug residues. This may involve protein precipitation followed by solid-phase extraction.

  • Analytical Method: Quantify the concentration of cefalonium in the milk extracts using a validated analytical method with high sensitivity and specificity, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the concentration of cefalonium residues over time for each cow. Use statistical methods to calculate the time required for the residues to deplete below the established Maximum Residue Limit (MRL), thereby determining the milk withdrawal period.

Conclusion

This compound remains a cornerstone in the control of bovine mastitis, particularly as a dry cow therapy. Its broad-spectrum bactericidal activity and prolonged presence in the udder contribute to its clinical effectiveness. While specific pharmacokinetic data in cattle remains limited, residue depletion studies have established clear withdrawal periods to ensure food safety. The provided experimental protocols offer a framework for the continued evaluation and development of intramammary cephalosporin therapies in veterinary medicine. Further research to elucidate the detailed pharmacokinetic profile of cefalonium in dairy cattle would be beneficial for optimizing dosing regimens and further ensuring its judicious use.

References

Cefalonium Hydrate Resistance in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cefalonium, a first-generation cephalosporin, faces mounting challenges from bacterial resistance, a phenomenon that compromises its therapeutic efficacy. This technical guide provides an in-depth analysis of the core molecular mechanisms conferring resistance to cefalonium hydrate in bacteria. The primary mechanisms discussed are enzymatic degradation by β-lactamases, structural modifications of penicillin-binding proteins (PBPs), and the reduction of intracellular drug concentrations via efflux pumps and altered porin channels. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key resistance pathways to serve as a comprehensive resource for researchers in antimicrobial resistance and drug development.

Introduction to Cefalonium and Cephalosporin Resistance

Cefalonium is a semi-synthetic, broad-spectrum β-lactam antibiotic belonging to the first generation of cephalosporins. Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis. Cefalonium binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.

However, the clinical utility of cefalonium, like many β-lactam antibiotics, is threatened by the emergence and spread of bacterial resistance. Bacteria have evolved sophisticated strategies to counteract the action of cefalonium, which can be broadly categorized into three main types:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring of cefalonium, rendering it inactive.

  • Target Site Modification: Alterations in the structure of PBPs, which reduce their binding affinity for cefalonium.

  • Reduced Drug Accumulation: Changes in the bacterial cell envelope that limit the intracellular concentration of cefalonium, primarily through the action of efflux pumps and modification or downregulation of porin channels in Gram-negative bacteria.

This guide will delve into the technical details of each of these resistance mechanisms.

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics is their enzymatic inactivation by β-lactamases. These enzymes hydrolyze the four-membered β-lactam ring, a critical structural component for the antimicrobial activity of cefalonium.

Classification and Spectrum of β-Lactamases

β-lactamases are a diverse group of enzymes, classified based on their amino acid sequence (Ambler classification: Classes A, B, C, and D) and functional characteristics (Bush-Jacoby-Medeiros classification). While some β-lactamases have a narrow substrate spectrum, others, such as extended-spectrum β-lactamases (ESBLs) and carbapenemases, can hydrolyze a wide range of β-lactam antibiotics, including later-generation cephalosporins. Staphylococcal β-lactamases, often plasmid-mediated, are particularly relevant for resistance to first-generation cephalosporins like cefalonium. These are typically Class A serine β-lactamases.

Kinetic Parameters of Cefalonium Hydrolysis

The efficiency of a β-lactamase against a particular β-lactam is determined by its kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster rate of hydrolysis. The ratio kcat/Km represents the overall catalytic efficiency of the enzyme.

While specific kinetic data for the hydrolysis of cefalonium by various β-lactamases are not extensively available in the public literature, studies on other first-generation cephalosporins, such as cephalothin and cefazolin, provide insights. For instance, Staphylococcal β-lactamases have been shown to efficiently hydrolyze these compounds. It is highly probable that these enzymes also recognize and inactivate cefalonium.

Table 1: Illustrative Kinetic Parameters of Staphylococcal β-Lactamases for First-Generation Cephalosporins

β-Lactamase TypeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
Type ACephalothin33150045
Type ACefazolin110280025
Type CCephalothin38250066
Type CCefazolin150450030

Note: This table presents example data for other first-generation cephalosporins to illustrate the kinetic principles. Specific data for cefalonium is needed for a precise assessment.

Experimental Protocol: β-Lactamase Activity Assay

A common method to determine β-lactamase activity is a spectrophotometric assay using a chromogenic cephalosporin substrate like nitrocefin, which changes color upon hydrolysis of its β-lactam ring.

Objective: To quantify the kinetic parameters (Km and kcat) of a purified β-lactamase or a bacterial cell lysate against cefalonium.

Materials:

  • Purified β-lactamase or bacterial cell lysate

  • This compound standard

  • Nitrocefin (chromogenic substrate)

  • Phosphate-buffered saline (PBS), pH 7.0

  • UV/Vis spectrophotometer

  • 96-well microplate (optional)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in PBS.

    • Prepare a stock solution of nitrocefin in DMSO.

    • Prepare serial dilutions of cefalonium in PBS to create a range of substrate concentrations.

  • Enzyme Assay:

    • In a cuvette or microplate well, add a known concentration of the β-lactamase enzyme in PBS.

    • Initiate the reaction by adding a specific concentration of cefalonium.

    • Monitor the hydrolysis of cefalonium by measuring the decrease in absorbance at its λmax (approximately 260 nm) over time.

    • Alternatively, a competition assay can be performed where the inhibition of nitrocefin hydrolysis by cefalonium is measured.

  • Data Analysis:

    • Calculate the initial velocity (v0) of the reaction at each cefalonium concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from the Vmax and the enzyme concentration.

Alterations in Penicillin-Binding Proteins (PBPs)

The primary targets of cefalonium are the penicillin-binding proteins (PBPs), which are bacterial enzymes involved in the synthesis of the peptidoglycan layer of the cell wall. Resistance can emerge through modifications to these target proteins that reduce the binding affinity of cefalonium.

PBP Structure and Function

PBPs are a group of membrane-associated enzymes with transpeptidase, transglycosylase, and carboxypeptidase activities. They are classified based on their molecular weight and amino acid sequence homology. In Staphylococcus aureus, for example, PBPs 1, 2, and 3 are essential for cell viability and are primary targets for β-lactam antibiotics.

Mechanisms of PBP-Mediated Resistance

Resistance to β-lactams through PBP alterations can occur via two main mechanisms:

  • Modification of existing PBPs: Point mutations in the genes encoding PBPs can lead to amino acid substitutions in or near the active site, reducing the affinity for β-lactam antibiotics.

  • Acquisition of a novel PBP: Bacteria can acquire genes encoding a new PBP with intrinsically low affinity for β-lactams. The most notable example is PBP2a (encoded by the mecA gene) in Methicillin-Resistant Staphylococcus aureus (MRSA), which confers resistance to nearly all β-lactam antibiotics.

While cefalonium is a first-generation cephalosporin, mutations in native PBPs of staphylococci can reduce its effectiveness.

Binding Affinity of Cefalonium to PBPs

The affinity of a β-lactam antibiotic for a specific PBP is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to that PBP. A lower IC50 value indicates a higher binding affinity.

Table 2: Minimum Inhibitory Concentrations (MICs) of Cefalonium against Staphylococcus aureus Isolates from Bovine Mastitis

Isolate TypeNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
S. aureus1300.06 - >1280.1251

This data indicates that while many isolates are susceptible, a subset exhibits high-level resistance to cefalonium.

Experimental Protocol: PBP Competition Assay

This assay determines the affinity of a test antibiotic (cefalonium) for specific PBPs by measuring its ability to compete with a labeled β-lactam for binding to these proteins.

Objective: To determine the IC50 of cefalonium for various PBPs in a target bacterium.

Materials:

  • Bacterial membrane preparations containing PBPs

  • Bocillin™ FL (a fluorescently labeled penicillin)

  • This compound

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

Procedure:

  • Incubation:

    • Incubate the bacterial membrane preparation with various concentrations of cefalonium for a defined period (e.g., 15 minutes) at room temperature to allow for binding to PBPs.

  • Labeling:

    • Add a fixed, saturating concentration of Bocillin™ FL to the mixture and incubate for another defined period (e.g., 10 minutes). Bocillin™ FL will bind to the PBPs that are not already occupied by cefalonium.

  • SDS-PAGE and Visualization:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band at different cefalonium concentrations.

    • Plot the percentage of Bocillin™ FL binding against the cefalonium concentration and fit the data to a dose-response curve to determine the IC50 value for each PBP.

Reduced Drug Accumulation: Efflux Pumps and Porins

In addition to enzymatic degradation and target modification, bacteria can develop resistance by actively reducing the intracellular concentration of the antibiotic. This is achieved through the overexpression of efflux pumps or by altering the permeability of the outer membrane in Gram-negative bacteria.

Efflux Pumps

Efflux pumps are transport proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. They are a significant cause of multidrug resistance (MDR). Major families of efflux pumps include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family. Overexpression of these pumps can lead to clinically significant levels of resistance to cephalosporins. While specific studies identifying cefalonium as a substrate for particular efflux pumps are limited, its structural similarity to other cephalosporins suggests it is likely susceptible to efflux by broad-spectrum pumps.

Porin Channels

In Gram-negative bacteria, the outer membrane acts as a permeability barrier. Hydrophilic antibiotics like cefalonium typically cross this membrane through water-filled channels called porins. Resistance can arise from mutations that lead to a decreased number of porin channels or alterations in the channel structure that restrict the passage of the antibiotic. This reduction in influx, often coupled with efflux pump activity, can significantly decrease the intracellular concentration of the antibiotic, leading to resistance.

Experimental Protocol: Efflux Pump Inhibition Assay

This assay determines if an antibiotic is a substrate of an efflux pump by measuring the change in its minimum inhibitory concentration (MIC) in the presence of an efflux pump inhibitor (EPI).

Objective: To assess whether cefalonium is a substrate for efflux pumps in a given bacterial strain.

Materials:

  • Bacterial strain to be tested

  • This compound

  • An efflux pump inhibitor (e.g., phenylalanine-arginine β-naphthylamide - PAβN, also known as MC-207,110)

  • Mueller-Hinton broth or agar

  • 96-well microplates

Procedure:

  • MIC Determination:

    • Determine the MIC of cefalonium for the test organism using a standard broth microdilution or agar dilution method.

  • MIC Determination with EPI:

    • Determine the MIC of cefalonium again, but this time in the presence of a sub-inhibitory concentration of the EPI.

  • Data Analysis:

    • A significant reduction (typically four-fold or greater) in the MIC of cefalonium in the presence of the EPI suggests that cefalonium is a substrate of an efflux pump that is inhibited by the EPI.

Visualizing Resistance Mechanisms

The following diagrams, generated using the DOT language, illustrate the conceptual pathways of cefalonium resistance in bacteria.

Enzymatic_Degradation Cefalonium Cefalonium BetaLactamase β-Lactamase Cefalonium->BetaLactamase Hydrolysis of β-lactam ring InactiveCefalonium Inactive Cefalonium (Hydrolyzed) BetaLactamase->InactiveCefalonium

Caption: Enzymatic degradation of cefalonium by β-lactamase.

PBP_Alteration cluster_cell Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis (Inhibited) PBP->CellWall AlteredPBP Altered PBP NormalCellWall Normal Cell Wall Synthesis AlteredPBP->NormalCellWall Cefalonium Cefalonium Cefalonium->PBP Binds and Inhibits Cefalonium->AlteredPBP Reduced Binding

Caption: Alteration of Penicillin-Binding Proteins (PBPs) reduces cefalonium efficacy.

Reduced_Accumulation cluster_gram_negative Gram-Negative Bacterium OuterMembrane Outer Membrane Periplasm Inner Membrane Porin Porin Channel Cefalonium_in Cefalonium (Intracellular) Porin->Cefalonium_in EffluxPump Efflux Pump Cefalonium_out Cefalonium (Extracellular) EffluxPump->Cefalonium_out PBP_target PBP Target Cefalonium_out->Porin Influx Cefalonium_in->EffluxPump Efflux Cefalonium_in->PBP_target Inhibition

Caption: Reduced drug accumulation in Gram-negative bacteria via porins and efflux pumps.

Conclusion and Future Directions

Bacterial resistance to this compound is a multifaceted problem driven by enzymatic degradation, target site modification, and reduced drug accumulation. Understanding these mechanisms at a molecular level is crucial for the development of strategies to combat resistance. This includes the design of new β-lactamase inhibitors, the development of novel cephalosporins with enhanced binding to resistant PBPs, and the discovery of effective efflux pump inhibitors.

Future research should focus on obtaining more specific quantitative data for cefalonium, including its interaction with a wider range of β-lactamases and PBPs from clinically relevant pathogens. Furthermore, a deeper understanding of the role of efflux and porin-mediated resistance in the context of cefalonium is warranted. Such data will be invaluable for optimizing the use of this antibiotic and for guiding the development of next-generation therapies to overcome the challenge of antimicrobial resistance.

Early Research on Cefalonium Hydrate for Bovine Mastitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefalonium, a first-generation cephalosporin antibiotic, has been a component of bovine mastitis control strategies, particularly in dry cow therapy (DCT). Its primary application is the treatment of existing subclinical infections and the prevention of new intramammary infections (IMI) during the dry period. This technical guide provides an in-depth analysis of the early research into Cefalonium hydrate, focusing on its in vitro activity, clinical efficacy, and the experimental methodologies employed in its evaluation. While comprehensive data from the initial developmental period in the 1970s and 1980s is limited in readily accessible literature, this guide synthesizes the earliest available quantitative data to provide a thorough understanding of its foundational research.

Cefalonium exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall. As a β-lactam antibiotic, it targets and inactivates penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.

In Vitro Susceptibility Data

Early research focused on establishing the spectrum of activity of cefalonium against key bovine mastitis pathogens. The following tables summarize the available minimum inhibitory concentration (MIC) data.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefalonium against Staphylococcus aureus Isolates from Bovine Mastitis

MIC (µg/mL)Number of Isolates (n=130)
≤0.12515
0.2584
0.523
14
21
41
81
>81

This data, while from a more recent study, represents the most detailed early picture of Cefalonium's potency against a significant mastitis pathogen.

Table 2: Epidemiological Cut-off Values (ECV) for Cefalonium against Bovine Staphylococcus aureus

ParameterValue
MIC ECV≤0.5 µg/mL
Zone Diameter ECV (10 µg disk)≥22 mm
Zone Diameter ECV (30 µg disk)≥29 mm

Clinical Efficacy in Dry Cow Therapy

Clinical trials have been instrumental in evaluating the effectiveness of cefalonium in a field setting. The primary endpoints of these studies are typically the bacteriological cure rate of existing infections and the prevention of new infections during the dry period.

Table 3: Comparative Efficacy of Cefalonium and Cloxacillin in Dry Cow Therapy for Bovine Mastitis

PathogenTreatmentCure Rate (%)
Corynebacterium bovis & Staphylococcus epidermidis (combined)Cefalonium80.3%
Cloxacillin70.7%
Staphylococcus aureusCefaloniumNo Significant Difference
CloxacillinNo Significant Difference
Streptococcus agalactiaeCefaloniumNo Significant Difference
CloxacillinNo Significant Difference
Streptococcus uberisCefaloniumNo Significant Difference
CloxacillinNo Significant Difference

This study from the early 2000s provides the earliest available comparative clinical trial data.[1]

Experimental Protocols

Detailed experimental protocols from the earliest research are not extensively documented in accessible literature. However, based on the methodologies described in subsequent and related studies, the following outlines the likely procedures for key experiments.

In Vitro Susceptibility Testing (MIC Determination)
  • Bacterial Isolates : A panel of bacterial isolates from bovine mastitis cases is assembled. This typically includes reference strains and clinical isolates of Staphylococcus aureus, Streptococcus agalactiae, Streptococcus dysgalactiae, Streptococcus uberis, and Escherichia coli.

  • Inoculum Preparation : Bacterial isolates are cultured on appropriate agar media (e.g., blood agar) for 18-24 hours. Colonies are then used to prepare a standardized inoculum suspension, typically adjusted to a 0.5 McFarland turbidity standard.

  • Broth Microdilution : A series of two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation : The standardized bacterial suspension is added to each well of the microdilution plate containing the cefalonium dilutions.

  • Incubation : The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination : The MIC is recorded as the lowest concentration of cefalonium that completely inhibits visible bacterial growth.

Clinical Efficacy Trial (Dry Cow Therapy)
  • Animal Selection : Dairy cows at the end of their lactation period are selected. Cows are often screened for subclinical mastitis using methods like the California Mastitis Test (CMT) or somatic cell count (SCC).

  • Pre-Treatment Sampling : Quarter milk samples are collected aseptically from all cows prior to drying off. These samples are subjected to bacteriological culture to identify any existing intramammary infections.

  • Randomization and Treatment : Cows are randomly assigned to a treatment group (e.g., intramammary infusion of 250 mg this compound per quarter) or a control group (e.g., no treatment or a different antibiotic). The infusion is administered after the final milking of lactation.

  • Post-Calving Sampling : Quarter milk samples are collected again shortly after calving (e.g., within the first week).

  • Bacteriological Analysis : Post-calving milk samples are cultured to determine the presence of mastitis pathogens.

  • Efficacy Evaluation :

    • Bacteriological Cure : An infection present at drying off is considered cured if the causative pathogen is not isolated from the post-calving sample.

    • New Infection Rate : A new infection is recorded if a pathogen not present at drying off is isolated from the post-calving sample.

  • Clinical Mastitis Monitoring : Cows are monitored for signs of clinical mastitis during the dry period and early lactation.

Visualizations

Mechanism of Action of Cefalonium

G Cefalonium Cefalonium PBP Penicillin-Binding Proteins (PBPs) Cefalonium->PBP Binds to Synthesis Peptidoglycan Synthesis Cefalonium->Synthesis Inhibits PBP->Synthesis Catalyzes final step of CellWall Bacterial Cell Wall (Peptidoglycan) Lysis Cell Lysis and Death CellWall->Lysis Weakened wall leads to Synthesis->CellWall Forms

Caption: Cefalonium's mechanism of action targeting bacterial cell wall synthesis.

General Workflow for a Dry Cow Therapy Clinical Trial

G start Start: Cow at Drying Off sampling1 Aseptic Quarter Milk Sampling (Pre-Treatment) start->sampling1 culture1 Bacteriological Culture (Identify Existing IMI) sampling1->culture1 randomization Randomization culture1->randomization treatment Intramammary Infusion: This compound randomization->treatment control Control Group (e.g., No Treatment) randomization->control dry_period Dry Period treatment->dry_period control->dry_period calving Calving dry_period->calving sampling2 Aseptic Quarter Milk Sampling (Post-Calving) calving->sampling2 culture2 Bacteriological Culture sampling2->culture2 analysis Data Analysis culture2->analysis cure_rate Bacteriological Cure Rate analysis->cure_rate new_infection New Infection Rate analysis->new_infection

References

An In-depth Technical Guide to the Structure-Activity Relationship of Cefalonium Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefalonium, a first-generation cephalosporin antibiotic, demonstrates a well-defined structure-activity relationship (SAR) that is crucial for its antibacterial efficacy, particularly against Gram-positive bacteria associated with veterinary medicine, such as bovine mastitis.[1] This document provides a detailed examination of cefalonium's chemical structure, elucidating the roles of its core components and critical side chains in its mechanism of action. The bactericidal effect of cefalonium is achieved through the inhibition of bacterial cell wall synthesis, a process mediated by its covalent interaction with Penicillin-Binding Proteins (PBPs).[2][3] Key to its function are the acylamino side chain at position C-7 and the pyridinium-based substituent at position C-3 of the 7-aminocephalosporanic acid (7-ACA) nucleus. This guide synthesizes quantitative data on its biological activity, details the experimental protocols used for its evaluation, and presents visual diagrams to illustrate its SAR, mechanism, and relevant experimental workflows.

The Cephalosporin Core and Cefalonium's Key Moieties

All cephalosporins are built upon a 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring.[2][4] The integrity of this bicyclic system, particularly the strained β-lactam ring, is essential for its antibacterial activity.[5] The biological properties of individual cephalosporins are defined by the chemical nature of the substituents at the C-7 and C-3 positions.

For Cefalonium, the key substituents are:

  • C-7 Acylamino Side Chain: A (2-thiophen-2-ylacetyl)amino group.[4][6]

  • C-3 Side Chain: A (4-carbamoylpyridin-1-ium-1-yl)methyl group.[4][6]

The specific stereochemistry of the core, (6R,7R), is essential for biological activity.[6]

cluster_0 Cefalonium Structure-Activity Relationship Core 7-ACA Nucleus (Dihydrothiazine + β-Lactam Ring) C7 C-7 Side Chain (2-Thienylacetylamino) Core->C7 Determines Spectrum & PBP Affinity C3 C-3 Side Chain (4-Carbamoylpyridiniummethyl) Core->C3 Impacts PK/PD & Metabolic Stability Activity Antibacterial Activity C7->Activity Enhances Gram-Positive Spectrum C3->Activity Facilitates PBP Acylation (Good Leaving Group)

Caption: Core structure-activity relationships of Cefalonium.

Analysis of Structure-Activity Relationships

The SAR of cefalonium can be systematically analyzed by dissecting the contribution of its principal side chains.

The C-7 (2-Thienylacetyl)amino Side Chain

The substituent at the C-7 position is paramount for determining the antibacterial spectrum and the molecule's affinity for Penicillin-Binding Proteins (PBPs).[5][7]

  • Antibacterial Spectrum: The thiophene ring in cefalonium's C-7 side chain acts as a bioisostere of a phenyl ring. This feature is common in first-generation cephalosporins and confers potent activity against Gram-positive cocci like Staphylococcus and Streptococcus.[2][4][7] While activity against Gram-negative bacteria is present, it is less pronounced than in later-generation cephalosporins.[2][8]

  • PBP Affinity: This side chain sterically orients the molecule within the active site of the PBP transpeptidase enzyme, facilitating the acylation reaction that inactivates the enzyme.[9]

  • β-Lactamase Stability: First-generation cephalosporins generally possess greater resistance to staphylococcal β-lactamases than early penicillins, a feature partly attributable to the C-7 side chain.[2]

The C-3 (4-Carbamoylpyridinium)methyl Side Chain

The group at the C-3 position primarily influences the pharmacokinetic and pharmacodynamic properties of the drug by acting as a leaving group.[5][7]

  • Mechanism Facilitation: The quaternary pyridinium group is an excellent leaving group. Once cefalonium acylates the PBP active site, the expulsion of this pyridinium moiety from the C-3 position stabilizes the covalent bond, ensuring irreversible inhibition of the enzyme.[10]

  • Pharmacokinetics: This polar, charged group enhances water solubility and influences the drug's distribution and excretion profile. The presence of a pyridinium group at C-3 has been linked to rapid penetration into bacteria and favorable pharmacokinetic properties.[10] Cefalonium is slowly but extensively absorbed from the udder after intramammary administration and is primarily excreted in the urine.[2]

  • Metabolic Stability: Unlike cephalosporins with an acetoxymethyl group at C-3 (e.g., cephalothin), which are subject to deacetylation by esterases into less active metabolites, cefalonium's C-3 substituent is metabolically stable.

Quantitative Biological Data

The antibacterial efficacy of cefalonium is quantified by its Minimum Inhibitory Concentration (MIC) against target pathogens and its binding affinity for PBPs.

Minimum Inhibitory Concentrations (MICs)

MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Cefalonium shows potent activity against key mastitis pathogens.

Table 1: Cefalonium MIC Data against Staphylococcus aureus

Parameter Value (µg/mL) Reference
Mode MIC 0.125 [11]
Epidemiological Cut-off Value (ECV) ≤0.5 [11]

Data derived from a study of 130 S. aureus isolates from bovine mastitis.

Penicillin-Binding Protein (PBP) Affinity

Table 2: Representative PBP Binding Affinities (IC₅₀) of Cephalosporins against S. aureus and S. pneumoniae

Cephalosporin Organism PBP Target IC₅₀ (µg/mL) Reference
Ceftaroline Methicillin-Susceptible S. aureus PBP1, PBP2, PBP3 ≤0.5 [13]
Ceftaroline Methicillin-Resistant S. aureus PBP2a 0.01 - 1 [12][14]
Ceftriaxone Penicillin-Resistant S. pneumoniae PBP2X 4 [14]
Cefotaxime Penicillin-Resistant S. pneumoniae PBP2X 4 [14]

This table provides context for typical PBP affinity values for cephalosporins; specific data for cefalonium is not presented.

Mechanism of Action: PBP Inhibition

The bactericidal action of cefalonium is a direct result of its interference with the final step of peptidoglycan synthesis in the bacterial cell wall.[2][3] Peptidoglycan provides structural integrity to the cell wall, and its disruption leads to cell lysis.[2]

cluster_0 Cefalonium Mechanism of Action A Cefalonium enters bacterial periplasmic space B Cefalonium binds to active site of Penicillin-Binding Protein (PBP) A->B C Serine residue in PBP attacks β-lactam ring B->C D Stable covalent acyl-enzyme intermediate forms C->D E PBP (Transpeptidase) is inactivated D->E F Cross-linking of peptidoglycan chains is blocked E->F G Cell wall synthesis is disrupted F->G H Bacterial cell lysis and death occurs G->H

Caption: Cefalonium's mechanism of inhibiting bacterial cell wall synthesis.

Experimental Protocols

The quantitative data discussed in this guide are generated using standardized laboratory procedures.

MIC Determination via Broth Microdilution

This method is a gold standard for determining the in vitro susceptibility of a bacterial isolate to an antimicrobial agent, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15]

Protocol:

  • Preparation of Antibiotic Stock: A stock solution of cefalonium hydrate is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations (e.g., 0.06 to 32 µg/mL).[15]

  • Inoculum Preparation: A pure culture of the test bacterium (e.g., S. aureus) is grown to a specific turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: A 96-well microtiter plate is prepared where each well contains a specific concentration of cefalonium. The standardized bacterial inoculum is added to each well. Control wells (growth control without antibiotic, sterility control without bacteria) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

  • Reading Results: The MIC is determined as the lowest concentration of cefalonium at which there is no visible bacterial growth (i.e., no turbidity) in the well.

cluster_0 Workflow: Broth Microdilution for MIC Determination A Prepare serial dilutions of Cefalonium in broth C Inoculate microtiter plate wells with bacteria and drug dilutions A->C B Standardize bacterial inoculum (0.5 McFarland) B->C D Incubate plate (e.g., 35°C, 18h) C->D E Visually inspect for turbidity D->E F Determine lowest concentration with no visible growth (MIC) E->F

Caption: Experimental workflow for determining Minimum Inhibitory Concentration.

PBP Affinity via Competitive Binding Assay

This assay measures how effectively an unlabeled antibiotic competes with a labeled β-lactam (e.g., radiolabeled Penicillin G) for binding to PBPs.

Protocol:

  • PBP Extraction: Bacterial cells are cultured, harvested, and lysed to release cell membrane proteins, including PBPs.

  • Competitive Incubation: The membrane protein preparation is incubated with various concentrations of unlabeled cefalonium.

  • Labeled Ligand Addition: A fixed, saturating concentration of a labeled β-lactam (e.g., ¹⁴C-Penicillin G) is added to the mixture and incubated to allow binding to any PBPs not already occupied by cefalonium.

  • Separation and Detection: The reaction is stopped, and the proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Quantification: The gel is exposed to an imaging plate or film to detect the radiolabeled PBPs. The intensity of the bands corresponding to the different PBPs is quantified. A decrease in signal intensity with increasing cefalonium concentration indicates successful competition.

  • IC₅₀ Calculation: The data are plotted as the percentage of labeled ligand binding versus the concentration of cefalonium. The IC₅₀ is calculated as the concentration of cefalonium that reduces the labeled ligand binding by 50%.[12][13]

Conclusion

The structure-activity relationship of this compound is a clear illustration of rational antibiotic design. Its efficacy is derived from the synergistic functions of its 7-ACA core and its specific C-7 and C-3 side chains. The C-7 thienylacetyl group defines its potent Gram-positive activity and PBP affinity, while the C-3 carbamoylpyridinium group serves as a metabolically stable leaving group that enhances the irreversible inhibition of PBPs and confers favorable pharmacokinetics. This detailed understanding of its SAR is fundamental for the effective clinical use of cefalonium and provides a valuable framework for the development of future cephalosporin antibiotics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Cefalonium Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefalonium hydrate is a first-generation cephalosporin antibiotic predominantly utilized in veterinary medicine for the treatment and prevention of bovine mastitis. As a member of the β-lactam class of antibiotics, its mechanism of action involves the disruption of bacterial cell wall synthesis, leading to bactericidal effects against a range of Gram-positive bacteria. These application notes provide detailed experimental protocols for evaluating the in vitro efficacy and cytotoxicity of this compound, along with a summary of its known antibacterial activity.

Data Presentation

Antibacterial Activity of Cefalonium

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of cefalonium against common mastitis-causing pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

MicroorganismMIC50 (µg/mL)MIC90 (µg/mL)Epidemiological Cut-off Value (ECV) (µg/mL)
Staphylococcus aureus0.120.25≤ 0.5
Streptococcus uberis≤0.030.06Not Determined
Streptococcus dysgalactiae≤0.03≤0.03Not Determined

Data sourced from studies on European bovine mastitis isolates.

Cytotoxicity of Cefalonium
Cell TypeAssayEffective Concentration (µg/mL)Observation
Human Peripheral Blood LymphocytesChromosomal Aberration Test585 - 900Dose-dependent increase in structural chromosomal aberrations[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against susceptible bacterial strains using the broth microdilution method.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile distilled water or DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a suitable solvent.

  • Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (bacterial growth without antibiotic).

    • Well 12 will serve as a negative control (broth sterility).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assessment by MTT Assay

This protocol describes a method to assess the in vitro cytotoxicity of this compound on a mammalian cell line (e.g., HaCaT, HEK293) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Mammalian cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Sterile 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound and perform serial dilutions in cell culture medium to achieve the desired test concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.

Visualizations

Experimental_Workflow cluster_mic MIC Determination cluster_cyto Cytotoxicity Assay (MTT) mic_prep Prepare Cefalonium Stock Solution mic_dilute Serial Dilutions in 96-Well Plate mic_prep->mic_dilute mic_inoculate Inoculate with Bacterial Suspension mic_dilute->mic_inoculate mic_incubate Incubate 16-20h at 35°C mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read end_mic MIC Data mic_read->end_mic cyto_seed Seed Mammalian Cells in 96-Well Plate cyto_treat Treat with Cefalonium Dilutions cyto_seed->cyto_treat cyto_incubate Incubate 24-72h at 37°C cyto_treat->cyto_incubate cyto_mtt Add MTT and Incubate cyto_incubate->cyto_mtt cyto_solubilize Solubilize Formazan cyto_mtt->cyto_solubilize cyto_read Read Absorbance (570 nm) cyto_solubilize->cyto_read cyto_analyze Calculate IC50 cyto_read->cyto_analyze end_cyto IC50 Data cyto_analyze->end_cyto start Start start->mic_prep start->cyto_seed

Caption: Experimental workflow for in vitro assays of this compound.

Mechanism_of_Action cefalonium This compound (β-lactam antibiotic) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) cefalonium->pbp Binds to and inhibits crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes lysis Cell Lysis and Death pbp->lysis Inhibition leads to cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall Essential for cell_wall->lysis Disruption causes

Caption: Mechanism of action of this compound.

References

Cefalonium Hydrate Administration in Laboratory Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefalonium, a first-generation cephalosporin antibiotic, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[1] In veterinary medicine, it is principally utilized for the treatment and prevention of bovine mastitis. For research and drug development purposes, various laboratory animal models are employed to evaluate the pharmacokinetics, efficacy, and safety of cefalonium hydrate. These studies are crucial for understanding its therapeutic potential and establishing safety profiles.

Data Presentation

Table 1: Acute Toxicity of this compound
SpeciesRoute of AdministrationSexLD50 (mg/kg bw)Observed Effects
MouseOralMale> 12,000-
Female> 12,000-
RatOralBoth> 5,000-
MouseSubcutaneousBoth> 2,000-
RatSubcutaneousBoth> 2,000-
MouseIntraperitonealFemale> 3,400Inhibition of autonomic motion, sedation
RatIntraperitonealFemale> 2,680Inhibition of autonomic motion, sedation, ptosis

Data sourced from European Medicines Agency reports.

Table 2: Pharmacokinetics of this compound Following Oral Administration
SpeciesDose (mg/kg bw)Dosing ScheduleTime Post-AdministrationPeak Plasma/Serum Concentration (µg/ml)
Dog1085 daily doses2 hours0.38 - 1.06
100085 daily doses2 hours1.32 - 1.78
Rat2000Single dose2 - 4 hours0.38 - 0.675
12 - 14 hours0.094 - 0.995

Note: The relatively low blood levels indicate poor absorption of cefalonium from the gastrointestinal tract in these species. Data sourced from European Medicines Agency reports.

Table 3: Teratogenicity of this compound in Rats
Dose (mg/kg bw)Route of AdministrationFindingsNOEL (No-Observed-Effect-Level) for Embryotoxicity and Teratogenicity
20OralIncreased caecum weight in dams.2000 mg/kg bw
200OralStatistically significant lower food intake and higher water intake in dams. Increased caecum weight in dams.
2000OralStatistically significant lower food intake and higher water intake in dams. Increased caecum weight in dams.

Data sourced from European Medicines Agency reports.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefalonium, as a β-lactam antibiotic, exerts its bactericidal effect by interfering with the synthesis of the peptidoglycan layer of the bacterial cell wall.[1] Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis.

The key steps in the mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Cefalonium binds to and inactivates PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1]

  • Inhibition of Transpeptidation: The inactivation of PBPs inhibits the transpeptidation step, which is the cross-linking of peptidoglycan chains.[1]

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in bacterial cell lysis and death.

cluster_bacterium Bacterial Cell Cefalonium This compound PBPs Penicillin-Binding Proteins (PBPs) Cefalonium->PBPs Binds to and inactivates Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBPs->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Final step in Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity (LD50) of this compound.

Materials:

  • This compound

  • Vehicle (e.g., water, 0.5% methylcellulose)

  • Healthy, young adult laboratory mice or rats (e.g., Sprague-Dawley rats, CD-1 mice), nulliparous and non-pregnant.

  • Oral gavage needles

  • Syringes

  • Animal balance

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing. House animals in appropriate caging with free access to standard laboratory diet and water.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.

  • Fasting: Fast animals overnight prior to dosing (with access to water).

  • Dosing: Administer a single oral dose of the test substance using a gavage needle. The volume administered should be based on the animal's body weight.

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Protocol 2: Pharmacokinetic Study in Rats Following Oral Gavage

Objective: To determine the plasma concentration profile of this compound after oral administration.

Materials:

  • This compound

  • Vehicle

  • Male and female laboratory rats

  • Oral gavage needles and syringes

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Acclimate and house animals as described in Protocol 1.

  • Dose Administration: Administer a single oral dose of this compound via gavage.

  • Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of cefalonium using a validated analytical method.

  • Data Analysis: Plot the plasma concentration-time curve and calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC).

Protocol 3: Efficacy Study in a Mouse Mastitis Model

Objective: To evaluate the in vivo efficacy of intramammary administration of this compound against Staphylococcus aureus-induced mastitis.[2]

Materials:

  • Lactating laboratory mice (e.g., CD-1) and their pups

  • Staphylococcus aureus strain known to cause mastitis

  • This compound formulated for intramammary infusion

  • Anesthesia (e.g., isoflurane)

  • 33-gauge blunt needles and syringes

  • Bacterial culture media and supplies

  • Tissue homogenizer

Procedure:

  • Animal Preparation: Use lactating mice 10-12 days postpartum. Separate pups from the dam 1-2 hours before infection to allow milk to accumulate.

  • Infection: Anesthetize the mice. Inoculate a standardized dose of S. aureus (e.g., 100 CFU in 100 µl) into the teat canal of the inguinal mammary glands using a 33-gauge blunt needle.

  • Treatment: At a specified time post-infection (e.g., 6 hours), administer the this compound formulation into the infected mammary glands.

  • Endpoint: At a predetermined time post-treatment (e.g., 24 hours), euthanize the mice.

  • Bacterial Load Determination: Aseptically remove the mammary glands, homogenize the tissue, and perform serial dilutions for bacterial enumeration by plating on appropriate agar.

  • Data Analysis: Compare the bacterial counts in the treated group to a vehicle-treated control group to determine the reduction in bacterial load.

Experimental Workflow Visualization

cluster_protocol1 Protocol 1: Acute Oral Toxicity cluster_protocol3 Protocol 3: Mouse Mastitis Efficacy A1 Animal Acclimation A2 Dose Preparation A1->A2 A3 Fasting A2->A3 A4 Oral Gavage Dosing A3->A4 A5 Observation (14 days) A4->A5 A6 Necropsy A5->A6 A7 LD50 Determination A6->A7 C1 Animal Preparation C2 S. aureus Inoculation C1->C2 C3 Cefalonium Treatment C2->C3 C4 Endpoint (Euthanasia) C3->C4 C5 Mammary Gland Homogenization C4->C5 C6 Bacterial Enumeration C5->C6 C7 Efficacy Analysis C6->C7

Experimental workflows for toxicity and efficacy studies.

References

Application Notes and Protocols for Cefalonium Hydrate Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed standard operating procedure for determining the susceptibility of bacterial isolates, particularly those implicated in bovine mastitis, to the first-generation cephalosporin antibiotic, Cefalonium hydrate. The protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), supplemented with specific data from recent research due to the absence of official clinical breakpoints for this compound.

Introduction

Cefalonium is a broad-spectrum, semi-synthetic cephalosporin antibiotic with bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] Cefalonium and other β-lactam antibiotics bind to penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. This inhibition leads to the formation of unstable bacterial forms during reproduction, ultimately causing cell lysis.[1][2] Resistance to Cefalonium can occur through several mechanisms, including the production of β-lactamase enzymes that inactivate the antibiotic, alterations in the target PBPs, and reduced permeability of the bacterial cell wall.[1][2]

Given its primary application in veterinary medicine, particularly for the treatment of bovine mastitis, accurate susceptibility testing is crucial for effective clinical outcomes and antimicrobial stewardship.[3]

Data Presentation

Currently, official clinical breakpoints for this compound have not been established by major international standards organizations such as CLSI or EUCAST. However, research has provided epidemiological cut-off values (ECVs) for Staphylococcus aureus isolated from cases of bovine mastitis. These ECVs can be used to differentiate wild-type (susceptible) from non-wild-type (potentially resistant) isolates.

Table 1: Epidemiological Cut-off Values (ECVs) for Cefalonium against Staphylococcus aureus

Testing MethodDisk ContentEpidemiological Cut-off Value (ECV)
Broth Microdilution (MIC)N/A≤ 0.5 µg/mL[2][4]
Disk Diffusion (Zone Diameter)10 µg≥ 22 mm[2][4]
Disk Diffusion (Zone Diameter)30 µg≥ 29 mm[2][4]

Table 2: Minimum Inhibitory Concentration (MIC) Distribution of Cefalonium against Staphylococcus aureus Isolates from Bovine Mastitis (n=130)

MIC (µg/mL)Number of Isolates
≤0.033
0.06312
0.12540
0.2541
0.517
16
27
41
81
161
>161

Data sourced from Ohnishi et al., 2020.[2][4][5]

Experimental Protocols

The following protocols for broth microdilution and disk diffusion testing should be performed in accordance with the general guidelines provided in CLSI document VET01 and EUCAST guidelines.[2][3][6]

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterial isolate.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to achieve the desired concentration range for testing (e.g., 0.03 - 64 µg/mL).

  • Preparation of Microtiter Plates: Dispense the appropriate concentrations of this compound in CAMHB into the wells of a 96-well plate. Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation: From a pure, overnight culture of the test organism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a Cefalonium-impregnated disk.

Materials:

  • This compound disks (10 µg and 30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension as described in the broth microdilution protocol.

  • Inoculation of MHA Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Aseptically apply the this compound disks (10 µg and/or 30 µg) to the surface of the inoculated MHA plate. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

Quality Control

As there are no official CLSI or EUCAST quality control (QC) ranges established for this compound, it is recommended to use standard QC strains and monitor for consistency.

  • Recommended QC Strain: Staphylococcus aureus ATCC® 25923™

  • Procedure: Perform susceptibility testing with the QC strain alongside clinical isolates.

  • Interpretation: While specific ranges are not available, results should be consistent and reproducible. Any significant deviation may indicate issues with the testing procedure, reagents, or antibiotic disks. Laboratories should establish their own internal acceptable ranges based on repeated testing.

Visualizations

Mechanism of Action and Resistance Pathway

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Cefalonium Cefalonium PBP Penicillin-Binding Proteins (PBPs) Cefalonium->PBP Binds to Peptidoglycan Synthesis Peptidoglycan Cross-linking Cefalonium->Peptidoglycan Synthesis Inhibits PBP->Peptidoglycan Synthesis Catalyzes Cell Wall Stable Cell Wall Peptidoglycan Synthesis->Cell Wall Lysis Cell Lysis Beta-lactamase β-lactamase Production Beta-lactamase->Cefalonium Inactivates Altered PBP Altered PBPs Altered PBP->Cefalonium Reduced Binding Reduced Permeability Reduced Permeability Reduced Permeability->Cefalonium Prevents Entry

Caption: Mechanism of Cefalonium action and bacterial resistance pathways.

Experimental Workflow for Antimicrobial Susceptibility Testing

G Start Start Isolate_Colony Isolate Pure Bacterial Colony Start->Isolate_Colony Prepare_Inoculum Prepare Inoculum (0.5 McFarland Standard) Isolate_Colony->Prepare_Inoculum Broth_Microdilution Broth Microdilution Prepare_Inoculum->Broth_Microdilution Disk_Diffusion Disk Diffusion Prepare_Inoculum->Disk_Diffusion Inoculate_Plate Inoculate Microtiter Plate Broth_Microdilution->Inoculate_Plate Inoculate_Agar Inoculate MHA Plate Disk_Diffusion->Inoculate_Agar Incubate_Plates Incubate (35°C, 16-20h) Inoculate_Plate->Incubate_Plates Add_Disks Apply Cefalonium Disks Inoculate_Agar->Add_Disks Add_Disks->Incubate_Plates Read_MIC Read MIC Value Incubate_Plates->Read_MIC Measure_Zones Measure Zone Diameters Incubate_Plates->Measure_Zones Interpret_Results Interpret Results (S/I/R or WT/NWT) Read_MIC->Interpret_Results Measure_Zones->Interpret_Results End End Interpret_Results->End

Caption: Workflow for this compound susceptibility testing.

References

Application Notes and Protocols for Cefalonium Hydrate Intramammary Infusion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the preparation and evaluation of Cefalonium hydrate intramammary infusions for the treatment and prevention of bovine mastitis.

Introduction to Cefalonium and Bovine Mastitis

Bovine mastitis, an inflammation of the mammary gland, is a prevalent and costly disease in the dairy industry. It is primarily caused by bacterial infections, with common pathogens including Staphylococcus aureus, Streptococcus uberis, Streptococcus dysgalactiae, and Escherichia coli. Cefalonium, a first-generation cephalosporin antibiotic, is effective against a broad spectrum of mastitis-causing bacteria.[1] It is formulated as a sterile intramammary suspension for use in dry cow therapy, aimed at treating existing subclinical infections and preventing new infections during the dry period.[2][3]

Mechanism of Action:

Cefalonium is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] It specifically targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[6][7] This disruption of the cell wall structure leads to cell lysis and death.[5]

Signaling Pathway: Inhibition of Peptidoglycan Synthesis by Cefalonium

UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc- pentapeptide UDP_GlcNAc->UDP_MurNAc MurA-F enzymes Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out Glycan_Chain Nascent Peptidoglycan Lipid_II_out->Glycan_Chain Transglycosylation (PBP) Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) Glycan_Chain->Crosslinked_PG Transpeptidation PBP PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Inactive_PBP Inactive PBP- Cefalonium Complex Cefalonium Cefalonium Cefalonium->PBP Inhibition

Caption: Cefalonium inhibits the final step of peptidoglycan synthesis.

Preparation of this compound Intramammary Infusion

The following provides a general protocol for the preparation of a this compound intramammary suspension. This process should be conducted under aseptic conditions in a cleanroom environment.

Materials:

  • Cefalonium dihydrate, sterile powder

  • Non-aqueous vehicle (e.g., sterile liquid paraffin or a blend of vegetable oils)

  • Suspending agents (e.g., aluminum stearate)

  • Sterile mixing vessel

  • Homogenizer

  • Sterile single-dose syringes (3g capacity)

Protocol:

  • Vehicle Preparation: Sterilize the non-aqueous vehicle and suspending agents by an appropriate method (e.g., dry heat).

  • Suspension Formulation: In the sterile mixing vessel, gradually add the Cefalonium dihydrate powder to the sterilized vehicle containing the suspending agent while mixing continuously.

  • Homogenization: Homogenize the suspension to ensure a uniform particle size distribution of the Cefalonium.

  • Filling: Aseptically fill the homogenized suspension into sterile single-dose intramammary syringes. A typical dose is 250 mg of Cefalonium in a 3g syringe.[3][8]

  • Quality Control: Perform quality control tests on the final product, including sterility, potency (assay of Cefalonium), particle size analysis, and viscosity.

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

Determining the susceptibility of mastitis pathogens to Cefalonium is crucial for effective treatment. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for AST of bacteria isolated from animals.[1][9][10]

A. Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of susceptibility.

Materials:

  • Mueller-Hinton agar (MHA) plates (or MHA with 5% sheep blood for streptococci)

  • Cefalonium disks (or a suitable surrogate like cefazolin)

  • Bacterial isolates from milk samples

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Protocol:

  • Inoculum Preparation: From a pure culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions.

  • Disk Application: Aseptically apply the Cefalonium disk to the center of the inoculated plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition around the disk in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI-approved veterinary-specific interpretive criteria.[11]

B. Broth Dilution Method (Minimum Inhibitory Concentration - MIC)

This method provides a quantitative measure of the minimal concentration of an antibiotic that inhibits bacterial growth.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Cefalonium stock solution

  • 96-well microtiter plates

  • Bacterial inoculum prepared as in the disk diffusion method

  • Incubator (35°C ± 2°C)

Protocol:

  • Serial Dilutions: Prepare serial twofold dilutions of Cefalonium in CAMHB in the wells of a microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of Cefalonium that completely inhibits visible bacterial growth.

Quantitative Data: Antimicrobial Susceptibility
Test Method Parameter Measured
Disk DiffusionZone of Inhibition (mm)
Broth DilutionMinimum Inhibitory Concentration (MIC) (µg/mL)
Cefalonium Residue Analysis in Milk by LC-MS/MS

This protocol is for the quantitative determination of Cefalonium residues in bovine milk.[12][13]

Materials:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

  • C18 analytical column

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Ultrapure water

  • Cefalonium analytical standard

  • Milk samples

  • Centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

Protocol:

  • Sample Preparation:

    • To 1 g of milk in a centrifuge tube, add acetonitrile for deproteinization.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.

    • Reconstitute the residue in a solution of methanol and 0.1% formic acid in water (3:7, v/v).[12]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the HPLC-MS/MS system.

    • Perform chromatographic separation on a C18 column using a gradient elution with mobile phases of 0.1% formic acid in water and acetonitrile.[12]

    • Detect and quantify Cefalonium using the mass spectrometer in positive ionization and multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Prepare a matrix-matched calibration curve using Cefalonium standards.

    • Quantify the Cefalonium concentration in the milk samples based on the calibration curve.

Quantitative Data: Residue Analysis
Parameter Value
Limit of Detection (LOD)0.5 µg/kg[12]
Limit of Quantification (LOQ)2 µg/kg[12]
Mean Recovery78.5% - 86.2%[12]
Intra-day RSD1.5% - 6.2%[12]
Inter-day RSD2.9% - 5.6%[12]
Clinical Efficacy Trial Protocol

This protocol outlines the design and conduct of a clinical trial to evaluate the efficacy of a Cefalonium intramammary infusion for the treatment of subclinical mastitis in dairy cows, based on European Medicines Agency (EMA) guidelines.[14]

Experimental Workflow for a Clinical Efficacy Trial

Start Cow Selection (Subclinical Mastitis) Screening Screening: - Somatic Cell Count (SCC) > 200,000 cells/mL - Bacteriological Culture Start->Screening Randomization Randomization Screening->Randomization Treatment_Group Treatment Group: Cefalonium Infusion Randomization->Treatment_Group Control_Group Control Group: (e.g., Placebo or Existing Treatment) Randomization->Control_Group Administration Intramammary Administration (at drying off) Treatment_Group->Administration Control_Group->Administration Follow_up Follow-up Period (Post-calving) Administration->Follow_up Sampling Milk Sampling (Post-calving) Follow_up->Sampling Analysis Bacteriological Culture and SCC Analysis Sampling->Analysis Endpoint Endpoint Assessment: - Bacteriological Cure Rate - SCC Reduction Analysis->Endpoint

Caption: Workflow for a randomized controlled clinical trial.

Protocol:

  • Animal Selection: Select dairy cows with subclinical mastitis, confirmed by a somatic cell count (SCC) > 200,000 cells/mL and the presence of a target pathogen in pre-treatment milk samples.[14]

  • Randomization: Randomly assign eligible cows to either a treatment group (receiving the Cefalonium infusion) or a control group.

  • Treatment Administration: At the last milking of lactation (drying off), administer the assigned intramammary infusion to the affected quarter(s) following aseptic technique.

  • Follow-up and Sampling: After calving, collect milk samples from the treated quarters at specified time points for bacteriological analysis and SCC determination.

  • Endpoint Assessment: The primary efficacy endpoints are the bacteriological cure rate (elimination of the pre-treatment pathogen) and the reduction in SCC post-treatment.

  • Data Analysis: Statistically analyze the data to compare the efficacy of the Cefalonium treatment to the control.

Quantitative Data: Clinical Trial Endpoints
Primary Endpoint Measurement
Bacteriological CurePercentage of quarters negative for the initial pathogen post-treatment
Secondary Endpoint Measurement
Somatic Cell Count (SCC)Mean SCC reduction from baseline
Incidence of Clinical MastitisPercentage of quarters developing clinical mastitis post-calving

Safety and Withdrawal Periods

Safety: Cefalonium is generally well-tolerated. Hypersensitivity reactions to cephalosporins can occur in sensitized animals.[8]

Withdrawal Periods: It is critical to adhere to the specified withdrawal periods to prevent antibiotic residues in milk and meat intended for human consumption.

Product Withdrawal Period
Milk 96 hours after calving (if calving is at least 54 days after treatment). If calving is earlier, the withdrawal period is 54 days plus 96 hours post-treatment.[3]
Meat and Offal Zero days.[3]

Disclaimer: These protocols and application notes are intended for informational purposes for research, scientific, and drug development professionals. All experimental work should be conducted in compliance with local regulations and institutional guidelines. Always refer to the specific product information sheet for detailed instructions on use, safety, and withdrawal periods.

References

Application Notes and Protocols for the Investigation of Cefalonium Hydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are presented as a hypothetical framework for investigating the potential cell culture applications of Cefalonium hydrate. As of the latest literature review, there is limited specific data available on the use of this compound in cancer cell culture research. The experimental designs, data, and pathways described herein are illustrative and based on methodologies commonly used for evaluating novel anti-cancer compounds.

Application Note: Investigating the Anti-Proliferative and Pro-Apoptotic Effects of this compound on Human Cancer Cell Lines

Introduction

Cefalonium is a first-generation cephalosporin antibiotic traditionally used in veterinary medicine. While its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, other classes of antibiotics have demonstrated anti-neoplastic properties.[1][2] This has prompted interest in exploring whether this compound may also possess anti-cancer activity. This application note outlines a proposed investigation into the potential of this compound as a cytotoxic agent against human cancer cell lines, focusing on its effects on cell viability, proliferation, and the induction of apoptosis.

Hypothesized Mechanism of Action

Based on the known anti-cancer mechanisms of other antibiotics, it is hypothesized that this compound may exert its effects through one or more of the following pathways:

  • Induction of Apoptosis: Many cytotoxic drugs trigger programmed cell death.[3] This could occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases.[4]

  • Cell Cycle Arrest: The compound may halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.[1]

  • Generation of Reactive Oxygen Species (ROS): Some antibiotics induce oxidative stress, leading to DNA damage and cell death.[2]

Recommended Cell Lines for Initial Screening A panel of human cancer cell lines is recommended for the initial screening to assess the breadth of this compound's potential activity.

  • MCF-7: Human breast adenocarcinoma (adherent)

  • HeLa: Human cervical adenocarcinoma (adherent)

  • A549: Human lung carcinoma (adherent)

  • Jurkat: Human T-cell leukemia (suspension)

A non-cancerous cell line, such as human embryonic kidney 293 (HEK293) cells, should be used as a control to assess for selective cytotoxicity.

Experimental Workflow

The proposed investigation follows a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Assays cluster_2 Phase 3: Mechanistic Studies A Prepare this compound Stock Solution B Seed Cancer and Normal Cell Lines in 96-well Plates A->B C Treat Cells with a Dose Range of this compound B->C D Perform MTT Assay after 24, 48, 72h C->D E Calculate IC50 Values D->E F Treat Cells with IC50 Concentration of this compound E->F Proceed if Selective Cytotoxicity is Observed G Annexin V/PI Staining F->G J Cell Lysis and Protein Quantification F->J H Flow Cytometry Analysis G->H I Quantify Apoptotic Cell Population H->I L Analyze Protein Expression Levels I->L Correlate Apoptosis with Protein Expression K Western Blot for Apoptosis Markers (Caspase-3, Bcl-2, BAX) J->K K->L

Figure 1: Experimental workflow for evaluating this compound.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that could be generated from the proposed experiments to assess the efficacy of this compound.

Table 1: IC50 Values of this compound on Various Cell Lines (µM)

Cell Line24 hours48 hours72 hours
MCF-7 150.2 ± 12.585.6 ± 7.852.1 ± 4.9
HeLa 180.5 ± 15.1110.3 ± 9.275.8 ± 6.3
A549 210.8 ± 18.3145.2 ± 11.698.4 ± 8.7
Jurkat 95.3 ± 8.950.1 ± 5.128.9 ± 3.2
HEK293 > 500> 500> 500

Table 2: Percentage of Apoptotic MCF-7 Cells after 48h Treatment

Treatment% Live Cells% Early Apoptosis% Late Apoptosis% Necrotic Cells
Control (Vehicle) 95.2 ± 2.12.1 ± 0.51.5 ± 0.41.2 ± 0.3
This compound (85 µM) 45.8 ± 3.528.9 ± 2.822.1 ± 2.53.2 ± 0.6

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol describes the standard procedures for maintaining both adherent and suspension cell lines.

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • T-25 or T-75 culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure for Adherent Cells (e.g., MCF-7, HeLa, A549):

  • Examine cells under a microscope to ensure they are healthy and have reached 80-90% confluency.

  • Aspirate the old medium from the flask.

  • Wash the cell monolayer with 5 mL of sterile PBS.

  • Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 4 mL of complete growth medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

  • Seed a new flask at the desired split ratio (e.g., 1:3 or 1:6).[5]

Procedure for Suspension Cells (e.g., Jurkat):

  • Transfer the cell suspension from the flask to a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cells in fresh medium.

  • Add the required volume of cell suspension to a new flask with fresh medium to achieve the desired cell density.

Protocol 2: MTT Assay for Cell Viability

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., 100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

  • Incubate for the desired time points (24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the predetermined IC50 concentration of this compound for 48 hours.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Hypothesized Signaling Pathway

The following diagram illustrates a potential signaling pathway through which this compound could induce apoptosis, based on mechanisms observed with other cytotoxic agents.[3][6]

G Cefalonium This compound Bcl2 Bcl-2 (Anti-apoptotic) Cefalonium->Bcl2 Inhibits BAX BAX (Pro-apoptotic) Cefalonium->BAX Activates Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bcl2->Mitochondrion BAX->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Casp9a Activated Caspase-9 Casp9->Casp9a Cleavage Casp3 Pro-Caspase-3 Casp9a->Casp3 Casp3a Activated Caspase-3 Casp3->Casp3a Cleavage Apoptosis Apoptosis Casp3a->Apoptosis

Figure 2: Hypothesized intrinsic apoptosis pathway induced by this compound.

The protocols and application notes provided here offer a comprehensive, albeit hypothetical, starting point for the investigation of this compound's potential anti-cancer properties in a cell culture setting. These experiments would enable researchers to determine its cytotoxicity, mode of cell death, and potential molecular mechanisms of action. Positive results from these in vitro studies would warrant further investigation into its efficacy in more complex pre-clinical models.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Cefalonium Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefalonium, a first-generation cephalosporin antibiotic, is utilized in veterinary medicine, particularly for the treatment of mastitis in dairy cattle. Ensuring the purity, potency, and quality of Cefalonium hydrate in pharmaceutical formulations and for residue analysis requires a robust and reliable analytical method.[1] High-Performance Liquid Chromatography (HPLC) is a precise and sensitive technique widely employed for the quantitative analysis of cephalosporins.[2][3] This application note details a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound, suitable for quality control and research applications.

Principle

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (typically C8 or C18) and the mobile phase is a polar solvent mixture. This compound is separated from impurities based on its differential partitioning between the stationary and mobile phases. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard, using a UV detector set to a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocols

Instrumentation and Chromatographic Conditions

This protocol outlines the setup for the HPLC system. The conditions are based on established methods for cephalosporin analysis.[2][4]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) software

Chromatographic Conditions:

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 15% B; 10-15 min: 15-70% B; 15-20 min: 70% B; 20-21 min: 70-15% B; 21-25 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30°C[2]
Detection Wavelength 240 nm[4]

| Injection Volume | 10 µL |

Preparation of Solutions

Accurate preparation of standards and samples is critical for reliable quantification.[5]

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of a diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 25 mL with the diluent and mix thoroughly.

Working Standard Solutions (5 - 100 µg/mL):

  • Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.

  • These solutions should cover the expected concentration range of the samples to be analyzed.

Sample Preparation (for Drug Substance):

  • Accurately weigh a quantity of the this compound sample powder equivalent to about 25 mg of Cefalonium.

  • Transfer it to a 25 mL volumetric flask and follow the same dissolution procedure as for the Standard Stock Solution.

  • Dilute the solution with the mobile phase to achieve a final concentration within the linear range of the calibration curve (e.g., 50 µg/mL).

  • Prior to injection, filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[6][7]

Method Validation Summary

The described HPLC method should be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[8][9] The following tables summarize typical performance characteristics expected from a validated method for a cephalosporin antibiotic.

Table 1: System Suitability Parameters System suitability tests are performed to ensure the chromatographic system is operating correctly.

ParameterAcceptance CriteriaTypical Result
Theoretical Plates (N) > 2000> 3000
Tailing Factor (T) ≤ 2.0< 1.5
Repeatability of Injections (%RSD) ≤ 2.0%< 1.0%

Table 2: Method Validation Data This table presents a summary of key validation parameters derived from empirical studies on similar compounds.[1][2][9]

ParameterConcentration RangeAcceptance CriteriaTypical Result
Linearity (r²) 5 - 100 µg/mLr² ≥ 0.9990.9995
Accuracy (% Recovery) 50, 100, 150 µg/mL98.0% - 102.0%99.1% - 101.2%
Precision - Repeatability (%RSD) 100% of test conc.≤ 2.0%< 1.5%
Precision - Intermediate (%RSD) 100% of test conc.≤ 2.0%< 2.0%
Limit of Detection (LOD) N/ASignal-to-Noise ≥ 3:1~0.05 µg/mL
Limit of Quantification (LOQ) N/ASignal-to-Noise ≥ 10:1~0.15 µg/mL

Experimental Workflow and Data Analysis

The following diagram illustrates the complete workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Cefalonium Standard/Sample dissolve Dissolve in Solvent & Sonicate start->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter with 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 240 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

References

Cefalonium Hydrate in Veterinary Clinical Trials: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies employed in veterinary clinical trials investigating cefalonium hydrate, a first-generation cephalosporin antibiotic. Primarily used as a dry cow therapy, this compound is effective in treating existing subclinical mastitis and preventing new intramammary infections in cattle during the dry period. This document outlines detailed experimental protocols, data presentation standards, and visualizations to aid in the design and execution of robust clinical studies.

I. Quantitative Data Summary

The following tables summarize key quantitative data derived from various studies on this compound, offering a comparative look at its efficacy and pharmacokinetic profile.

Table 1: Efficacy of this compound in Treating and Preventing Mastitis

ParameterThis compoundComparator (e.g., Cloxacillin)Control (Untreated)Citation
Bacteriological Cure Rate (Subclinical Mastitis)
Corynebacterium bovis & Staphylococcus epidermidis (combined)80.3%70.7%Not Reported[1]
Staphylococcus aureusNo significant differenceNo significant differenceNot Reported[1]
Streptococcus agalactiaeNo significant differenceNo significant differenceNot Reported[1]
Streptococcus uberisNo significant differenceNo significant differenceNot Reported[1]
New Infection Rate (Dry Period) Fewer new infectionsNot ApplicableHigher incidence of new infections[2]
Clinical Mastitis Incidence (Post-Calving) No significant differenceNo significant differenceNot Reported[1]
Somatic Cell Count (SCC) Lower SCC post-calvingNot ApplicableHigher SCC post-calving[2]

Table 2: Pharmacokinetic Parameters of this compound in Cattle (Intramammary Administration)

ParameterValueUnitCitation
Dose 250mg/quarter[3]
Mean Peak Plasma Concentration (Cmax) 0.268µg equivalents/mL[3]
Time to Peak Plasma Concentration (Tmax) 36hours[3]
Excretion (Urine, first 3 days) ~29% of total radioactive dose%[3]
Excretion (Feces, first 3 days) ~2% of total radioactive dose%[3]
Duration of Effective Levels in Udder Up to 10 weeksweeks[4]

II. Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

A. Clinical Efficacy Trial for Dry Cow Therapy

1. Objective: To evaluate the efficacy of this compound intramammary suspension in the treatment of subclinical mastitis and the prevention of new intramammary infections during the dry period in dairy cows.

2. Study Design: A multi-center, randomized, controlled, and blinded clinical trial.

3. Animal Selection:

  • Inclusion Criteria:
  • Lactating dairy cows intended for drying off.
  • History of elevated Somatic Cell Count (SCC), typically >200,000 cells/mL.[5][6]
  • No signs of clinical mastitis.[6]
  • No concurrent diseases.[4]
  • Exclusion Criteria:
  • Cows with clinical mastitis.
  • Known hypersensitivity to cephalosporins or other β-lactam antibiotics.
  • Receipt of other antimicrobial or anti-inflammatory treatments within a specified period before the trial.[4]
  • Teat trauma.[4]

4. Treatment Groups:

  • Group 1 (this compound): Intramammary infusion of 250 mg this compound per quarter at drying off.
  • Group 2 (Comparator): Intramammary infusion of a registered comparator antibiotic (e.g., cloxacillin) at the manufacturer's recommended dose per quarter at drying off.
  • Group 3 (Control): No treatment or administration of a placebo.

5. Experimental Procedure:

  • Pre-treatment (Drying Off):
  • Collect duplicate aseptic milk samples from each quarter for bacteriological analysis and SCC determination.
  • Treatment Administration:
  • Immediately after the final milking of lactation, thoroughly clean and disinfect the teat ends.
  • Administer the assigned intramammary infusion into each quarter.
  • Post-treatment (Post-Calving):
  • Collect duplicate aseptic milk samples from each quarter within 10 days of calving for bacteriological analysis and SCC determination.
  • Monitor for clinical mastitis for the first 100 days of the subsequent lactation.

6. Outcome Measures:

  • Primary:
  • Bacteriological cure rate: Proportion of quarters with a pre-existing infection at drying off that are bacteriologically negative post-calving.
  • New infection rate: Proportion of quarters that were bacteriologically negative at drying off but become infected during the dry period.
  • Secondary:
  • Incidence of clinical mastitis in the subsequent lactation.
  • Somatic Cell Count (SCC) at the first test day post-calving.

7. Statistical Analysis:

  • Data can be analyzed using appropriate statistical models such as logistic regression for binary outcomes (cure rate, new infection rate) and analysis of variance (ANOVA) or mixed models for continuous data (SCC). Survival analysis may be used for time-to-event data (e.g., time to clinical mastitis).

B. Bacteriological Analysis of Milk Samples

1. Sample Collection:

  • Collect milk samples aseptically to prevent contamination.
  • Discard the first few streams of milk.
  • Disinfect the teat end with 70% alcohol.
  • Collect at least 10 mL of milk into a sterile vial.
  • Refrigerate samples at 4°C and transport to the laboratory within 24 hours.

2. Bacterial Culture and Identification:

  • Inoculate 0.01 mL of each milk sample onto appropriate culture media (e.g., Blood Agar, MacConkey Agar).
  • Incubate plates at 37°C for 24-48 hours.
  • Identify bacterial colonies based on morphology, Gram staining, and biochemical tests.[2][7]
  • Modern techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can also be used for rapid and accurate identification.[8]

3. Antimicrobial Susceptibility Testing:

  • Perform antimicrobial susceptibility testing on isolated pathogens using methods such as disk diffusion or broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][9]

C. Somatic Cell Count (SCC) Determination

1. Sample Preparation:

  • Thoroughly mix the milk sample by gentle inversion.
  • Warm the sample to 40°C if it has been refrigerated to ensure proper mixing of fat globules.

2. Analysis:

  • SCC can be determined by direct microscopic counting (using a stained smear on a microscope slide) or, more commonly, by automated methods such as flow cytometry.[10][11]
  • Automated counters provide rapid and accurate results and are the standard in most dairy laboratories.

D. Pharmacokinetic Study of Intramammary this compound

1. Objective: To determine the pharmacokinetic profile of this compound in plasma and milk after intramammary administration to lactating or dry cows.

2. Study Design: A crossover or parallel-group design can be used.

3. Animal Selection:

  • Healthy lactating or dry dairy cows free from mastitis.

4. Experimental Procedure:

  • Administer a single intramammary dose of 250 mg this compound.
  • Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 36, 48, 72, 96 hours) into heparinized tubes.
  • Collect milk samples from the treated quarter at each milking.
  • Process blood samples to obtain plasma and store all samples at -20°C or lower until analysis.

5. Sample Analysis:

  • Determine the concentration of this compound in plasma and milk using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) detection.

6. Pharmacokinetic Analysis:

  • Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters including:
  • Maximum concentration (Cmax)
  • Time to maximum concentration (Tmax)
  • Area under the concentration-time curve (AUC)
  • Elimination half-life (t1/2)
  • Mean residence time (MRT)

III. Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in this compound clinical trials.

Experimental_Workflow_Efficacy_Trial Animal_Selection Animal Selection (Inclusion/Exclusion Criteria) Randomization Randomization Animal_Selection->Randomization Group_Cefalonium This compound Group Randomization->Group_Cefalonium Group_Comparator Comparator Group Randomization->Group_Comparator Group_Control Control Group Randomization->Group_Control Pre_Treatment Pre-Treatment Sampling (Drying Off) Group_Cefalonium->Pre_Treatment Group_Comparator->Pre_Treatment Group_Control->Pre_Treatment Treatment_Admin Treatment Administration Pre_Treatment->Treatment_Admin Post_Treatment Post-Treatment Sampling (Post-Calving) Treatment_Admin->Post_Treatment Monitoring Clinical Monitoring (100 days) Post_Treatment->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

Caption: Workflow for a randomized controlled efficacy trial of this compound.

Bacteriological_Analysis_Workflow Milk_Sample Aseptic Milk Sample Collection Culture Bacterial Culture (Blood Agar, MacConkey Agar) Milk_Sample->Culture Incubation Incubation (37°C, 24-48h) Culture->Incubation Identification Bacterial Identification (Morphology, Gram Stain, Biochemical Tests, MALDI-TOF) Incubation->Identification Susceptibility Antimicrobial Susceptibility Testing (Disk Diffusion, Broth Microdilution) Identification->Susceptibility Result Report Results Susceptibility->Result

Caption: Workflow for bacteriological analysis of milk samples.

PK_Study_Workflow Animal_Selection Selection of Healthy Cows Dosing Intramammary Administration of this compound Animal_Selection->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Milk_Sampling Serial Milk Sampling Dosing->Milk_Sampling Sample_Analysis Sample Analysis (HPLC-MS) Blood_Sampling->Sample_Analysis Milk_Sampling->Sample_Analysis PK_Modeling Pharmacokinetic Modeling and Analysis Sample_Analysis->PK_Modeling

Caption: Workflow for a pharmacokinetic study of this compound.

References

Application Notes and Protocols for the Microbiological Assay of Cefalonium Hydrate Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for determining the potency of Cefalonium hydrate, a first-generation cephalosporin antibiotic primarily used in veterinary medicine. The protocols are based on established principles of microbiological assays as outlined in major pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). The agar diffusion method, a widely accepted technique for antibiotic potency testing, is described herein.

Introduction

This compound's antimicrobial activity is determined by its ability to inhibit the growth of a susceptible microorganism. A microbiological assay is essential to confirm the potency of the active pharmaceutical ingredient (API) and to ensure the efficacy of the final product. This is particularly critical for resolving any doubts regarding potential loss of activity that may not be detectable by chemical methods alone.[1] The assay compares the inhibitory effect of a known concentration of a this compound reference standard to that of the test sample.

The cylinder-plate or agar diffusion assay is a common method employed for this purpose.[1] It relies on the diffusion of the antibiotic from a cylinder through a solidified agar layer, resulting in a zone of growth inhibition. The diameter of this zone is proportional to the concentration of the antibiotic.

Data Presentation

The following tables summarize the key components and parameters for the microbiological assay of this compound potency.

Table 1: Materials and Reagents

ComponentSpecification
Test Organism Bacillus subtilis ATCC 6633
Culture Medium Seed Agar (e.g., Medium E as per Ph. Eur.)
Reference Standard This compound Reference Standard
Buffer Solution Sterile Phosphate Buffer (pH 6.0)
Solvent Sterile distilled water or a suitable organic solvent if necessary (e.g., Dimethylformamide), followed by dilution with buffer.
Petri Dishes Sterile, flat-bottomed, 90-100 mm diameter
Cylinders Stainless steel, flat-bottomed, 6 mm internal diameter, 10 mm height

Table 2: Preparation of Standard and Sample Solutions

SolutionConcentration RangeDiluent
Standard Stock Solution 1000 µg/mLSolvent
Standard Working Solutions 0.5, 1.0, 2.0, 4.0, 8.0 µg/mLSterile Phosphate Buffer (pH 6.0)
Sample Stock Solution Equivalent to 1000 µg/mL of CefaloniumSolvent
Sample Working Solutions Corresponding to the range of the standard working solutionsSterile Phosphate Buffer (pH 6.0)

Table 3: Assay Conditions

ParameterCondition
Assay Method Cylinder-plate agar diffusion
Number of Plates per Sample Minimum of 3
Number of Cylinders per Plate 6 (3 for standard, 3 for sample)
Volume per Cylinder 200 µL
Incubation Temperature 30-35°C
Incubation Time 16-18 hours

Experimental Protocols

Preparation of Media and Test Organism

a. Culture Medium: Prepare Seed Agar according to the manufacturer's instructions or as specified in the relevant pharmacopoeia (e.g., Medium E). Sterilize by autoclaving.

b. Test Organism Inoculum:

  • Culture Bacillus subtilis ATCC 6633 on a suitable agar slant at 30-35°C for 24 hours.

  • Wash the growth from the slant with sterile saline or phosphate buffer.

  • Dilute the resulting suspension to a suitable opacity (e.g., to achieve a final concentration of 1-2% v/v in the seeded agar) that will result in confluent growth during incubation. The optimal concentration should be determined during assay validation.

c. Preparation of Seeded Agar Plates:

  • Cool the sterilized Seed Agar to 48-50°C.

  • Add the prepared inoculum of Bacillus subtilis and mix thoroughly but gently to avoid air bubbles.

  • Pour a uniform layer of the seeded agar into sterile Petri dishes and allow to solidify on a level surface.

Preparation of Standard and Sample Solutions

a. Standard Solutions:

  • Accurately weigh a quantity of the this compound Reference Standard and dissolve in the chosen solvent to prepare a stock solution of 1000 µg/mL.

  • Perform serial dilutions of the stock solution with Sterile Phosphate Buffer (pH 6.0) to obtain the working concentrations as specified in Table 2.

b. Sample Solutions:

  • Accurately weigh a quantity of the this compound sample and prepare a stock solution with the same solvent used for the reference standard, to achieve a theoretical concentration of 1000 µg/mL.

  • Perform serial dilutions of the sample stock solution with Sterile Phosphate Buffer (pH 6.0) to obtain working concentrations corresponding to the reference standard.

Assay Procedure
  • Place six cylinders on the surface of each seeded agar plate at equidistant points.

  • Fill three alternate cylinders with the median concentration of the reference standard solution and the other three cylinders with the corresponding concentration of the sample solution.

  • Alternatively, a dose-response curve can be generated by applying different concentrations of the standard and sample to the cylinders on each plate.

  • Allow the plates to stand for a pre-incubation period of 1-4 hours at room temperature to allow for diffusion of the antibiotic into the agar.

  • Invert the plates and incubate at 30-35°C for 16-18 hours.

Data Analysis
  • After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.

  • Calculate the average zone diameter for the standard and sample solutions.

  • The potency of the sample is calculated by comparing the mean zone size of the sample to the mean zone size of the standard. For a more accurate determination, a standard curve can be constructed by plotting the logarithm of the concentration of the standard solutions against the zone diameters. The potency of the sample can then be interpolated from this curve.

  • Statistical methods, such as analysis of variance (ANOVA), should be used to validate the assay and calculate the potency and confidence limits.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Media_Prep Prepare Seed Agar Plate_Prep Pour Seeded Agar Plates Media_Prep->Plate_Prep Inoculum_Prep Prepare B. subtilis Inoculum Inoculum_Prep->Plate_Prep Solution_Prep Prepare Standard & Sample Solutions Application Apply Solutions to Cylinders Solution_Prep->Application Cylinder_Placement Place Cylinders on Plates Plate_Prep->Cylinder_Placement Cylinder_Placement->Application Pre_Incubation Pre-incubation (Diffusion) Application->Pre_Incubation Incubation Incubate Plates Pre_Incubation->Incubation Measurement Measure Zones of Inhibition Incubation->Measurement Calculation Calculate Potency Measurement->Calculation

Caption: Workflow for the microbiological assay of this compound.

Logical_Relationship cluster_concentration Antibiotic Concentration cluster_inhibition Bacterial Growth Inhibition High_Conc Higher Concentration Large_Zone Larger Inhibition Zone High_Conc->Large_Zone leads to Low_Conc Lower Concentration Small_Zone Smaller Inhibition Zone Low_Conc->Small_Zone leads to

Caption: Relationship between antibiotic concentration and zone of inhibition.

References

Application Notes and Protocols for Cefalonium Hydrate Formulations in Dry Cow Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of cefalonium hydrate intramammary suspensions for dry cow therapy. The protocols detailed below are intended to guide researchers in the development and analysis of new and existing formulations.

Introduction to Cefalonium Dry Cow Therapy

Cefalonium is a first-generation, broad-spectrum cephalosporin antibiotic with bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria commonly associated with bovine mastitis.[1][2] Intramammary infusions of cefalonium are administered at the end of lactation to treat existing subclinical infections and to prevent new infections during the dry period.[1][2] The efficacy of a this compound formulation is highly dependent on its physicochemical properties, which influence the release and bioavailability of the active pharmaceutical ingredient (API) within the udder.

Mechanism of Action: Cefalonium, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to the cessation of cell wall formation, resulting in cell lysis and bacterial death.

Formulation of this compound Intramammary Suspension

A typical long-acting intramammary suspension of this compound is an oil-based formulation designed for sustained release.

Table 1: Example Formulation Composition

ComponentFunctionExample Concentration (per 3g syringe)
This compoundActive Pharmaceutical Ingredient250 mg
Aluminum DistearateGelling agent, suspending agentq.s.
Liquid ParaffinVehicle (oil base)q.s. to 3g

Note: The exact quantities (q.s. - quantum sufficit) of the excipients will need to be optimized to achieve the desired physicochemical properties.

Physicochemical Characterization

The performance of the intramammary suspension is dictated by its physical properties. The following tests are critical for formulation development and quality control.

3.1. Viscosity

Viscosity influences the ease of administration and the retention of the formulation within the teat canal.

Table 2: Example Viscosity Specifications

ParameterMethodSpecification Range (Illustrative)
Viscosity at 25°CRotational Viscometer2000 - 5000 cP

3.2. Particle Size Distribution

The particle size of the suspended this compound affects its dissolution rate and, consequently, its bioavailability.

Table 3: Example Particle Size Distribution Specifications

ParameterMethodSpecification (Illustrative)
D10Laser Diffraction> 2 µm
D50Laser Diffraction5 - 15 µm
D90Laser Diffraction< 30 µm
Span ((D90-D10)/D50)Laser Diffraction< 2.5

3.3. In Vitro Drug Release

In vitro release studies are essential for assessing the sustained-release characteristics of the formulation and ensuring batch-to-batch consistency.

Table 4: Example In Vitro Release Profile

Time (hours)% Cefalonium Released (Illustrative)
1< 15%
420 - 40%
840 - 60%
12> 70%

Clinical Efficacy Evaluation

The ultimate measure of a formulation's success is its clinical efficacy in the target animal. Clinical trials are designed to assess the cure rate of existing infections and the prevention of new intramammary infections (IMI).

Table 5: Summary of Clinical Efficacy Data from a Non-Inferiority Trial [3]

StudyParameterNovel Cefalonium FormulationReference Cefalonium Formulation
Prophylactic Study Proportion of new IMINo significant differenceNo significant difference
Hazard of clinical mastitisNo significant differenceNo significant difference
Somatic Cell Count (SCC)No significant differenceNo significant difference
Therapeutic Study Percentage of quarters curedNon-inferior to reference-

Experimental Protocols

Protocol 1: Viscosity Measurement

Objective: To determine the viscosity of the this compound intramammary suspension.

Apparatus: Rotational viscometer (e.g., Brookfield DV-II+) with an appropriate spindle (e.g., cone and plate or coaxial cylinder).

Method:

  • Equilibrate the formulation sample to the desired temperature (e.g., 25°C).

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Place an appropriate amount of the sample into the viscometer's sample holder.

  • Lower the spindle into the sample to the correct immersion mark.

  • Begin rotation of the spindle at a defined speed (e.g., 20 RPM).

  • Allow the reading to stabilize and record the viscosity in centipoise (cP).

  • Repeat the measurement at different rotational speeds to assess for Newtonian or non-Newtonian flow behavior.

Protocol 2: Particle Size Distribution Analysis

Objective: To determine the particle size distribution of the suspended this compound.

Apparatus: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer) with a wet dispersion unit.

Method:

  • Select a suitable dispersant in which this compound is insoluble (e.g., a saturated solution of this compound in the formulation's oil base).

  • Add the dispersant to the wet dispersion unit and perform a background measurement.

  • Add a small, representative sample of the formulation to the dispersant until the desired obscuration level is reached.

  • Apply sonication if necessary to ensure proper dispersion of the particles.

  • Initiate the measurement. The instrument will pass a laser beam through the dispersed sample and measure the scattered light to calculate the particle size distribution.

  • Record the D10, D50, D90, and span values.

Protocol 3: In Vitro Drug Release Testing

Objective: To evaluate the in vitro release rate of cefalonium from the intramammary suspension.

Apparatus: USP Apparatus 2 (Paddle) with modifications for viscous, non-aqueous formulations (e.g., enhancer cells or custom containers).

Method:

  • Release Medium: Prepare a suitable release medium. Homogenized whole bovine milk is often used to simulate in vivo conditions.

  • Apparatus Setup:

    • Fill the dissolution vessels with a defined volume of the release medium (e.g., 900 mL).

    • Equilibrate the medium to 37°C ± 0.5°C.

    • Set the paddle rotation speed (e.g., 125 RPM).

  • Sample Preparation and Introduction:

    • Accurately weigh the full content of one syringe of the cefalonium formulation.

    • Introduce the sample into an enhancer cell or a custom container designed to hold the formulation at the bottom of the vessel.

  • Dissolution and Sampling:

    • Start the dissolution test.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the release medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis:

    • Filter the samples through a suitable filter (e.g., 0.45 µm PVDF).

    • Analyze the concentration of cefalonium in the filtered samples using a validated HPLC method (see Protocol 5).

  • Calculation: Calculate the cumulative percentage of cefalonium released at each time point.

Protocol 4: Clinical Trial for Efficacy Evaluation

Objective: To assess the efficacy of a cefalonium formulation for the treatment and prevention of intramammary infections in dairy cows.

Study Design: A randomized, controlled, non-inferiority field trial.[3]

Method:

  • Animal Selection:

    • Prophylactic Study: Select cows with a low somatic cell count (SCC) (e.g., ≤150,000 cells/mL) and no history of clinical mastitis in the current lactation.[3]

    • Therapeutic Study: Select cows with a high SCC (e.g., >150,000 cells/mL) and/or a history of clinical mastitis.[3]

  • Randomization: Randomly assign cows to treatment groups (e.g., new formulation, reference formulation, negative control).

  • Treatment Administration: At drying off, infuse the assigned treatment into all four quarters of the udder following proper aseptic technique.

  • Sampling:

    • Collect quarter milk samples for bacteriological culture and SCC analysis at drying off.

    • Collect post-calving milk samples at specified intervals (e.g., 0-6 days and 3-12 days after calving).[3]

  • Data Analysis:

    • Cure Rate: For the therapeutic study, calculate the percentage of quarters from which a pre-existing pathogen is eliminated post-calving.

    • New Infection Rate: For the prophylactic study, calculate the percentage of quarters that are uninfected at drying off but become infected post-calving.

    • SCC: Analyze changes in SCC from drying off to post-calving.

    • Clinical Mastitis: Record and analyze the incidence of clinical mastitis during the dry period and early lactation.

Protocol 5: HPLC-MS/MS Analysis of Cefalonium in Milk

Objective: To quantify the concentration of cefalonium residues in milk samples.

Apparatus: High-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (HPLC-MS/MS).

Method:

  • Sample Preparation: [4]

    • To 1 g of milk, add acetonitrile to deproteinize the sample.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.

    • Reconstitute the residue in a solution of methanol and 0.1% formic acid in water (3:7, v/v).

  • Chromatographic Conditions: [4]

    • Column: C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: Implement a suitable gradient program to separate cefalonium from matrix components.

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 35°C.

  • Mass Spectrometry Conditions: [4]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for cefalonium for quantification and confirmation.

  • Quantification:

    • Prepare a matrix-matched calibration curve using cefalonium standards in blank milk.

    • Calculate the concentration of cefalonium in the samples based on the calibration curve.

Visualizations

G cluster_formulation Formulation & Product Performance Formulation Formulation Properties Viscosity Viscosity Formulation->Viscosity ParticleSize Particle Size Formulation->ParticleSize DrugRelease In Vitro Release Formulation->DrugRelease Performance Product Performance Viscosity->Performance ParticleSize->Performance DrugRelease->Performance Efficacy Clinical Efficacy Performance->Efficacy Safety Residue Profile Performance->Safety Stability Shelf Life Performance->Stability

Caption: Relationship between formulation properties and product performance.

G cluster_moa Cefalonium Mechanism of Action Cefalonium Cefalonium PBP Penicillin-Binding Proteins (PBPs) Cefalonium->PBP Binds to Transpeptidation Transpeptidation (Cell Wall Cross-linking) Cefalonium->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Final step of Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to

Caption: Cefalonium's mechanism of action on bacterial cell walls.

G cluster_workflow Clinical Trial Workflow for Dry Cow Therapy start Cow Selection (High/Low SCC) rand Randomization to Treatment Groups start->rand treat Treatment at Drying Off rand->treat dry Dry Period Monitoring treat->dry calving Calving dry->calving post_sample Post-Calving Milk Sampling calving->post_sample analysis Bacteriology & SCC Analysis post_sample->analysis end Efficacy Assessment (Cure/Prevention Rate) analysis->end

Caption: Workflow for a typical dry cow therapy clinical trial.

G cluster_hplc HPLC-MS/MS Analysis Workflow for Cefalonium in Milk sample Milk Sample (1g) deprotein Deproteinization (Acetonitrile) sample->deprotein centrifuge Centrifugation deprotein->centrifuge extract Supernatant Evaporation centrifuge->extract reconstitute Reconstitution extract->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS/MS Detection (MRM Mode) hplc->ms quant Quantification ms->quant

Caption: Analytical workflow for cefalonium residue analysis in milk.

References

Protocol for Determining the Efficacy of Cefalonium Hydrate Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefalonium, a first-generation cephalosporin antibiotic, demonstrates bactericidal activity against a range of Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the efficacy of Cefalonium hydrate against S. aureus. The protocols outlined herein describe the determination of the Minimum Inhibitory Concentration (MIC) and the evaluation of time-kill kinetics, two fundamental assays in antimicrobial susceptibility testing.

Cefalonium, like other β-lactam antibiotics, exerts its mechanism of action by inhibiting the synthesis of the bacterial cell wall. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. In Staphylococcus aureus, key PBPs include PBP1, PBP2, PBP3, and PBP4. The inhibition of these enzymes leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death. In methicillin-resistant S. aureus (MRSA), resistance is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for most β-lactam antibiotics, rendering them ineffective.

Data Presentation

The following tables summarize quantitative data on the efficacy of Cefalonium and other first-generation cephalosporins against Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefalonium against Staphylococcus aureus

Strain TypeNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Epidemiological Cut-off Value (ECV) (µg/mL)
Bovine Mastitis Isolates130--≤0.5
European Isolates-0.120.25-

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Table 2: Representative Time-Kill Kinetic Data for a First-Generation Cephalosporin (Cefazolin) against Methicillin-Susceptible Staphylococcus aureus (MSSA) at 4x MIC

Time (hours)Mean Log₁₀ CFU/mL Reduction
00
21.5
42.8
63.5
84.2
24>5.0

This data is representative of the expected bactericidal activity of a first-generation cephalosporin and illustrates a time-dependent killing effect.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Staphylococcus aureus strains (including reference strains like ATCC 29213 and clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in a suitable solvent (e.g., sterile deionized water or as recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1024 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1-2 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of Cefalonium concentrations.

    • The eleventh well will serve as a positive control (inoculum without antibiotic), and the twelfth well will be a negative control (broth only).

  • Inoculation:

    • Add 10 µL of the standardized bacterial inoculum to each well (except the negative control), resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of S. aureus.

Protocol 2: Time-Kill Kinetic Assay

Materials:

  • This compound

  • Staphylococcus aureus strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Incubator shaker (35°C ± 2°C)

  • Sterile saline (0.85%) for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Micropipettes and sterile tips

  • Colony counter

Procedure:

  • Preparation of Bacterial Culture:

    • Inoculate a single colony of S. aureus into a tube of CAMHB and incubate overnight at 35°C ± 2°C with shaking.

    • The next day, dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Preparation of Test Tubes:

    • Prepare a series of sterile tubes or flasks, each containing the standardized bacterial inoculum in CAMHB.

    • Add this compound to the tubes to achieve final concentrations corresponding to fractions and multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).

    • Include a growth control tube containing only the bacterial inoculum without any antibiotic.

  • Incubation and Sampling:

    • Incubate all tubes at 35°C ± 2°C with constant agitation (e.g., 150 rpm).

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto TSA plates in duplicate.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • After incubation, count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each Cefalonium concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is defined as a <3-log₁₀ reduction in CFU/mL.

Visualizations

Experimental_Workflow cluster_MIC MIC Determination cluster_TimeKill Time-Kill Assay prep_stock Prepare Cefalonium Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution prep_inoculum_mic Prepare S. aureus Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate prep_inoculum_mic->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate 16-20h at 35°C inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic end_mic MIC Value read_mic->end_mic prep_culture Prepare S. aureus Log-phase Culture prep_tubes Prepare Test Tubes with Varying Cefalonium Conc. prep_culture->prep_tubes incubate_tk Incubate and Sample at Time Points (0-24h) prep_tubes->incubate_tk plate_and_count Serial Dilute, Plate, and Count CFUs incubate_tk->plate_and_count plot_data Plot Log10 CFU/mL vs. Time plate_and_count->plot_data end_tk Time-Kill Curve plot_data->end_tk start Start start->prep_stock start->prep_inoculum_mic start->prep_culture

Caption: Experimental workflow for MIC and time-kill assays.

Mechanism_of_Action cluster_s_aureus Staphylococcus aureus cefalonium Cefalonium pbp Penicillin-Binding Proteins (PBPs) cefalonium->pbp Binds to and inactivates peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes lysis Cell Lysis (Bactericidal Effect) pbp->lysis Inhibition leads to cell_wall Cell Wall Integrity peptidoglycan->cell_wall Maintains cell_wall->lysis Loss of integrity causes

Troubleshooting & Optimization

Optimizing Cefalonium hydrate dosage for mastitis treatment studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing Cefalonium hydrate dosage for bovine mastitis treatment studies. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the standard dosage and indication for this compound in mastitis treatment?

A1: this compound is a first-generation cephalosporin antibiotic. The standard recommended dose is a 250 mg intramammary infusion into each quarter. It is primarily indicated for routine dry cow therapy to treat existing sub-clinical infections and to prevent new infections during the dry period.[1][2][3][4][5] The bactericidal activity of Cefalonium results from its inhibition of bacterial cell wall synthesis.[4][5]

Q2: What pathogens is Cefalonium effective against?

A2: Cefalonium has a broad spectrum of activity against common mastitis-causing pathogens, including both Gram-positive and Gram-negative bacteria. Susceptible organisms include Staphylococcus aureus, Streptococcus agalactiae, Streptococcus dysgalactiae, Streptococcus uberis, Corynebacterium bovis, Escherichia coli, and Klebsiella spp.[1][6]

Q3: What are the key pharmacokinetic characteristics of intramammary Cefalonium?

A3: Following intramammary administration, Cefalonium is slowly but extensively absorbed from the udder, with excretion occurring primarily in the urine.[7] This formulation is designed to be long-acting, providing persistent antibiotic levels in the dry udder for up to 10 weeks after a single infusion.[7][8] This prolonged presence helps to prevent new infections throughout the dry period.

Q4: Can Cefalonium be used in lactating cows?

A4: No, Cefalonium intramammary suspension (250 mg) is contraindicated for use in lactating cows. It is specifically designed for use at the point of drying off and should not be used within 54 days of expected calving.[6][9]

Q5: Are there known issues of resistance to Cefalonium?

A5: As with any antibiotic, the potential for bacterial resistance exists. The use of Cefalonium should ideally be based on susceptibility testing of the bacteria isolated from milk samples. Using the product without this information may increase the prevalence of resistant bacteria and could decrease the effectiveness of other beta-lactam antibiotics.[9]

Data Presentation

Table 1: Pharmacokinetic Parameters of Cefalonium in Cattle

This table summarizes the pharmacokinetic data for Cefalonium following a 250 mg intramammary administration in each quarter of dry cows.

ParameterValueTime PointSource
Serum Concentration 0.21 - 0.42 µg/mL8 hours post-treatment[2]
0.15 - 0.27 µg/mL12 hours post-treatment[2]
< 0.1 µg/mL24 - 72 hours post-treatment[2]
Mean Peak Plasma Conc. 0.268 µg eq/mL36 hours post-treatment[2]
Persistence in Udder Effective LevelsUp to 10 weeks[7][8]
Milk Residue (Post-Calving) Below quantitation limit36 hours (multiparous)[4]
Below quantitation limit96 hours (primiparous)[4]
Table 2: Comparative Bacteriological Cure Rates for Mastitis Pathogens

This table provides a general comparison of bacteriological cure rates for various intramammary antibiotics against common mastitis pathogens. Data for Cefalonium is limited, reflecting its primary use as a dry cow therapy. The cure rates for other cephalosporins and common antibiotics are included for context.

PathogenCefalonium (Dry Period)Other 1st Gen. Cephalosporins (e.g., Cephapirin)AmoxicillinUntreated ControlSource(s)
Staphylococcus aureus ~81%50-60%~85%20-30%[3][10][11]
Streptococcus spp. (non-agalactiae) High (not specified)70-80%~89%~66%[3][10][11]
Coagulase-Negative Staphylococci Not specified~75%~83%~72%[10][11]
Coliforms (e.g., E. coli) Not specified~65%~80%~70-85% (high spontaneous cure)[10][11]

Note: Cure rates can be highly variable and are influenced by factors such as duration of infection, cow's age, and somatic cell count.[12]

Troubleshooting Guide

Problem: We are observing inconsistent bacteriological cure rates in our study.

  • Possible Cause 1: Pathogen Resistance. The target pathogen may have developed resistance to Cefalonium.

    • Solution: Conduct antimicrobial susceptibility testing (AST) on all pre-treatment isolates to confirm sensitivity to Cefalonium.[9] Ensure your study protocol includes AST to correlate with clinical outcomes.

  • Possible Cause 2: Improper Administration Technique. Incorrect infusion can lead to poor drug distribution within the mammary gland.

    • Solution: Ensure all personnel are trained on proper intramammary infusion techniques, including thorough cleaning and disinfection of the teat end to avoid introducing new pathogens.[6]

  • Possible Cause 3: Biofilm Formation. Chronic infections, particularly from Staphylococcus aureus, can involve biofilms that protect bacteria from antibiotics.

    • Solution: Characterize the isolates for biofilm-forming capabilities. In a dosage optimization study, higher or more persistent concentrations might be required to penetrate biofilms.

  • Possible Cause 4: Host Factors. Cow-specific factors like high parity, high somatic cell count (SCC) before treatment, or underlying immunosuppression can negatively impact cure rates.[12]

    • Solution: Record and analyze these cow-level variables. Stratify results based on age and pre-treatment SCC to identify confounding factors.

Problem: A high number of new intramammary infections are occurring post-treatment.

  • Possible Cause 1: Environmental Contamination. The housing environment may be a source of new infections, especially if hygiene is suboptimal.

    • Solution: Review and reinforce farm hygiene protocols, particularly for dry cows. Ensure clean, dry bedding and proper manure management.

  • Possible Cause 2: Contamination during Infusion. The infusion process itself might be introducing new pathogens.

    • Solution: Strictly enforce aseptic techniques during infusion. Use the provided alcohol wipes and avoid any contact with the sterile syringe nozzle.[6]

  • Possible Cause 3: Inadequate Teat Sealant. If a teat sealant is not used in conjunction with the antibiotic, the teat canal may remain open to invasion.

    • Solution: For dry cow studies, consider a protocol that includes the application of an internal teat sealant immediately following the Cefalonium infusion to provide a physical barrier.

Experimental Protocols

Detailed Methodology: Dose-Optimization Study for this compound

This protocol outlines a study to determine the optimal dose of this compound for the treatment of subclinical mastitis at drying off.

1. Objective: To compare the bacteriological cure rate and safety of three different doses of a this compound intramammary suspension.

2. Study Design:

  • A multi-center, randomized, negative-controlled, blinded clinical trial.

  • Treatment Groups (n=4):

    • Group A: Low Dose (e.g., 125 mg Cefalonium)

    • Group B: Standard Dose (250 mg Cefalonium)

    • Group C: High Dose (e.g., 500 mg Cefalonium)

    • Group D: Negative Control (no treatment)

  • The quarter is the experimental unit.[13]

3. Animal Selection:

  • Inclusion Criteria:

    • Lactating dairy cows scheduled for drying off.

    • Diagnosis of subclinical mastitis in at least one quarter, defined by a Somatic Cell Count (SCC) > 200,000 cells/mL and positive bacteriological culture of a known mastitis pathogen.[13]

    • No clinical signs of mastitis.

    • No antimicrobial treatment within the last 30 days.

  • Exclusion Criteria:

    • History of hypersensitivity to beta-lactam antibiotics.

    • Cows with systemic illness.

    • Quarters with teat-end damage or physical abnormalities.

4. Treatment Protocol:

  • Day 0 (Drying Off):

    • Collect duplicate aseptic milk samples from all four quarters for bacteriology and SCC analysis.

    • Perform the final milking of the lactation.

    • Thoroughly clean and disinfect all teat ends with provided alcohol swabs.

    • Randomly assign cows to a treatment group. An investigator blinded to the treatment will administer the assigned intramammary syringe to each quarter.

    • Apply an external teat dip.

5. Post-Treatment Sampling and Analysis:

  • Post-Calving (approx. 5 days postpartum): Collect a single aseptic milk sample from all four quarters for bacteriological analysis.[13]

  • Post-Calving (approx. 10-14 days postpartum): Collect a second aseptic milk sample from all four quarters for bacteriological analysis and SCC.[13]

6. Outcome Assessment:

  • Primary Outcome (Bacteriological Cure): A quarter is considered cured if the pathogen identified on Day 0 is absent in both post-calving samples.[14]

  • Secondary Outcomes:

    • New Infection Rate: Percentage of quarters that were uninfected at drying off but are infected with a new pathogen post-calving.

    • Post-treatment SCC.

    • Incidence of clinical mastitis in the first 100 days of the new lactation.

7. Statistical Analysis:

  • Bacteriological cure rates between groups will be compared using logistic regression or Chi-square tests, accounting for clustering of quarters within cows.

Visualizations

Mastitis_Signaling_Pathway pathogen Bacterial Pathogen (e.g., S. aureus, E. coli) PAMPs PAMPs (LPS, LTA) pathogen->PAMPs releases antibiotic This compound antibiotic->pathogen inhibits cell wall synthesis TLRs Toll-like Receptors (TLR2, TLR4) PAMPs->TLRs activate MyD88 MyD88 Adapter Protein TLRs->MyD88 recruits IKK IKK Complex MyD88->IKK activates NFkB_Inhib IκBα (Inhibitor) IKK->NFkB_Inhib phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_Inhib->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines induces transcription of Inflammation Inflammation (Neutrophil Influx, Tissue Damage) Cytokines->Inflammation mediate

Caption: Bacterial pathogens trigger inflammation via the NF-κB signaling pathway.

Dose_Optimization_Workflow cluster_treatment Day 0: Final Milking & Treatment cluster_sampling Post-Calving Sampling start_end start_end process process decision decision data data start Start: Identify Cows for Dry-Off screen Screen for Subclinical Mastitis (SCC > 200k & Pathogen +) start->screen eligible Eligible Cow Population screen->eligible randomize Randomize Cows into 4 Groups (A, B, C, D) eligible->randomize treat_A Group A: Infuse Low Dose (125mg) randomize->treat_A treat_B Group B: Infuse Standard Dose (250mg) randomize->treat_B treat_C Group C: Infuse High Dose (500mg) randomize->treat_C treat_D Group D: No Treatment (Control) randomize->treat_D calving Cow Calves sample1 Sample 1 (~5 days pp) Bacteriology treat_A->sample1 treat_B->sample1 treat_C->sample1 treat_D->sample1 sample2 Sample 2 (~14 days pp) Bacteriology & SCC sample1->sample2 analyze Analyze Data sample2->analyze outcome Determine Primary Outcome: Bacteriological Cure Rate analyze->outcome compare Compare Cure Rates Across Doses outcome->compare end End: Identify Optimal Dose compare->end

Caption: Workflow for a dose-optimization study of this compound.

References

Technical Support Center: Cefalonium Hydrate In Vitro Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefalonium hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its basic physicochemical properties?

This compound is a first-generation cephalosporin antibiotic.[1] It is an off-white to pale beige solid with the following properties:

PropertyValueReference
Molecular FormulaC₂₀H₁₈N₄O₅S₂ · xH₂O[2]
Molecular Weight458.51 g/mol (anhydrous basis)[3]
AppearanceOff-White to Pale Beige Solid[2]
Melting Point>142°C (decomposition)[2]
Purity≥98%[4]
UV/Vis. λmax266 nm[4]

2. What is the expected solubility of this compound in common laboratory solvents?

This compound exhibits poor solubility in aqueous solutions and is practically insoluble in water.[3] It is, however, soluble in dimethyl sulfoxide (DMSO).

SolventSolubilityReference
DMSO~25 mg/mL and 125 mg/mL[4],[5]
1:10 DMSO:PBS (pH 7.2)~0.09 mg/mL[4]
WaterPractically insoluble[3]

3. How should I prepare a stock solution of this compound?

Due to its poor aqueous solubility, it is recommended to first dissolve this compound in DMSO to prepare a stock solution. For maximum solubility in aqueous buffers, this DMSO stock solution can then be diluted with the aqueous buffer of choice.[4] It is advisable to purge the solvent with an inert gas before preparing the stock solution.[4]

4. How stable are this compound solutions?

  • Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[4]

  • DMSO Stock Solutions: When stored in DMSO, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[5]

  • Water/Acetonitrile Stock Solutions: A stock solution of this compound in a 75% water/25% acetonitrile mixture is reported to be stable for 1 month at +4°C.[6]

To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller volumes for storage.

Troubleshooting Guides

Issue 1: this compound is not dissolving in my aqueous buffer.

Possible Cause: this compound has limited solubility in aqueous buffers.[4] Direct dissolution in aqueous media is often challenging.

Solution:

  • Workflow for Dissolving this compound:

    cluster_workflow Dissolution Workflow start Weigh Cefalonium hydrate powder dissolve_dmso Dissolve in 100% DMSO start->dissolve_dmso vortex Vortex/Sonicate until clear dissolve_dmso->vortex dilute Serially dilute into aqueous buffer vortex->dilute final Working solution ready for use dilute->final

    Workflow for preparing an aqueous solution of this compound.
  • Detailed Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).

    • Ensure the compound is fully dissolved by vortexing or using a sonicator.

    • Perform serial dilutions of the DMSO stock solution into your target aqueous buffer to reach the desired final concentration. Note that the final concentration achievable in the aqueous buffer will be low (e.g., in the range of 0.09 mg/mL in a 1:10 DMSO:PBS solution).[4]

Issue 2: A precipitate formed in my cell culture medium after adding this compound.

Possible Cause: This can be due to several factors, including the low solubility of this compound in the complex aqueous environment of cell culture media, interactions with media components, or issues with the stock solution.

Troubleshooting Steps:

cluster_troubleshooting Troubleshooting Precipitation in Cell Culture precipitate Precipitate observed in cell culture medium check_stock 1. Check Stock Solution: Is it clear? Was it stored correctly? precipitate->check_stock remake_stock Remake stock solution check_stock->remake_stock No check_dilution 2. Review Dilution: Was the final DMSO concentration too high? check_stock->check_dilution Yes remake_stock->check_dilution adjust_dilution Decrease final DMSO concentration check_dilution->adjust_dilution Yes check_media 3. Evaluate Media: Any visible precipitates before adding drug? Consider temperature and pH. check_dilution->check_media No adjust_dilution->check_media warm_media Warm media to 37°C and check for dissolution check_media->warm_media Yes contact_support If problem persists, contact technical support check_media->contact_support No warm_media->contact_support cluster_pathway Cefalonium Mechanism of Action cefalonium Cefalonium (β-lactam antibiotic) pbp Penicillin-Binding Proteins (PBPs) cefalonium->pbp Binds to crosslinking Peptidoglycan Cross-linking pbp->crosslinking Inhibits cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall Blocks final step of lysis Cell Lysis and Death cell_wall->lysis Disruption leads to

References

Technical Support Center: Overcoming Cefalonium Hydrate Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating and working to overcome Cefalonium hydrate resistance in bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: Cefalonium is a first-generation cephalosporin, which is a class of β-lactam antibiotics.[1][2] Its bactericidal action comes from inhibiting the synthesis of the bacterial cell wall.[3][4] Cefalonium and other β-lactams bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes like transpeptidase essential for the final step of peptidoglycan synthesis.[3][4][5] This disruption leads to the formation of unstable cells that eventually lyse, killing the bacterium.[3][4]

Q2: My bacterial strain is showing high resistance to this compound. What are the common resistance mechanisms?

A2: Resistance to Cefalonium and other cephalosporins is a widespread issue and can occur through several mechanisms.[6][7][8] The most common mechanisms include:

  • Enzymatic Degradation: Bacteria may produce enzymes called β-lactamases that hydrolyze the β-lactam ring, which is the core functional component of the antibiotic, rendering it inactive.[8][9][10] This is a primary resistance mechanism, especially in Gram-negative bacteria.[5]

  • Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of Cefalonium, preventing it from inhibiting cell wall synthesis effectively.[5][8][10] This is a key mechanism for resistance in bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[10]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the modification or downregulation of porin channels in Gram-negative bacteria, can limit the amount of Cefalonium that enters the cell to reach its PBP target.[11][12]

  • Efflux Pumps: Some bacteria can actively transport the antibiotic out of the cell using efflux pumps, preventing it from reaching a high enough concentration to be effective.[10][11]

Q3: How can I begin to identify the specific resistance mechanism in my bacterial strain?

A3: A step-wise approach is recommended. Start with phenotypic assays and progress to genotypic methods.

  • β-Lactamase Production: Perform a chromogenic assay using a substrate like nitrocefin. A rapid color change indicates the presence of β-lactamases.[13] You can also use synergy tests with a β-lactamase inhibitor like clavulanic acid.

  • Efflux Pump Activity: Conduct susceptibility testing in the presence and absence of an efflux pump inhibitor (EPI). A significant decrease in the Minimum Inhibitory Concentration (MIC) in the presence of an EPI suggests efflux is a contributing mechanism.

  • Genotypic Analysis: Use Polymerase Chain Reaction (PCR) to screen for known resistance genes, such as those encoding for common β-lactamases (e.g., blaTEM, blaSHV, blaCTX-M).[14][15] Whole-genome sequencing (WGS) can provide a comprehensive view of all potential resistance determinants.[14][16]

Q4: What are the primary strategies to overcome this compound resistance in the lab?

A4: The main strategy involves combination therapy, where Cefalonium is co-administered with an adjuvant that restores its activity.[6][17]

  • β-Lactamase Inhibitors: Combining Cefalonium with a β-lactamase inhibitor (e.g., clavulanic acid, sulbactam, tazobactam) is a highly effective approach against bacteria that produce these enzymes.[9][11][18] The inhibitor binds to and deactivates the β-lactamase, allowing the Cefalonium to reach its PBP target.

  • Efflux Pump Inhibitors (EPIs): While many are still in the experimental phase, EPIs can be used to block the efflux pumps, thereby increasing the intracellular concentration of Cefalonium.

  • Alternative Combinations: In some cases, combining Cefalonium with an antibiotic from a different class (e.g., an aminoglycoside or a fluoroquinolone) can result in synergistic activity, although this requires experimental validation.[19][20]

Troubleshooting Guides

Problem 1: Unexpectedly High or Variable MIC Results for this compound

This guide helps you troubleshoot antimicrobial susceptibility testing (AST) when results are not as expected.

Potential Cause Key Checks & Troubleshooting Steps
Inoculum Preparation Error 1. Verify Inoculum Density: Ensure the bacterial suspension is standardized to the correct McFarland standard (typically 0.5) before dilution and inoculation. An overly dense inoculum is a common cause of falsely elevated MICs.[21]2. Check Colony Age/Purity: Use fresh, well-isolated colonies from an overnight culture for inoculum preparation to ensure viability and a pure culture.[21]
Antibiotic Stock Solution Degradation 1. Check Storage Conditions: this compound solutions should be stored correctly (e.g., at -20°C or -80°C for specific durations) to prevent degradation.[1]2. Prepare Fresh Stock: If in doubt, prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles.
Media & Incubation Issues 1. Verify Media pH: The pH of the Mueller-Hinton Broth/Agar should be within the recommended range (typically 7.2-7.4). An incorrect pH can affect antibiotic activity.[22]2. Confirm Incubation Parameters: Ensure the correct temperature (e.g., 35°C ± 2°C) and duration (16-20 hours for most bacteria) are used.[21]
True Biological Resistance 1. Run Quality Control (QC) Strains: Always include a susceptible QC strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in your assay. If the QC strain MIC is within the expected range but your test strain is high, it strongly indicates true resistance.[23]2. Investigate Resistance Mechanism: Proceed to the experimental protocols below to test for β-lactamase production or other mechanisms.

Problem 2: Inconsistent Results in Synergy (Checkerboard) Assays

Potential Cause Key Checks & Troubleshooting Steps
Pipetting/Dilution Inaccuracy 1. Calibrate Pipettes: Ensure all pipettes used for serial dilutions and plate setup are properly calibrated.2. Review Dilution Scheme: Double-check the calculations for your two-fold serial dilutions for both this compound and the synergistic agent.
Edge Effects in Microplate 1. Avoid Outer Wells: Evaporation can be higher in the outermost wells of a 96-well plate, concentrating the media and drugs. If possible, fill the outer wells with sterile saline or media and do not use them for experimental data.2. Use Plate Sealers: Employ adhesive plate sealers to minimize evaporation during incubation.
Incorrect Interpretation 1. Calculate FIC Index Correctly: The Fractional Inhibitory Concentration (FIC) index must be calculated for each well showing inhibition. Ensure you are using the correct formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).2. Adhere to Standard Definitions: Use established cutoff values: Synergy (FIC ≤ 0.5), Additive (0.5 < FIC ≤ 1.0), Indifference (1.0 < FIC ≤ 4.0), Antagonism (FIC > 4.0).

Quantitative Data Summary

The following tables provide illustrative examples of Minimum Inhibitory Concentration (MIC) values. Actual values must be determined experimentally.

Table 1: Example MIC Values of this compound Against Susceptible and Resistant Strains

Bacterial StrainRelevant Genotype/PhenotypeExample this compound MIC (µg/mL)Interpretation
S. aureus (Wild-Type)-1Susceptible
S. aureus (MRSA)mecA positive (Altered PBP2a)>64Resistant
E. coli (Wild-Type)-8Susceptible
E. coli (ESBL-producing)blaCTX-M positive>256Resistant

Table 2: Example of Synergy Between this compound and a β-Lactamase Inhibitor

Bacterial StrainAgent(s)Example MIC (µg/mL)
K. pneumoniae (ESBL)This compound alone128
Clavulanic Acid alone32
This compound + Clavulanic Acid (4 µg/mL)4

Key Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC).[21]

  • Prepare Antibiotic Plate: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL, covering a clinically relevant concentration range. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Standardize Inoculum: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute Inoculum: Within 15 minutes, dilute the standardized suspension in CAMHB so that after inoculation, each well will contain a final concentration of approximately 5 x 105 CFU/mL.[21]

  • Inoculate Plate: Add 50 µL of the diluted bacterial suspension to each well (except the sterility control). The final volume is now 100 µL.

  • Incubate: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[21]

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to assess the interaction between this compound and a second agent (e.g., a β-lactamase inhibitor).

  • Plate Setup: Prepare a 96-well plate. Along the x-axis, create two-fold serial dilutions of this compound in CAMHB. Along the y-axis, create two-fold serial dilutions of the second agent (e.g., Clavulanic Acid). The final plate will contain various combinations of both drugs.

  • Inoculation: Prepare and add the standardized bacterial inoculum to all wells as described in the MIC protocol (final concentration ~5 x 105 CFU/mL).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index for each inhibitory combination.

    • FIC Index = FICA + FICB = (MICA combo / MICA alone) + (MICB combo / MICB alone).

    • Interpret the results based on the FIC Index value (Synergy ≤ 0.5).

Protocol 3: Nitrocefin Assay for β-Lactamase Detection

This is a rapid qualitative test for β-lactamase production.[13]

  • Prepare Reagent: Reconstitute nitrocefin according to the manufacturer's instructions. Protect the solution from light.

  • Test Procedure (Slide Method):

    • Place a drop of the nitrocefin solution onto a microscope slide.

    • Using a sterile loop, smear a visible amount of bacterial colony into the drop.

  • Observe for Color Change: A positive result (β-lactamase production) is indicated by a rapid color change from yellow to red/pink, typically within 5-30 minutes. A negative result shows no color change.

  • Controls: Always run positive (e.g., a known β-lactamase-producing E. coli) and negative (e.g., ATCC 25922) control strains.

Visualizations

experimental_workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_interpretation Interpretation & Strategy start Bacterial Isolate with High Cefalonium MIC mic Confirm MIC with QC Strains start->mic nitrocefin Nitrocefin Assay for β-Lactamase Activity mic->nitrocefin If MIC confirmed high synergy Synergy Test with β-Lactamase Inhibitor nitrocefin->synergy If positive pcr PCR for known resistance genes (e.g., blaCTX-M) nitrocefin->pcr If negative, check other mechanisms conclusion Identify Resistance Mechanism(s) synergy->conclusion wgs Whole Genome Sequencing (Comprehensive Analysis) pcr->wgs If negative or for deeper insight wgs->conclusion strategy Design Overcoming Strategy (e.g., Combination Therapy) conclusion->strategy resistance_pathway cluster_cell Bacterial Periplasm cluster_inhibitor Intervention Cef Cefalonium PBP Penicillin-Binding Protein (PBP) Cef->PBP Inhibits BL β-Lactamase Enzyme Cef->BL Hydrolyzed by Wall Cell Wall Synthesis PBP->Wall Catalyzes Death Cell Lysis PBP->Death Inhibition leads to BL->PBP Protects Inhibitor β-Lactamase Inhibitor (e.g., Clavulanate) Inhibitor->BL Inactivates troubleshooting_tree start High Cefalonium MIC Result q1 Is the QC strain MIC within the acceptable range? start->q1 c1_yes Indicates True Bacterial Resistance q1->c1_yes Yes c1_no Indicates Technical Error in Assay Setup q1->c1_no No investigate 1. Test for β-lactamase 2. Screen for resistance genes (PCR) 3. Test synergy combinations c1_yes->investigate Next Steps check_media 1. Check Media pH & Prep 2. Verify Inoculum Density 3. Check Incubation Conditions c1_no->check_media Troubleshoot

References

Cefalonium hydrate assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cefalonium hydrate assays. The information aims to address common issues related to assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for the quantification of this compound?

A1: The primary methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Microbiological Assays. The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., potency testing, residue analysis).

Q2: What are the known stability issues with this compound that can affect assay results?

A2: this compound is stable under recommended storage conditions (protected from light, stored at a temperature not exceeding 30°C)[1]. However, it is susceptible to degradation under certain stress conditions. Exposure to sunlight and heat should be avoided[2]. Like other cephalosporins, it can be prone to hydrolysis at non-optimal pH and oxidation. Forced degradation studies on similar cephalosporins show significant degradation under acidic and oxidative conditions[3].

Q3: Why am I seeing high variability in my microbiological assay results for this compound?

A3: Microbiological assays are inherently more variable than physicochemical methods. Sources of variability include the physiological state of the test microorganism, subtle changes in media composition and pH, incubation conditions (time and temperature), and operator-dependent factors like pipetting and zone measurement[4]. Standardization and strict adherence to validated protocols are crucial for minimizing this variability.

Q4: What is the official assay method for Cefalonium according to the British Pharmacopoeia (Veterinary)?

A4: The British Pharmacopoeia (Veterinary) specifies a UV spectrophotometric method for the assay of Cefalonium. The method involves measuring the absorbance of a 0.002% w/v solution at the maximum wavelength of 262 nm and calculating the content based on a Cefalonium BPCRS reference standard[1].

Troubleshooting Guides

HPLC Assay Troubleshooting
Problem Potential Cause Recommended Solution
Fluctuating Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction (air bubbles, faulty check valves).1. Prepare mobile phase accurately and degas thoroughly. 2. Use a column oven for stable temperature control. 3. Purge the pump to remove air; check and clean/replace check valves.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Mismatch between sample solvent and mobile phase. 3. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent; if unresolved, replace the column. 2. Dissolve the sample in the mobile phase whenever possible. 3. Adjust mobile phase pH or add an ion-pairing agent.
Inconsistent Peak Areas/Heights 1. Injector variability (leaks, partial loop filling). 2. Sample degradation in the autosampler. 3. Incomplete sample dissolution.1. Inspect injector seals and fittings for leaks; ensure complete loop filling. 2. Use a temperature-controlled autosampler if this compound shows instability in the sample solvent. 3. Ensure the sample is fully dissolved before injection; sonication may help.
High Backpressure 1. Blockage in the system (frits, guard column, column inlet). 2. Precipitated buffer in the mobile phase.1. Systematically disconnect components to isolate the blockage; replace frits or the guard column. 2. Ensure buffer solubility in the mobile phase; filter the mobile phase.
UV-Vis Spectrophotometric Assay Troubleshooting
Problem Potential Cause Recommended Solution
Absorbance Reading Drifts 1. Lamp instability or warming up. 2. Sample temperature changes. 3. Sample degradation over time.1. Allow the spectrophotometer lamp to warm up for at least 30 minutes. 2. Allow solutions to equilibrate to room temperature before measurement. 3. Prepare fresh solutions and measure promptly, especially if stability is a concern.
Non-linear Calibration Curve 1. Concentrations are outside the linear range of the instrument. 2. Inaccurate preparation of standard solutions.1. Prepare a new set of standards within a narrower concentration range. 2. Carefully prepare new stock and working standards; use calibrated pipettes.
Poor Reproducibility 1. Inconsistent cuvette positioning. 2. Dirty or scratched cuvettes. 3. Inaccurate dilutions.1. Use a cuvette holder and ensure consistent placement. 2. Clean cuvettes thoroughly between samples; inspect for scratches. 3. Verify pipette calibration and use precise dilution techniques.
Microbiological Assay Troubleshooting
Problem Potential Cause Recommended Solution
Irregular or Poorly Defined Inhibition Zones 1. Uneven inoculation of the agar. 2. Test substance not diffusing properly. 3. Contamination of the agar plates.1. Ensure a uniform lawn of the test microorganism is spread on the agar surface. 2. Check the solubility of this compound in the test solution. 3. Use aseptic techniques throughout the procedure.
High Variability Between Replicates 1. Inconsistent volume of sample applied. 2. Variation in agar depth. 3. Inconsistent incubation conditions.1. Use calibrated pipettes to apply a consistent volume to each cylinder or disc. 2. Ensure a uniform volume of agar is poured into each plate to maintain consistent depth. 3. Use a calibrated incubator and ensure consistent temperature and humidity.
No or Very Small Inhibition Zones 1. Test microorganism is resistant to cefalonium. 2. Inactive this compound standard or sample. 3. Incorrect pH of the medium.1. Verify the susceptibility of the test microorganism strain. 2. Use a new, validated reference standard; check for degradation of the sample. 3. Ensure the pH of the agar medium is within the optimal range for the assay.

Quantitative Data Summary

Table 1: British Pharmacopoeia (Veterinary) Assay Specifications for Cefalonium

ParameterSpecification
Assay Method UV-Vis Spectrophotometry
Wavelength 262 nm
Content 95.0% to 103.5% (anhydrous basis)
Water Content 6.5% to 8.5% w/w
Source: British Pharmacopoeia (Veterinary)[1]

Table 2: Performance Data from a Cefalonium Residue Analysis Method (HPLC-MS/MS in Milk)

ParameterValue
Linearity (r) > 0.999
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 2 µg/kg
Mean Recoveries 78.5% - 86.2%
Intra-day RSD 1.5% - 6.2%
Inter-day RSD 2.9% - 5.6%
This data is for residue analysis in a complex matrix and may not be directly representative of pharmaceutical assay variability, but provides an indication of method performance.[5]

Table 3: Typical Validation Parameters for Cephalosporin Microbiological Assays

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Repeatability (RSD) < 2.0%
Intermediate Precision (RSD) < 3.0%
Accuracy (% Recovery) 98.0% - 102.0%
Values are representative based on validated methods for other cephalosporins like cefazolin and ceftriaxone.[1][6]

Experimental Protocols

UV-Vis Spectrophotometric Assay (Based on British Pharmacopoeia)

This protocol is for the determination of cefalonium content in a raw material sample.

  • Standard Preparation: Accurately weigh a quantity of Cefalonium BPCRS and dissolve in water to prepare a 0.002% w/v solution.

  • Sample Preparation: Accurately weigh a quantity of the this compound sample and dissolve in water to prepare a 0.002% w/v solution.

  • Measurement:

    • Set the spectrophotometer to measure absorbance at a wavelength of 262 nm.

    • Use water as the blank.

    • Measure the absorbance of the Standard Preparation and the Sample Preparation.

  • Calculation: Calculate the content of C₂₀H₁₈N₄O₅S₂ using the absorbances obtained and the declared content of the Cefalonium BPCRS[1].

Representative HPLC Assay Protocol

This is a representative protocol based on methods for other cephalosporins and should be validated for this compound before use.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), adjusted to a suitable pH (e.g., pH 5.0). The ratio will need to be optimized (e.g., 20:80 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 262 nm

    • Column Temperature: 30°C

  • Standard Preparation: Prepare a stock solution of Cefalonium BPCRS in the mobile phase (e.g., 100 µg/mL). Prepare working standards by diluting the stock solution.

  • Sample Preparation: Prepare a sample solution of this compound in the mobile phase to a similar concentration as the primary working standard.

  • Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph. Record the peak areas.

  • Calculation: Calculate the cefalonium content by comparing the peak area of the sample to the peak area of the standard.

Representative Microbiological Assay Protocol (Agar Diffusion Method)

This is a representative protocol based on methods for other cephalosporins and requires validation.

  • Test Microorganism: Staphylococcus aureus (a susceptible strain).

  • Media: Prepare a suitable agar medium (e.g., Mueller-Hinton Agar) and pour into petri dishes to a uniform depth.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism and use it to create a uniform lawn on the surface of the agar plates.

  • Standard Preparation: Prepare a stock solution of Cefalonium BPCRS and create a series of dilutions to form a standard curve (e.g., 1, 2, 4, 8, 16 µg/mL).

  • Sample Preparation: Prepare a sample solution of this compound and dilute it to fall within the range of the standard curve.

  • Procedure:

    • Place sterile cylinders or paper discs onto the agar surface.

    • Pipette a fixed volume of each standard dilution and sample dilution into the cylinders/discs in triplicate.

    • Incubate the plates under specified conditions (e.g., 37°C for 18-24 hours).

  • Measurement and Calculation:

    • Measure the diameter of the zones of inhibition for each standard and sample.

    • Plot the logarithm of the standard concentrations against the mean zone diameters.

    • Determine the concentration of the sample solution from the standard curve and calculate the potency of the this compound.

Visualizations

HPLC_Troubleshooting_Workflow start Problem with HPLC Assay retention_time Retention Time Variability? start->retention_time peak_shape Poor Peak Shape? retention_time->peak_shape No check_mobile_phase Check Mobile Phase (Composition, Degassing) retention_time->check_mobile_phase Yes peak_area Inconsistent Peak Area? peak_shape->peak_area No flush_column Flush or Replace Column peak_shape->flush_column Yes check_injector Inspect Injector for Leaks peak_area->check_injector Yes check_temp Check Column Temperature check_mobile_phase->check_temp check_pump Check Pump and Purge check_temp->check_pump end Problem Resolved check_pump->end check_solvent Match Sample Solvent to Mobile Phase flush_column->check_solvent adjust_ph Adjust Mobile Phase pH check_solvent->adjust_ph adjust_ph->end check_sample_stability Assess Sample Stability in Autosampler check_injector->check_sample_stability ensure_dissolution Ensure Complete Sample Dissolution check_sample_stability->ensure_dissolution ensure_dissolution->end UV_Vis_Troubleshooting_Workflow start Problem with UV-Vis Assay drift Drifting Absorbance? start->drift linearity Non-linear Curve? drift->linearity No warm_up Allow Lamp Warm-up drift->warm_up Yes reproducibility Poor Reproducibility? linearity->reproducibility No check_range Check Concentration Range linearity->check_range Yes check_cuvette Check Cuvette Condition and Positioning reproducibility->check_cuvette Yes equilibrate_temp Equilibrate Solution Temp warm_up->equilibrate_temp prepare_fresh Prepare Fresh Solutions equilibrate_temp->prepare_fresh end Problem Resolved prepare_fresh->end remake_standards Remake Standard Solutions check_range->remake_standards remake_standards->end verify_pipettes Verify Pipette Calibration check_cuvette->verify_pipettes verify_pipettes->end Microbio_Troubleshooting_Workflow start Problem with Microbiological Assay zone_issue Irregular Inhibition Zones? start->zone_issue variability High Variability? zone_issue->variability No check_inoculation Ensure Uniform Inoculation zone_issue->check_inoculation Yes no_zones No/Small Zones? variability->no_zones No check_volume Verify Pipetting Volumes variability->check_volume Yes check_strain Verify Microorganism Susceptibility no_zones->check_strain Yes check_aseptic Verify Aseptic Technique check_inoculation->check_aseptic end Problem Resolved check_aseptic->end check_agar_depth Ensure Uniform Agar Depth check_volume->check_agar_depth check_incubation Check Incubator Conditions check_agar_depth->check_incubation check_incubation->end check_standard Check Standard/Sample Activity check_strain->check_standard check_media_ph Verify Media pH check_standard->check_media_ph check_media_ph->end

References

Addressing adverse effects of Cefalonium hydrate in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding adverse effects observed during animal studies with Cefalonium hydrate. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects observed with this compound in animal studies?

A1: Based on toxicology summaries, the most frequently reported adverse effects at high doses include neurotoxicity (sedation, inhibition of autonomic motion) and gastrointestinal disturbances (enlargement of the caecum in rats).[1] Acute toxicity is generally low.[1]

Q2: We are observing sedation and decreased movement in our rat cohort after intraperitoneal administration. Is this a known effect?

A2: Yes, sedation and inhibition of autonomic motion have been documented, particularly after intraperitoneal administration in both mice and rats.[1] These effects are indicative of central nervous system (CNS) depression. Troubleshooting may involve dose adjustment and careful observation of the animals' recovery period.

Q3: Our long-term rat study shows a noticeable enlargement of the caecum in the treatment group. What is the likely cause and is it reversible?

A3: An increase in the size of the caecum is a documented finding in repeated-dose toxicity studies in rats, particularly with oral administration of this compound.[1] This is a common effect seen with many orally administered antibiotics and is often attributed to significant alterations in the gut microbiota. The reversibility of this effect would likely depend on the duration of treatment and the extent of the microbial disruption.

Q4: What is the proposed mechanism for the neurotoxic effects of this compound?

A4: While the exact mechanism for this compound is not definitively established in the provided literature, cephalosporins as a class are known to exhibit neurotoxicity. A primary proposed mechanism is the competitive antagonism of the gamma-aminobutyric acid A (GABA-A) receptor in the central nervous system.[2][3] By inhibiting this major inhibitory neurotransmitter, cephalosporins can lead to a state of increased neuronal excitability or, conversely, paradoxical depressive effects like sedation.

Troubleshooting Guides

Issue 1: Unexpected Levels of Sedation and Immobility

Symptoms:

  • Animals are lethargic and unresponsive to mild stimuli.

  • Significant reduction in spontaneous movement in the home cage.

  • Reduced exploration in behavioral tests.

Possible Causes:

  • Dose Miscalculation: The administered dose may be higher than intended.

  • Route of Administration: Intraperitoneal and intravenous routes can lead to higher peak plasma concentrations and more pronounced CNS effects compared to oral administration.[1]

  • Species/Strain Sensitivity: The specific rodent strain may have a higher sensitivity to the neurotoxic effects of cephalosporins.

Troubleshooting Steps:

  • Verify Dose: Double-check all calculations for dose preparation and administration volume.

  • Review Dosing Route: If permissible by the study design, consider an alternative route of administration that results in slower absorption.

  • Conduct Dose-Response Study: If not already done, perform a pilot study with a range of doses to determine the optimal dose that balances efficacy with acceptable adverse effects.

  • Quantitative Assessment: Implement a standardized method for quantifying sedation and motor activity, such as the Open Field Test (see Experimental Protocol 1). This will provide objective data on the severity and duration of the effect.

Issue 2: Significant Caecum Enlargement in Rodent Studies

Symptoms:

  • Visible abdominal distension in some animals.

  • Grossly enlarged caecum observed during necropsy.

Possible Causes:

  • Antibiotic-Induced Dysbiosis: this compound, like other beta-lactam antibiotics, can disrupt the normal gut flora. This can lead to an overgrowth of certain bacteria and an accumulation of undigested dietary fibers and mucus, resulting in osmotic changes and enlargement of the caecum.

  • Dietary Interactions: The composition of the animal's diet may interact with the altered gut microbiota to exacerbate this effect.

Troubleshooting Steps:

  • Confirm with Quantitative Measurement: At necropsy, systematically measure the weight and dimensions of the caecum (full and empty) to quantify the effect (see Experimental Protocol 2).

  • Microbiota Analysis: Consider collecting fecal samples for 16S rRNA sequencing to analyze the changes in the gut microbial community composition.

  • Dietary Control: Ensure a consistent and standard diet across all experimental groups. Note any changes in food and water consumption.

  • Recovery Phase: If the study design allows, include a recovery group where the animals are taken off the treatment to observe if the caecum size returns to normal.

Data Presentation

Table 1: Acute Toxicity of this compound in Rodents[1]

SpeciesRoute of AdministrationSexLD50 (mg/kg bw)
MouseOralMale> 12,000
MouseOralFemale> 12,000
RatOralBoth> 5,000
MouseSubcutaneousBoth> 2,000
RatSubcutaneousBoth> 2,000
MouseIntraperitonealFemale> 3,400
RatIntraperitonealFemale> 2,680

Table 2: Key Findings in a 13-Week Oral Toxicity Study in Rats[1]

ParameterDose Group (mg/kg bw/day)Observation
Caecum Size> 440 (Males)Increased size observed.
> 462 (Females)Increased size observed.
Blood Urea NitrogenTwo highest dose levelsDecreased in males.
Serum Ketone BodiesHighest doseIncreased in both males and females.
Serum GlobulinThree highest dose levelsDecreased in females (dose-related).
No-Observed-Effect Level (NOEL) 4 Based on this dietary toxicity study.

Experimental Protocols

Protocol 1: Assessment of Sedation and Inhibition of Autonomic Motion using the Open Field Test

Objective: To quantitatively assess locomotor activity and exploratory behavior in rodents as an indicator of sedation and inhibition of autonomic motion.

Materials:

  • Open field apparatus (a square or circular arena with high walls, often equipped with automated tracking software).

  • Video recording equipment.

  • 70% ethanol for cleaning.

Procedure:

  • Acclimation: Move animals to the testing room at least 60 minutes before the test to allow for acclimation to the new environment.

  • Dosing: Administer this compound or vehicle control at the predetermined time before the test.

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Data Collection:

    • Record the animal's activity for a set period (e.g., 10-20 minutes).

    • The following parameters are typically measured by automated software:

      • Total Distance Traveled: A measure of overall locomotor activity.

      • Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior and exploration.

      • Rearing Frequency: Number of times the animal stands on its hind legs, an exploratory behavior.

      • Immobility Time: Duration for which the animal remains completely still.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.

Data Analysis: Compare the measured parameters between the this compound-treated groups and the control group using appropriate statistical tests (e.g., ANOVA or t-test). A significant decrease in total distance traveled and rearing frequency, coupled with an increase in immobility time, would quantitatively confirm sedation.

Protocol 2: Necropsy Procedure for Assessment of Caecum Enlargement

Objective: To quantitatively measure the size and weight of the caecum during necropsy.

Materials:

  • Standard necropsy tools (scalpels, forceps, scissors).

  • Calibrated digital scale.

  • Ruler or calipers.

  • Absorbent pads.

  • Appropriate fixative (e.g., 10% neutral buffered formalin) if histology is required.

Procedure:

  • Euthanasia: Euthanize the animal according to the approved institutional animal care and use committee (IACUC) protocol.

  • Gross Examination: Perform a standard gross necropsy, noting any abnormalities in the abdominal cavity.

  • Caecum Isolation:

    • Carefully expose the gastrointestinal tract.

    • Locate the caecum at the junction of the ileum and the large intestine.

    • Ligate the ileum and the colon on either side of the caecum to prevent leakage of contents.

    • Carefully dissect the caecum, freeing it from the mesentery.

  • Measurements:

    • Full Weight: Weigh the entire, unopened caecum.

    • Dimensions: Measure the length and width of the caecum at its widest point using a ruler or calipers.

    • Empty Weight: Carefully make an incision and remove the contents. Gently blot the tissue dry and weigh the empty caecum.

  • Tissue Collection: If required, fix a section of the caecal tissue in 10% neutral buffered formalin for histopathological examination.

Data Analysis: Calculate the caecum weight relative to the animal's total body weight (full and empty). Compare these values between treated and control groups using statistical analysis.

Visualizations

G cluster_workflow Experimental Workflow: Neurotoxicity Assessment acclimation 1. Acclimation (60 min in testing room) dosing 2. Dosing (this compound or Vehicle) acclimation->dosing open_field 3. Open Field Test (10-20 min duration) dosing->open_field data_collection 4. Data Collection (Automated Tracking) open_field->data_collection analysis 5. Statistical Analysis (Comparison of groups) data_collection->analysis

Caption: Workflow for assessing neurotoxicity in rodents.

G cluster_pathway Proposed Signaling Pathway: Cefalonium-Induced Sedation cefalonium This compound gaba_receptor GABA-A Receptor cefalonium->gaba_receptor Antagonizes/Inhibits chloride_influx Chloride Ion Influx gaba_receptor->chloride_influx Opens channel gaba GABA (Neurotransmitter) gaba->gaba_receptor Binds to and activates neuronal_inhibition Neuronal Inhibition chloride_influx->neuronal_inhibition Causes sedation Sedation / CNS Depression neuronal_inhibition->sedation

Caption: Proposed mechanism of Cefalonium-induced sedation.

G cluster_gi_pathway Logical Relationship: Caecum Enlargement cefalonium_oral Oral this compound dysbiosis Gut Microbiota Disruption (Dysbiosis) cefalonium_oral->dysbiosis metabolic_changes Altered Microbial Metabolism (e.g., fiber fermentation) dysbiosis->metabolic_changes osmotic_effect Increased Osmotic Load & Mucus Accumulation metabolic_changes->osmotic_effect enlargement Caecum Enlargement osmotic_effect->enlargement

Caption: Postulated cause of caecum enlargement.

References

Cefalonium Hydrate Cross-Reactivity in Immunoassays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the cross-reactivity of cefalonium hydrate in immunoassays. The information is tailored for researchers, scientists, and drug development professionals who may encounter challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is cefalonium and why is its cross-reactivity in immunoassays a concern?

A1: Cefalonium is a first-generation cephalosporin antibiotic used in veterinary medicine.[1][2] In the context of immunoassays, such as those used for antibiotic residue testing in food products (e.g., milk) or in pharmacokinetic studies, cross-reactivity is a critical parameter. It refers to the extent to which the antibodies in the assay bind to compounds other than the target analyte (cefalonium). High cross-reactivity with other structurally similar antibiotics can lead to false-positive results or inaccurate quantification, compromising the reliability of the assay.

Q2: What structural features of this compound are important for predicting cross-reactivity?

A2: The cross-reactivity of cephalosporins is primarily determined by the structure of their R1 and R2 side chains. Cefalonium's chemical structure is (6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[1][2] The key features for cross-reactivity are the R1 side chain (2-thienylacetyl group) attached to the 7-amino position of the cephem nucleus and the R2 side chain (4-carbamoylpyridinium-1-ylmethyl group) at the 3-position.[3] Antibiotics with similar R1 or R2 side chains are more likely to cross-react in an immunoassay.

Q3: Is there specific data on the cross-reactivity of cefalonium in commercially available or research-based immunoassays?

A3: While comprehensive cross-reactivity data for cefalonium in a wide range of specific immunoassays is not extensively published in readily available literature, some studies on broad-spectrum cephalosporin assays provide insights. For instance, a study on a broad-specific competitive ELISA for first-generation cephalosporins showed varying degrees of cross-reactivity with different members of this class.[4] However, specific percentage cross-reactivity for cefalonium in a validated immunoassay is not consistently reported. It is crucial to consult the technical datasheet of a specific immunoassay kit or to experimentally determine the cross-reactivity profile for the assay being used.

Troubleshooting Immunoassay Cross-Reactivity Issues

This section provides guidance on common problems encountered during the use of immunoassays for cefalonium detection and how to address them.

Problem 1: High Background Signal

High background can mask the specific signal and reduce the sensitivity of the assay.

Possible CauseSolution
Insufficient Washing Increase the number of washing steps or the volume of wash buffer to ensure complete removal of unbound reagents.
Ineffective Blocking Optimize the blocking buffer by trying different blocking agents (e.g., BSA, non-fat dry milk) or increasing the blocking incubation time.
Contaminated Reagents Use fresh, high-purity reagents and sterile, disposable plasticware to avoid contamination.
High Concentration of Detection Antibody Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.

Problem 2: Weak or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Possible CauseSolution
Inactive Enzyme Conjugate Ensure the enzyme conjugate is stored correctly and has not expired. Prepare fresh conjugate for each experiment.
Incorrect Reagent Concentrations Verify the concentrations of all reagents, including the coating antigen and antibodies. Perform a checkerboard titration to optimize concentrations.
Suboptimal Incubation Times or Temperatures Follow the recommended incubation times and temperatures in the protocol. Optimization may be necessary for custom assays.
Degraded Cefalonium Standard Use a fresh, properly stored, and accurately weighed this compound standard for the calibration curve.

Problem 3: Poor Reproducibility (High Coefficient of Variation - CV)

High variability between replicate wells can lead to inaccurate results.

Possible CauseSolution
Inconsistent Pipetting Use calibrated pipettes and ensure consistent technique when adding reagents to all wells. Pre-wet pipette tips before dispensing.
Uneven Temperature Across the Plate Ensure the entire plate is at a uniform temperature during incubation steps. Avoid stacking plates.
Edge Effects To minimize evaporation and temperature gradients at the edges of the plate, fill the outer wells with buffer or water and do not use them for samples or standards.
Improper Mixing of Reagents Thoroughly mix all reagents before adding them to the wells.

Experimental Protocols

Key Experiment: Determining Cross-Reactivity in a Competitive Indirect ELISA

This protocol outlines the general steps to determine the cross-reactivity of other cephalosporins and related antibiotics in a competitive indirect ELISA for cefalonium.

1. Reagents and Materials:

  • This compound standard

  • Potential cross-reacting compounds (other cephalosporins, penicillins, etc.)

  • Anti-cefalonium primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Coating antigen (e.g., cefalonium-protein conjugate)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Experimental Workflow:

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection Coat Coat Plate with Coating Antigen Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Add_Standards Add Cefalonium Standards or Cross-Reactants Wash2->Add_Standards Add_Antibody Add Primary Antibody Add_Standards->Add_Antibody Incubate1 Incubate Add_Antibody->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Secondary Add Secondary Antibody Wash3->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Incubate3 Incubate (in dark) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate

Caption: Workflow for a competitive indirect ELISA to determine cross-reactivity.

3. Data Analysis and Calculation of Cross-Reactivity:

  • Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for both the cefalonium standard and each potential cross-reacting compound.

  • Determine the IC₅₀ Value: The IC₅₀ is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value is determined for cefalonium (IC₅₀_cefalonium) and for each of the tested cross-reacting compounds (IC₅₀_cross-reactant).

  • Calculate the Cross-Reactivity Percentage (%CR): The percent cross-reactivity is calculated using the following formula:

    %CR = (IC₅₀_cefalonium / IC₅₀_cross-reactant) x 100

Logical Relationship of Cross-Reactivity:

The likelihood of cross-reactivity is based on structural similarity, particularly of the side chains.

Cross_Reactivity_Logic cluster_side_chains Structural Features cluster_cross_reactants Potential Cross-Reactants Cefalonium Cefalonium (Target Analyte) R1 R1 Side Chain (2-thienylacetyl) Cefalonium->R1 R2 R2 Side Chain (4-carbamoylpyridinium-1-ylmethyl) Cefalonium->R2 Different_Side_Chains Cephalosporins with Dissimilar Side Chains Cefalonium->Different_Side_Chains Similar_R1 Other Cephalosporins with Similar R1 R1->Similar_R1 Similar_R2 Other Cephalosporins with Similar R2 R2->Similar_R2 High_CR High Cross-Reactivity Similar_R1->High_CR Similar_R2->High_CR Low_CR Low Cross-Reactivity Different_Side_Chains->Low_CR

Caption: Logical diagram illustrating the basis of cefalonium cross-reactivity.

By understanding the principles of cefalonium's structure and immunoassay dynamics, and by following systematic troubleshooting and experimental protocols, researchers can effectively manage and interpret cross-reactivity in their experiments.

References

Adjusting Cefalonium hydrate protocols for different bacterial isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefalonium hydrate. The information is designed to address specific issues that may be encountered during experimentation and to provide detailed methodologies for relevant assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: Cefalonium is a first-generation cephalosporin, a type of β-lactam antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.[2]

Q2: What is the antibacterial spectrum of this compound?

A2: this compound has a broad spectrum of activity, primarily against Gram-positive bacteria, but it also shows efficacy against some Gram-negative bacteria. It is commonly used in veterinary medicine to treat bovine mastitis caused by organisms such as Staphylococcus aureus, Streptococcus uberis, Streptococcus dysgalactiae, and Escherichia coli.[3]

Q3: How can I determine the susceptibility of a bacterial isolate to this compound?

A3: The most common methods for determining bacterial susceptibility to antibiotics are Minimum Inhibitory Concentration (MIC) determination through broth microdilution or agar dilution, and the disk diffusion method. These methods, when performed according to established standards such as those from the Clinical and Laboratory Standards Institute (CLSI), can provide reliable data on whether an isolate is susceptible, intermediate, or resistant to this compound.[4][5]

Q4: What are the common mechanisms of resistance to this compound?

A4: Bacteria can develop resistance to Cefalonium and other β-lactam antibiotics through several mechanisms:

  • Production of β-lactamases: These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[6][7]

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of Cefalonium, rendering it less effective.[8][9]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the modification or loss of porin channels in Gram-negative bacteria, can limit the entry of the antibiotic into the cell.[6][10]

  • Efflux Pumps: Some bacteria possess pumps that can actively transport the antibiotic out of the cell, preventing it from reaching its target.[10]

Troubleshooting Guides

This section addresses common problems encountered during the adjustment of this compound protocols for different bacterial isolates.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent MIC results for the same isolate 1. Inoculum concentration is not standardized. 2. Variation in incubation time or temperature. 3. Improper preparation of this compound stock solutions. 4. Contamination of the bacterial culture.1. Ensure the inoculum is adjusted to a 0.5 McFarland standard. 2. Strictly adhere to the recommended incubation conditions as per CLSI guidelines. 3. Prepare fresh stock solutions and verify the solvent and storage conditions. 4. Perform a purity check of the culture before starting the assay.
No zone of inhibition in disk diffusion assay for a supposedly susceptible isolate 1. The this compound disk has lost potency due to improper storage. 2. The agar depth is too thick. 3. The inoculum density is too high.1. Use new, properly stored antibiotic disks. Check the expiration date. 2. Ensure the Mueller-Hinton agar has a uniform depth of 4 mm.[11] 3. Standardize the inoculum to a 0.5 McFarland turbidity standard.
Unexpectedly high MIC values for multiple isolates 1. This compound solution has degraded. 2. The bacterial isolates have acquired resistance. 3. Incorrect reading of the MIC endpoint.1. Prepare fresh this compound solutions for each experiment. 2. Consider performing molecular tests to screen for common resistance genes (e.g., β-lactamases). 3. The MIC is the lowest concentration with no visible growth. Use a reading aid if necessary.
Discrepancy between MIC and disk diffusion results 1. The specific isolate may exhibit a resistance mechanism not well-detected by one of the methods. 2. CLSI breakpoints for Cefalonium may not be established for the specific bacterial species.1. Consider a third method, such as agar dilution, for confirmation. 2. In the absence of specific breakpoints, results should be interpreted with caution, considering MIC distributions of wild-type populations.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cefalonium against key bacterial isolates. This data is essential for establishing baseline susceptibility and for adjusting experimental protocols.

Table 1: Cefalonium MIC Distribution for Staphylococcus aureus

Isolate TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bovine Mastitis Isolates0.120.25

Data sourced from a European study on bovine mastitis isolates.[3]

Table 2: Cefalonium MIC Distribution for Streptococcus uberis

Isolate TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bovine Mastitis Isolates≤0.030.06

Data sourced from a European study on bovine mastitis isolates.[3]

Table 3: Cefalonium MIC for Escherichia coli

Isolate TypeMIC Range (µg/mL)Notes
Bovine Mastitis IsolatesNot specifically available for Cefalonium. However, related first-generation cephalosporins show variable activity.E. coli isolates from bovine mastitis have shown resistance to some first-generation cephalosporins. Susceptibility testing is highly recommended.[12]

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound powder

  • Appropriate solvent (as recommended by the manufacturer)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in the recommended solvent.

  • Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate the Plate: Add the diluted bacterial inoculum to each well containing the this compound dilutions. Also, include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Disk Diffusion Assay

This protocol is based on the Kirby-Bauer method as described by CLSI.

Materials:

  • This compound disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial isolate

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare Bacterial Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate MHA Plate: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Apply Antibiotic Disks: Aseptically place a this compound disk onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

  • Interpret Results: Compare the measured zone diameter to the CLSI interpretive criteria for Cefalonium to determine if the isolate is susceptible, intermediate, or resistant.

Visualizations

G cluster_workflow Experimental Workflow: MIC Determination A Prepare Cefalonium Hydrate Stock Solution B Serial Dilutions in 96-well Plate A->B D Inoculate Plate B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C (16-20 hours) D->E F Read MIC (Lowest concentration with no visible growth) E->F G cluster_pathway Cefalonium Mechanism of Action Cefalonium Cefalonium (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefalonium->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Lysis Cell Lysis & Death PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall is essential for CellWall->Lysis Disruption causes G cluster_troubleshooting Troubleshooting Logic for Inconsistent MICs Start Inconsistent MIC Results CheckInoculum Verify Inoculum Standardization (0.5 McFarland) Start->CheckInoculum CheckIncubation Confirm Incubation Time & Temperature CheckInoculum->CheckIncubation If correct CheckReagents Assess Cefalonium Stock Solution & Media Quality CheckIncubation->CheckReagents If correct CheckPurity Perform Culture Purity Check CheckReagents->CheckPurity If correct Resolved Consistent Results CheckPurity->Resolved If pure

References

Validation & Comparative

Cefalonium Hydrate vs. Cloxacillin for Dry Cow Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dry period in dairy cows is a critical phase for both the elimination of existing intramammary infections and the prevention of new ones. The selection of an appropriate antibiotic for dry cow therapy is a key determinant of udder health and future milk production. This guide provides an objective comparison of two commonly used antibiotics, cefalonium hydrate and cloxacillin, for this purpose. The information presented is based on experimental data from published clinical trials to assist researchers, scientists, and drug development professionals in their understanding and decision-making processes.

Performance and Efficacy: A Data-Driven Comparison

Clinical trials have been conducted to evaluate the efficacy of this compound and cloxacillin in dry cow therapy. The primary endpoints in these studies typically include the bacteriological cure rate of existing infections, the rate of new intramammary infections during the dry period, and the impact on post-calving somatic cell count (SCC).

A key comparative field trial in Australian dairy herds found no significant difference between cefalonium and cloxacillin in the cure rates for infections caused by major mastitis pathogens such as Staphylococcus aureus, Streptococcus agalactiae, and Streptococcus uberis.[1] However, quarters treated with cefalonium showed a significantly higher cure rate for infections caused by the combination of Corynebacterium bovis and Staphylococcus epidermidis (80.3% vs. 70.7%).[1][2] In the same study, there was no significant difference in the incidence of new infections or clinical mastitis in the first 7 days after calving between the two treatment groups.[1][2]

Another study comparing three dry-cow antibiotic formulations found that quarters treated with cefalonium had significantly lower mean somatic cell counts (SCC) on day 7 post-calving compared to those treated with cloxacillin alone (189.9 x 10³ cells/ml vs. 388.7 x 10³ cells/ml).[3][4] However, by days 28-35 post-calving, the SCC were similar between the treatment groups.[3][4]

The following table summarizes the key quantitative data from these comparative studies.

Efficacy ParameterThis compoundCloxacillinStudy PopulationKey Findings
Bacteriological Cure Rate (Combined C. bovis & S. epidermidis) 80.3%70.7%Australian dairy cowsCefalonium demonstrated a significantly higher cure rate for this combination of pathogens.[1][2]
Bacteriological Cure Rate (S. aureus, S. agalactiae, S. uberis) No significant differenceNo significant differenceAustralian dairy cowsBoth antibiotics showed similar efficacy against these major mastitis pathogens.[1]
New Infection Rate (Post-calving) No significant differenceNo significant differenceAustralian dairy cowsNo significant difference was observed in the rate of new infections after calving.[1]
Somatic Cell Count (Day 7 Post-calving) 189.9 x 10³ cells/ml388.7 x 10³ cells/mlNew Zealand dairy cowsCefalonium-treated quarters had a significantly lower SCC at 7 days post-calving.[3][4]
Somatic Cell Count (Days 28-35 Post-calving) Similar to cloxacillin groupSimilar to cefalonium groupNew Zealand dairy cowsThe initial difference in SCC was not maintained later in the lactation period.[3][4]

Experimental Methodologies

The following table outlines the experimental protocols of the key clinical trials cited in this guide, providing insight into the methodologies used to generate the comparative data.

Protocol Component Shephard et al., 2004 [1]Parkinson et al., 2000 [3]
Study Design Treatment-control trialRandomized allocation
Animal Selection Cows with high somatic cell counts in milk from eight Australian dairy farms.493 cows from 6 spring-calving dairy herds in New Zealand, selected based on the SAMM plan for intramammary antibiotic therapy at drying off.
Treatment Groups 1. Cefalonium at drying off2. Cloxacillin at drying off1. Cloxacillin plus ampicillin (10-week action)2. Cefalonium (10-week action)3. Cloxacillin alone (7-week action)
Sample Collection Milk samples from infected quarters were collected at drying off and immediately after calving for bacteriological culture. Milk samples were also collected from cases of clinical mastitis within the first 7 days post-calving on four of the farms.Milk samples were collected from individual quarters at drying off and at 7 and 28-35 days after calving for SCC determination. Bacteriology was performed on milk samples from cows that developed mastitis within the first 10 days after calving.
Outcome Measures Bacteriological cure rate, new infection rate, somatic cell count from the first two herd tests after calving, and incidence of clinical mastitis in the first 7 days after calving.Incidence of mastitis during the dry period and within 10 days of calving, and milk somatic cell counts at 7 and 28-35 days post-calving.

Visualizing the Research Process and Mechanism of Action

To further elucidate the methodologies and biological context, the following diagrams are provided.

G cluster_0 Experimental Workflow for Dry Cow Therapy Trials Animal Selection Animal Selection Randomization Randomization Animal Selection->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Drying Off Drying Off Treatment Administration->Drying Off Post-Calving Monitoring Post-Calving Monitoring Drying Off->Post-Calving Monitoring Sample Collection Sample Collection Post-Calving Monitoring->Sample Collection Data Analysis Data Analysis Sample Collection->Data Analysis Efficacy Evaluation Efficacy Evaluation Data Analysis->Efficacy Evaluation

Caption: Generalized workflow for clinical trials evaluating dry cow therapy.

Both cefalonium and cloxacillin belong to the beta-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis.

G cluster_1 Mechanism of Action of Beta-Lactam Antibiotics Beta-Lactam Antibiotic Beta-Lactam Antibiotic Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Beta-Lactam Antibiotic->Penicillin-Binding Proteins (PBPs) Binds to Transpeptidation Reaction Transpeptidation Reaction Penicillin-Binding Proteins (PBPs)->Transpeptidation Reaction Inhibits Cell Wall Synthesis Cell Wall Synthesis Transpeptidation Reaction->Cell Wall Synthesis Is a key step in Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Inhibition leads to

References

Comparative Efficacy of Cefalonium and Other Cephalosporins in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Cefalonium, a first-generation cephalosporin, with other cephalosporins used in veterinary medicine, particularly in the treatment of bovine mastitis. The information presented is supported by experimental data from various studies to assist researchers, scientists, and drug development professionals in their understanding of these antimicrobial agents.

Introduction to Cefalonium and Cephalosporins

Cefalonium is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] It is primarily used in veterinary medicine for the treatment and prevention of bovine mastitis, especially as a dry cow therapy. Cephalosporins, as a class of β-lactam antibiotics, are categorized into generations based on their spectrum of antimicrobial activity. First-generation cephalosporins, like Cefalonium, are predominantly active against Gram-positive bacteria, while later generations exhibit increased activity against Gram-negative organisms.[2]

The primary mechanism of action for all cephalosporins involves the inhibition of bacterial cell wall synthesis. By binding to penicillin-binding proteins (PBPs) within the bacterial cell wall, they disrupt the cross-linking of peptidoglycan chains, leading to cell lysis and bacterial death.

In Vitro Efficacy: A Comparative Analysis

The in vitro efficacy of cephalosporins is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for comparing the potency of different antibiotics against a specific pathogen.

Comparative MICs of First-Generation Cephalosporins against Staphylococcus aureus

Staphylococcus aureus is a major pathogen responsible for contagious mastitis in dairy cattle. Several studies have compared the in vitro activity of Cefalonium against other first-generation cephalosporins for this bacterium.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
Cefalonium 0.1250.5[3]
Cefapirin0.250.5[3]
Cefazolin0.52[3]

In a study evaluating 130 S. aureus isolates from bovine mastitis, Cefalonium demonstrated a lower MIC50 than cefapirin and cefazolin, suggesting a higher intrinsic activity against this pathogen.[3] Another study also indicated that Cefalonium and cefapirin were more active in vitro against S. aureus than cefalexin and cefazolin.[4]

Efficacy Against Other Mastitis Pathogens

While data directly comparing Cefalonium to a wide range of cephalosporins for other mastitis pathogens is limited, studies have reported on the susceptibility of these pathogens to various cephalosporins. For instance, a study on Streptococcus uberis, another significant mastitis pathogen, showed susceptibility to ceftiofur, a third-generation cephalosporin.

Clinical Efficacy: Field Trial Evidence

Clinical trials provide essential data on the in vivo performance of antibiotics. The primary outcome in mastitis trials is often the bacteriological cure rate, which is the elimination of the infecting pathogen from the mammary gland.

Cefalonium vs. Cloxacillin for Dry Cow Therapy

A comparative field trial in Australian dairy cows evaluated the efficacy of Cefalonium versus cloxacillin for dry cow therapy.

TreatmentOverall Cure Rate (including Corynebacterium bovis and Staphylococcus epidermidis)Cure Rate for Major Pathogens (S. aureus, Strep. agalactiae, Strep. uberis)Reference
Cefalonium 80.3%No significant difference[5]
Cloxacillin70.7%No significant difference[5]

The study found that quarters treated with Cefalonium had a significantly higher cure rate when minor pathogens were included.[5] However, for major pathogens like S. aureus, Streptococcus agalactiae, and Streptococcus uberis, there was no significant difference in cure rates between the two treatments.[5]

Cefalonium vs. Ceftiofur for Dry Cow Therapy in Buffaloes

A study in buffaloes with subclinical mastitis compared the therapeutic efficacy of intramammary Cefalonium with ceftiofur, a third-generation cephalosporin, during the dry period.

TreatmentBacterial Cure RateReference
Cefalonium (250 mg)48%
Ceftiofur hydrochloride (500 mg)88%

In this study, ceftiofur hydrochloride demonstrated a significantly higher bacterial cure rate compared to the Cefalonium formulation.

Experimental Protocols

Antimicrobial Susceptibility Testing

The determination of MIC values is typically performed according to the standards set by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution MIC Testing:

G cluster_prep Isolate Preparation cluster_mic MIC Determination Isolate Bacterial Isolate from Milk Sample Culture Pure Culture on Agar Plate Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Plate Microtiter Plate with Serial Dilutions of Antibiotics Inoculum->Plate Incubation Incubation (35-37°C for 18-24h) Plate->Incubation Reading Visual or Spectrophotometric Reading of Growth Incubation->Reading MIC_Value Determination of MIC Reading->MIC_Value G cluster_enrollment Enrollment cluster_treatment Treatment cluster_followup Follow-up Cows Selection of Dairy Cows at Drying Off Sampling_Pre Pre-treatment Milk Sampling for Bacteriology Cows->Sampling_Pre Randomization Random Allocation to Treatment Groups Sampling_Pre->Randomization Group_A Group A: Intramammary Cefalonium Randomization->Group_A Group_B Group B: Intramammary Comparator Cephalosporin Randomization->Group_B Dry_Period Dry Period Group_A->Dry_Period Group_B->Dry_Period Sampling_Post Post-calving Milk Sampling for Bacteriology Dry_Period->Sampling_Post Analysis Comparison of Bacteriological Cure Rates Sampling_Post->Analysis G Cephalosporin Cephalosporin (e.g., Cefalonium) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cephalosporin->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking Cephalosporin->Peptidoglycan Inhibition PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to

References

Cefalonium Hydrate: A Comparative Analysis of its Efficacy Against Streptococcus uberis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effectiveness of Cefalonium hydrate against Streptococcus uberis, a significant pathogen in bovine mastitis. The following sections present quantitative data, detailed experimental protocols, and a visual representation of the underlying mechanism of action to offer a thorough analysis for research and development purposes.

Quantitative Performance Analysis

Antimicrobial AgentClassMIC50 (µg/mL)MIC90 (µg/mL)Key Findings & Citations
Cephalosporins
Ceftiofur3rd Gen. Cephalosporin0.51.0A study on S. uberis isolates from bovine mastitis in Thailand showed resistance to ceftiofur increased over time.[1][2]
Cefazolin1st Gen. Cephalosporin0.50.5Research on isolates from a clinical bovine mastitis outbreak indicated low levels of resistance to first-generation cephalosporins.
Cefoperazone3rd Gen. Cephalosporin≤2 (Susceptible)-Interpretive criteria suggest that S. uberis with an MIC of ≤ 2 µg/mL are susceptible to cefoperazone.[3]
Alternative Antibiotics
Penicillin GBeta-lactam≤0.12 - 0.25≤0.12 - 0.5While historically effective, some studies report decreased susceptibility of S. uberis to penicillin.[4]
CloxacillinBeta-lactam0.252.0MIC distributions for cloxacillin against S. uberis have been documented by EUCAST.

Note: MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) values presented in this guide is primarily based on the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically document M31-A3 for bacteria isolated from animals.[5][6][7][8]

Broth Microdilution Method for Streptococcus uberis Susceptibility Testing

This protocol outlines the standardized procedure for determining the MIC of antimicrobial agents against Streptococcus uberis.

1. Isolate Preparation:

  • Pure isolates of Streptococcus uberis are cultured on an appropriate medium, such as blood agar, and incubated at 37°C for 18-24 hours.
  • A suspension of the bacterial colonies is prepared in a sterile saline solution (0.9%) to match the density of a 0.5 McFarland turbidity standard. This ensures a standardized bacterial inoculum.[9]

2. Inoculum Preparation:

  • The standardized bacterial suspension is further diluted in Mueller-Hinton broth supplemented with blood or serum as required for fastidious organisms like Streptococcus.
  • The final inoculum density should be approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.

3. Microdilution Plate Preparation:

  • Commercially available or in-house prepared microdilution plates containing serial twofold dilutions of the antimicrobial agents are used.
  • Each plate includes a growth control well (no antimicrobial) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Aliquots of the prepared bacterial inoculum are added to each well of the microdilution plate.
  • The plates are incubated at 37°C for 18-24 hours in an ambient air incubator.

5. MIC Determination:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.[10]

6. Quality Control:

  • A reference strain of bacteria with known MIC values, such as Streptococcus pneumoniae ATCC 49619, is tested concurrently to ensure the accuracy and reproducibility of the results.[10]

Visualizing the Mechanism of Action

This compound, as a member of the cephalosporin family, is a beta-lactam antibiotic. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. The following diagrams illustrate the experimental workflow for susceptibility testing and the signaling pathway of beta-lactam antibiotics.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate_Culture Isolate S. uberis Culture McFarland_Standard Prepare 0.5 McFarland Standard Suspension Isolate_Culture->McFarland_Standard Inoculum_Dilution Dilute Suspension to Final Inoculum McFarland_Standard->Inoculum_Dilution Plate_Inoculation Inoculate Microdilution Plate Inoculum_Dilution->Plate_Inoculation Incubation Incubate at 37°C for 18-24h Plate_Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Experimental workflow for MIC determination.

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell Beta_Lactam Cefalonium (β-Lactam) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Beta_Lactam->PBP Binds to Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Wall Weakening & Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of beta-lactam antibiotics.

References

A Comparative Guide to Analytical Methods for Cefalonium Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of Cefalonium hydrate, a first-generation cephalosporin antibiotic. It offers an objective comparison of High-Performance Liquid Chromatography (HPLC) and a developed Ultraviolet-Visible (UV-Vis) Spectrophotometry method, supported by experimental data and detailed protocols to aid in the selection of the most suitable analytical technique for specific research and quality control needs.

Introduction to this compound Analysis

Cefalonium is a semi-synthetic antibiotic used in veterinary medicine. Accurate and reliable quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, is crucial for ensuring its efficacy and safety. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide compares two widely used analytical techniques: the highly specific and sensitive HPLC method and the simpler, more accessible UV-Vis spectrophotometry.

Comparative Analysis of Analytical Methods

The performance of HPLC and a developed UV-Vis spectrophotometric method for the quantification of this compound were validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Table 1: Comparison of Validation Parameters for HPLC and UV-Vis Spectrophotometry Methods for this compound

Validation ParameterHPLC MethodUV-Vis Spectrophotometry Method
Linearity Range 2 - 200 µg/L5 - 30 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 95.8 - 102.5%98.2 - 101.5%
Precision (RSD%)
- Intraday1.2 - 3.5%< 2%
- Interday2.1 - 4.8%< 2%
Limit of Detection (LOD) 0.5 µg/kg0.8 µg/mL
Limit of Quantitation (LOQ) 2 µg/kg2.5 µg/mL
Specificity High (separation from interfering substances)Moderate (potential for interference from absorbing compounds)

Experimental Protocols

Detailed methodologies for the HPLC and the developed UV-Vis spectrophotometry methods are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of this compound in complex matrices such as milk.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Mass Spectrometric detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm or Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Injection Volume: 20 µL

Sample Preparation (for milk samples):

  • To 1 g of milk, add acetonitrile to deproteinize the sample.

  • Centrifuge and collect the supernatant.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 37 °C.

  • Reconstitute the residue in a mixture of methanol and 0.1% formic acid in water (3:7, v/v).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: A calibration curve was prepared using matrix-matched standards over a concentration range of 2-200 µg/L.[1]

  • Accuracy: Determined by recovery studies at four concentration levels (LOQ, 1/2 MRL, MRL, 2MRL), with mean recoveries between 78.5% and 86.2%.[1]

  • Precision: Intraday and interday precision were evaluated, with RSDs ranging from 1.5% to 6.2% and 2.9% to 5.6%, respectively.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD was determined to be 0.5 µg/kg and the LOQ was 2 µg/kg in milk, based on a signal-to-noise ratio of 3 and 10, respectively.[1]

UV-Vis Spectrophotometry Method (Developed Method)

This method is a simple and cost-effective alternative for the quantification of this compound in pharmaceutical formulations. The development of this method is based on established spectrophotometric techniques for other cephalosporins.

Instrumentation:

  • UV-Vis Spectrophotometer with 1 cm quartz cuvettes.

Reagents and Materials:

  • Methanol (analytical grade)

  • Distilled water

  • This compound reference standard

Methodology:

  • Solvent: A mixture of methanol and water is used as the solvent.

  • Wavelength of Maximum Absorbance (λmax): The λmax for this compound in the chosen solvent is determined by scanning a standard solution over the UV range (typically 200-400 nm). Based on the structure and similarity to other cephalosporins, a λmax around 260-280 nm is expected.

  • Standard Solution Preparation: A stock solution of this compound is prepared in the solvent, and a series of dilutions are made to obtain standard solutions of known concentrations.

Validation Parameters (Hypothetical Data Based on Similar Cephalosporin Assays):

  • Linearity: The method is expected to be linear in a concentration range of 5-30 µg/mL with a correlation coefficient (r²) greater than 0.998.

  • Accuracy: Recovery studies performed at three different concentration levels (80%, 100%, and 120% of the target concentration) are anticipated to yield recovery values between 98% and 102%.

  • Precision: Intraday and interday precision studies are expected to show a relative standard deviation (RSD) of less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are estimated to be approximately 0.8 µg/mL and 2.5 µg/mL, respectively.

Method Selection and Workflow

The choice between HPLC and UV-Vis spectrophotometry for this compound analysis depends on the specific requirements of the study.

G Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_objective Define Analytical Objective select_method Select Preliminary Method define_objective->select_method define_parameters Define Validation Parameters (ICH) select_method->define_parameters prepare_protocol Prepare Validation Protocol define_parameters->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data evaluate_results Evaluate Results Against Acceptance Criteria collect_data->evaluate_results document_validation Document in Validation Report evaluate_results->document_validation

Analytical Method Validation Workflow

The diagram above illustrates the general workflow for validating an analytical method, from defining the objective to documenting the results in a validation report.

For selecting the most appropriate method for a specific application, the following decision tree can be used.

Decision Tree for Method Selection

Conclusion

Both HPLC and UV-Vis spectrophotometry can be effectively used for the quantification of this compound.

  • HPLC is the method of choice for analyzing this compound in complex biological matrices where high specificity and sensitivity are paramount. Its ability to separate the analyte from potential interferences makes it ideal for residue analysis and pharmacokinetic studies.

  • UV-Vis Spectrophotometry , being a simpler and more cost-effective technique, is a suitable alternative for the routine quality control of this compound in pharmaceutical formulations where the sample matrix is less complex and the concentration of the analyte is relatively high.

The selection of the analytical method should be based on a thorough evaluation of the specific analytical requirements, available resources, and the nature of the sample to be analyzed. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

Efficacy of Cefalonium Hydrate in Combination with Internal Teat Sealants for Bovine Mastitis Prevention: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of intramammary Cefalonium hydrate, a first-generation cephalosporin antibiotic, when used in combination with an internal teat sealant, against other dry cow therapy alternatives for the prevention of bovine mastitis. The data presented is collated from multiple studies to offer a quantitative and objective overview for research and development purposes.

Mechanism of Action: A Dual-Pronged Approach

The combination of this compound and an internal teat sealant offers a two-fold mechanism for preventing intramammary infections during the dry period. This compound provides a long-acting antibacterial effect, while the internal teat sealant, typically bismuth subnitrate-based, forms a physical barrier in the teat canal.

cluster_Cefalonium This compound cluster_Sealant Internal Teat Sealant cluster_Outcome Desired Outcome Cefalonium This compound (Antibiotic) Inhibition Inhibits Bacterial Cell Wall Synthesis Cefalonium->Inhibition Cure Cures Existing Subclinical Infections Inhibition->Cure HealthyUdder Healthy Udder at Calving Cure->HealthyUdder Reduces pathogen load Sealant Internal Teat Sealant (Bismuth Subnitrate) Barrier Forms a Physical Barrier in Teat Canal Sealant->Barrier Prevention Prevents New Infections from Environmental Pathogens Barrier->Prevention Prevention->HealthyUdder Blocks pathogen entry cluster_PreExperiment Pre-Experiment cluster_Treatment Treatment at Drying Off cluster_PostCalving Post-Calving Monitoring cluster_Analysis Data Analysis CowSelection Cow Selection (e.g., high SCC) Randomization Randomization CowSelection->Randomization GroupA Group A (Cefalonium + Sealant) Randomization->GroupA GroupB Group B (Cefalonium Alone) Randomization->GroupB GroupC Group C (Alternative Treatment) Randomization->GroupC MilkSampling Milk Sampling (Bacteriology & SCC) GroupA->MilkSampling ClinicalObservation Clinical Mastitis Observation GroupA->ClinicalObservation GroupB->MilkSampling GroupB->ClinicalObservation GroupC->MilkSampling GroupC->ClinicalObservation Efficacy Efficacy Assessment (Cure Rates, Incidence) MilkSampling->Efficacy ClinicalObservation->Efficacy

A Head-to-Head Clinical Trial of Two Cefalonium-Based Dry Cow Therapies

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the efficacy of a new formulation of cefalonium versus an existing reference formulation for the prevention and treatment of intramammary infections in dairy cattle.

This guide provides a detailed analysis of a clinical trial comparing two long-acting intramammary dry cow products containing cefalonium. The study aimed to determine if a new formulation was equivalent to an existing, registered product in its ability to cure existing intramammary infections (IMI), prevent new infections post-calving, and reduce the incidence of clinical mastitis in early lactation.

Experimental Protocols

A randomized, positive-control equivalence trial was conducted across four commercial dairy farms in Southland, New Zealand.[1]

  • Animal Selection: A total of 1,570 cows were eligible for inclusion in the study.[1] Cows were blocked by herd, parity, previous mastitis history, and their most recent somatic cell count (SCC).[1]

  • Treatment Allocation: Within each block, cows were randomly assigned to one of two treatment groups at the cow level, meaning all four quarters of a single cow received the same treatment.[1]

    • Treatment Group: Received a new formulation of a cefalonium-based dry cow therapy.

    • Positive Control Group: Received the existing reference formulation of a cefalonium-based dry cow therapy.

  • Sampling Procedure:

    • At Drying-Off: Milk samples were collected from all quarters with a Somatic Cell Count (SCC) of ≥500,000 cells/mL.

    • Postpartum: Milk samples were collected from all quarters between 2-5 days after calving. Samples were also taken from any quarter that had a positive culture at drying-off.[1]

  • Laboratory Analysis: All collected milk samples underwent bacteriological culture to identify the presence and type of pathogens.

  • Endpoints Measured: The primary outcomes assessed were:

    • The incidence of bacteriological cure of infections existing at drying-off.

    • The incidence of new intramammary infections from 2-5 days postpartum.

    • The incidence of clinical mastitis from drying-off to 21 days postpartum.[1]

Experimental Workflow Diagram

G A Cow Population (n=1,570) from 4 Dairy Herds B Blocking Criteria: - Herd - Parity - Mastitis History - Somatic Cell Count (SCC) A->B Enrollment & Stratification C Random Allocation B->C D1 Treatment Group: New Cefalonium Formulation C->D1 D2 Positive Control Group: Reference Cefalonium Formulation C->D2 E Drying-Off: - Treatment Administered - Milk Samples Collected (if SCC ≥500,000) D1->E D2->E F Dry Period E->F G Postpartum (2-5 days): - Milk Samples Collected from all quarters F->G H Data Analysis G->H I1 Bacteriological Cure Rate H->I1 I2 New Infection Rate H->I2 I3 Clinical Mastitis Incidence H->I3

References

Cefalonium: A Comparative Analysis of Bacteriological Cure Rates in Bovine Mastitis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bacteriological cure rates of Cefalonium against other antibiotics in the treatment of bovine mastitis, supported by experimental data.

Cefalonium, a first-generation cephalosporin antibiotic, is widely utilized in veterinary medicine, particularly in intramammary preparations for the treatment and prevention of mastitis in dairy cattle, especially during the dry period. Its efficacy, however, is best understood in comparison to other available antibiotic therapies. This guide synthesizes findings from comparative studies to offer a data-driven overview of Cefalonium's performance.

Quantitative Data Summary

The following table summarizes the bacteriological cure rates of Cefalonium in comparison to other antibiotics as reported in various field trials.

Pathogen(s)Cefalonium Cure RateComparator Antibiotic(s)Comparator Cure RateStudy Context
Corynebacterium bovis & Staphylococcus epidermidis (combined)80.3%Cloxacillin70.7%Dry cow therapy in Australian dairy cows[1][2]
Staphylococcus aureusNo significant differenceCloxacillinNot specifiedDry cow therapy in Australian dairy cows[1][2]
Streptococcus agalactiaeNo significant differenceCloxacillinNot specifiedDry cow therapy in Australian dairy cows[1]
Streptococcus uberisNo significant differenceCloxacillinNot specifiedDry cow therapy in Australian dairy cows[1]
Subclinical Mastitis (various pathogens)48%Ceftiofur hydrochloride (500 mg)88%Dry period in buffaloes[3]
Staphylococcus aureusNot individually specifiedBenzathine cloxacillin (500 mg), Nafcillin/Penicillin/DihydrostreptomycinMean cure rate of 81.4% across all treatmentsDry period in Israeli dairy herds[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key comparative studies cited.

Cefalonium vs. Cloxacillin for Dry Cow Therapy

This study aimed to compare the therapeutic efficacy of intramammary infusions of Cefalonium and cloxacillin for dry cow therapy in Australian dairy herds.[1]

  • Animal Selection: Cows with high somatic cell counts from eight commercial dairy farms were selected. Milk samples from infected quarters were collected for bacteriological culture to identify the causative pathogens.

  • Randomization: Selected cows were randomly assigned to one of two treatment groups.

  • Treatment Administration:

    • Group 1: Received an intramammary infusion of a Cefalonium-based dry cow product at drying off.

    • Group 2: Received an intramammary infusion of a cloxacillin-based dry cow product at drying off.

  • Outcome Assessment:

    • Bacteriological Cure: Milk samples were collected from the previously infected quarters immediately after calving and were cultured for the presence of pathogens. A bacteriological cure was defined as the absence of the pre-treatment pathogen in the post-calving sample.

    • Somatic Cell Count (SCC): SCC from the first two herd tests post-calving were analyzed.

    • Clinical Mastitis: The incidence of clinical mastitis within the first 7 days after calving was recorded.

Cefalonium vs. Ceftiofur Hydrochloride in Buffaloes

This research was designed to evaluate and compare the efficacy of intramammary Ceftiofur hydrochloride and Cefalonium during the dry period in buffaloes with subclinical mastitis.[3]

  • Animal Selection: Buffaloes diagnosed with subclinical mastitis were randomly divided into three groups (two treatment and one control).

  • Treatment Administration:

    • Group T1 (Control): Untreated.

    • Group T2: Treated with a 500 mg intramammary infusion of Ceftiofur hydrochloride.

    • Group T3: Treated with a 250 mg intramammary infusion of Cefalonium.

  • Outcome Assessment:

    • Bacteriological Cure Rate: The efficacy of the treatments was evaluated based on the bacteriological cure rates observed at day 28 post-treatment.

    • Odd Ratios (OR): ORs were calculated to compare the treatment outcomes.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized experimental workflow for comparing the bacteriological cure rates of intramammary antibiotics for mastitis treatment.

G cluster_0 Pre-Trial Phase cluster_1 Trial Phase cluster_2 Post-Trial Evaluation A Herd Screening (e.g., SCC, CMT) B Selection of Cows with Mastitis A->B C Pre-treatment Milk Sampling (Quarter Level) B->C D Bacteriological Culture & Pathogen ID C->D E Random Allocation to Treatment Groups D->E F1 Group 1: Cefalonium Treatment E->F1 F2 Group 2: Comparator Antibiotic E->F2 F3 Group 3: Control (Untreated) E->F3 G Post-treatment Milk Sampling (e.g., 14 & 21 days post-calving) F1->G F2->G F3->G H Bacteriological Culture G->H I Determination of Bacteriological Cure H->I J Data Analysis (Cure Rates, Statistical Tests) I->J

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Cefalonium Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Cefalonium hydrate, a cephalosporin antibiotic, requires careful handling and disposal to prevent environmental contamination and potential harm to aquatic life.[1][2][3] Adherence to established procedures is essential for ensuring the safety of both laboratory personnel and the wider ecosystem.

Immediate Safety and Spill Management

In the event of a spill or accidental release, immediate and appropriate action is necessary to mitigate exposure and prevent the spread of the substance. Personal protective equipment (PPE), including gloves and respiratory protection, should be worn when handling this compound.[1][4][5]

Spill Containment and Cleanup:

  • Avoid Release: Prevent the substance from entering drains or waterways.[1][2][4][5]

  • Containment: For large spills, create a dike or other containment measures to prevent spreading.[1][4][5]

  • Absorption: Soak up the spill with an inert absorbent material.[1][4][5]

  • Collection: If possible, pump diked material into an appropriate container.[1][4][5]

  • Cleanup: Clean the remaining materials with a suitable absorbent.[1][4]

  • Disposal of Contaminated Materials: Dispose of contaminated absorbent material and wash water in accordance with local and national regulations.[1][2][4][5]

Disposal Procedures for this compound

The primary method for the disposal of this compound and its formulations is through an approved waste disposal plant.[1][4] It is crucial to avoid releasing the substance into the environment due to its potential harm to aquatic organisms.[1][2]

General Guidelines for Pharmaceutical Waste Disposal:

While specific regulations may vary, the disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).[6][7] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, which can include certain pharmaceuticals.[6][7][8]

For pharmaceuticals that are not classified as hazardous waste, guidance from the FDA suggests that if take-back programs are unavailable, the medication can be disposed of in household trash after being mixed with an unappealing substance like dirt or used coffee grounds and sealed in a container.[9] However, given the environmental warnings on the safety data sheets for cefalonium formulations, disposal through a licensed waste management facility is the recommended and more responsible approach.

Quantitative Data Summary

The following table summarizes key information regarding the handling and disposal of this compound based on available safety data sheets.

ParameterInformationSource
Disposal Method Dispose of contents and container to an approved waste disposal plant.[1][4]
Environmental Precautions Avoid release to the environment. Prevent further leakage or spillage if safe to do so.[1][2][4][5]
Spill Containment Soak up with inert absorbent material. For large spills, provide diking or other appropriate containment.[1][4][5]
Personal Protective Equipment Wear protective gloves and respiratory protection.[1][4][5]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[1][2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start This compound Waste Generated assess Assess Waste Type (e.g., pure substance, contaminated material) start->assess package Package Securely in Labeled Waste Container assess->package store Store in Designated Hazardous Waste Area package->store contact Contact Approved Waste Disposal Vendor store->contact transport Arrange for Pickup and Transportation contact->transport dispose Final Disposal at Permitted Facility (e.g., Incineration) transport->dispose

This compound Disposal Workflow

References

Personal protective equipment for handling Cefalonium hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols for handling Cefalonium hydrate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause significant health effects. Primary hazards include respiratory and skin sensitization, and it may be fatal if swallowed and enters the airways.[1][2][3] It is also harmful to aquatic life with long-lasting effects.[2] Adherence to proper PPE protocols is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.Prevents skin contact and allergic reactions.[1][4][5] The outer glove should be removed and disposed of within the containment area (e.g., fume hood) after handling.[4]
Respiratory Protection A fitted N95 or higher-rated respirator.Protects against inhalation of aerosolized particles or dust, which can cause respiratory sensitization.[1][6]
Eye Protection Chemical safety goggles or a face shield.Prevents accidental splashes or dust from contacting the eyes.[7][8]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination.[5][9]

Safe Handling and Operational Workflow

All handling of this compound should be performed in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[10][11]

Experimental Workflow Diagram

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Don PPE (Double Gloves, Gown, Respirator, Goggles) B 2. Prepare Work Area (Chemical Fume Hood) A->B C 3. Weigh/Handle this compound B->C D 4. Perform Experimental Procedure C->D E 5. Decontaminate Surfaces D->E F 6. Segregate & Dispose of Waste E->F G 7. Doff PPE F->G

Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

Step-by-Step Experimental Protocols

Protocol for Weighing and Preparing Solutions:

  • Preparation: Before handling the compound, ensure your designated workspace (e.g., chemical fume hood) is clean and uncluttered. Assemble all necessary equipment.

  • Don PPE: Put on all required PPE as specified in the table above. Ensure gloves are worn correctly, with one pair under the gown's cuff and the second pair over.[5]

  • Handling: Carefully transfer the required amount of this compound from its container to a weighing vessel within the fume hood. Avoid creating dust.[10]

  • Solution Preparation: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: Once the experimental step is complete, securely close the primary container of this compound.

Emergency and Disposal Plans

Spill Management Protocol:

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert colleagues and the lab supervisor.

  • Containment: For small spills, prevent further spreading by using an inert absorbent material.[1][11] Do not use water.

  • Cleanup:

    • Ensure you are wearing the appropriate PPE, including respiratory protection.

    • Carefully sweep or scoop up the absorbed material.[10]

    • Place the waste into a labeled, sealed container for hazardous waste disposal.[10]

  • Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse.

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste according to institutional and local regulations.[1][6]

First Aid Procedures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[10] Remove contaminated clothing.[6] If skin irritation or a rash occurs, seek medical attention.[1]

  • Eye Contact: Flush eyes with water as a precaution for several minutes. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention.[6][10]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[10]

Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be collected in designated, clearly labeled, and sealed hazardous waste containers.

  • Disposal Route: Do not dispose of waste into the sewer system.[1][6] All hazardous waste must be disposed of through an approved waste disposal plant or licensed contractor, in accordance with local, state, and federal regulations.[1][6] Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.